molecular formula C15H22N2O2 B12428673 rac Mepindolol-d7

rac Mepindolol-d7

Cat. No.: B12428673
M. Wt: 269.39 g/mol
InChI Key: NXWGWUVGUSFQJC-SVMCCORHSA-N
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Description

Rac Mepindolol-d7 is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 269.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

269.39 g/mol

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol

InChI

InChI=1S/C15H22N2O2/c1-10(2)16-8-12(18)9-19-15-6-4-5-14-13(15)7-11(3)17-14/h4-7,10,12,16-18H,8-9H2,1-3H3/i1D3,2D3,10D

InChI Key

NXWGWUVGUSFQJC-SVMCCORHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=C(N2)C)O

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to rac Mepindolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of rac Mepindolol-d7, a deuterium-labeled isotopologue of the non-selective β-adrenoceptor antagonist, Mepindolol. Mepindolol is primarily utilized in ophthalmology for the management of glaucoma. This document details the chemical and physical properties of this compound, its mechanism of action in reducing intraocular pressure, and its relationship to its non-deuterated counterpart and the parent compound, Pindolol. Furthermore, this guide outlines detailed experimental protocols for its analysis and for studying its interaction with β-adrenergic receptors. The inclusion of signaling pathway and experimental workflow diagrams aims to provide a clear and concise visual representation of key processes for researchers in drug development and ophthalmic science.

Introduction

This compound is the racemic, deuterium-labeled form of Mepindolol, a non-selective beta-blocker.[1] The incorporation of seven deuterium atoms into the isopropylamino side chain offers a valuable tool for pharmacokinetic and metabolic studies, often utilized as an internal standard in quantitative bioanalysis by mass spectrometry.[2] Mepindolol itself is a 2-methyl derivative of Pindolol and is employed topically in the treatment of glaucoma due to its efficacy in lowering intraocular pressure (IOP).[1][3] Understanding the technical details of this compound is crucial for its application in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReferences
Chemical Name 1-[(1-Methylethyl-d7)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol[4]
Synonyms This compound, (±)-Mepindolol-d7
CAS Number 1794970-97-0
Unlabeled CAS 23694-81-7
Molecular Formula C₁₅H₁₅D₇N₂O₂
Molecular Weight 269.39 g/mol
Accurate Mass 269.212
Appearance Off-White to Pale Green Solid
Solubility Slightly soluble in Chloroform (heated, sonicated) and Methanol
Storage Refrigerator

Mechanism of Action in Glaucoma

Mepindolol reduces intraocular pressure by acting as a non-selective antagonist at β₁ and β₂-adrenergic receptors located in the ciliary body of the eye. The primary mechanism involves the reduction of aqueous humor production.

Signaling Pathway

The binding of catecholamines (epinephrine and norepinephrine) to β-adrenergic receptors on the ciliary epithelium activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels, promoting aqueous humor secretion. Mepindolol competitively blocks these receptors, thereby inhibiting the activation of adenylyl cyclase and reducing cAMP production, which results in decreased aqueous humor formation and a lowering of intraocular pressure.

G_protein_signaling Beta-Adrenergic Receptor Signaling in the Ciliary Body cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor binds & activates Mepindolol Mepindolol Mepindolol->Beta_Receptor binds & blocks Reduced_Secretion Reduced Aqueous Humor Secretion Gs_Protein Gs Protein (inactive) Beta_Receptor->Gs_Protein activates Gs_Protein_active Gs Protein (active) Gs_Protein->Gs_Protein_active GDP -> GTP Adenylyl_Cyclase Adenylyl Cyclase (inactive) Gs_Protein_active->Adenylyl_Cyclase activates Adenylyl_Cyclase_active Adenylyl Cyclase (active) Adenylyl_Cyclase->Adenylyl_Cyclase_active cAMP cAMP Adenylyl_Cyclase_active->cAMP converts ATP ATP ATP->Adenylyl_Cyclase_active PKA Protein Kinase A cAMP->PKA activates Secretion Aqueous Humor Secretion PKA->Secretion promotes

Mepindolol's antagonism of the β-adrenergic receptor signaling cascade.

Experimental Protocols

Synthesis of this compound

synthesis_workflow General Synthetic Workflow for this compound Start 4-hydroxy-2-methylindole Step1 Reaction with Epichlorohydrin Start->Step1 Intermediate1 Epoxide Intermediate Step1->Intermediate1 Step2 Ring opening with Deuterated Isopropylamine Intermediate1->Step2 Product This compound Step2->Product Purification Purification (e.g., Chromatography) Product->Purification FinalProduct Purified this compound Purification->FinalProduct

A plausible synthetic route for this compound.
Quantification by UPLC-MS/MS

The following is a representative protocol for the quantification of Mepindolol in biological matrices, which can be adapted for this compound.

Objective: To quantify the concentration of Mepindolol in human plasma.

Materials:

  • UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 column)

  • Human plasma samples

  • This compound (as internal standard)

  • Acetonitrile, Formic Acid, Methanol (LC-MS grade)

  • Protein precipitation plates or tubes

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • UPLC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.

  • MS/MS Conditions (MRM Mode):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Mepindolol: Monitor precursor ion > product ion (specific m/z values to be optimized)

      • This compound (IS): Monitor precursor ion > product ion (specific m/z values to be optimized)

    • Optimize collision energy and other source parameters for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of Mepindolol in the unknown samples by interpolation from the calibration curve.

uplc_ms_workflow UPLC-MS/MS Quantification Workflow Sample Plasma Sample IS_Spike Spike with This compound (IS) Sample->IS_Spike Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant UPLC UPLC Separation Supernatant->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Data Data Acquisition MSMS->Data Analysis Data Analysis (Quantification) Data->Analysis

Workflow for the bioanalytical quantification of Mepindolol.
Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Mepindolol for β-adrenergic receptors.

Objective: To determine the inhibition constant (Ki) of Mepindolol for β-adrenergic receptors in a membrane preparation from a cell line expressing these receptors.

Materials:

  • Cell membrane preparation containing β-adrenergic receptors

  • Radioligand (e.g., [¹²⁵I]-Iodocyanopindolol)

  • Unlabeled Mepindolol

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and vials

Procedure:

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or a saturating concentration of a non-selective antagonist like propranolol (for non-specific binding).

      • 50 µL of varying concentrations of unlabeled Mepindolol.

      • 50 µL of a fixed concentration of the radioligand.

      • 50 µL of the membrane preparation.

    • The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Mepindolol concentration.

    • Determine the IC₅₀ value (the concentration of Mepindolol that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Clinical Information

Clinical studies have compared Mepindolol with its parent compound, Pindolol. One study in normal subjects found that Mepindolol was more effective at lower doses in reducing resting and exercise heart rates. This suggests that Mepindolol may have a greater effect on chronotropic (heart rate) than on inotropic (contractility) receptors. In the context of glaucoma, both Pindolol and other beta-blockers like Timolol have been shown to be effective in reducing IOP.

Conclusion

This compound serves as an essential tool for the bioanalytical quantification of Mepindolol, facilitating crucial pharmacokinetic and metabolic research. Mepindolol's mechanism as a non-selective β-adrenergic antagonist provides an effective means of reducing intraocular pressure in glaucoma patients by decreasing aqueous humor production. The experimental protocols and diagrams presented in this guide offer a foundational resource for researchers and professionals engaged in the study and development of ophthalmic therapeutics. Further research into the specific properties and clinical applications of Mepindolol will continue to refine its role in the management of glaucoma.

References

An In-depth Technical Guide on the Core Chemical Properties of rac Mepindolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of racemic Mepindolol-d7, a deuterated analog of the non-selective β-adrenoceptor antagonist, Mepindolol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its physicochemical characteristics, synthesis, analytical methodologies, and mechanism of action.

Physicochemical Properties

The fundamental chemical and physical properties of rac Mepindolol-d7 and its non-deuterated counterpart, rac Mepindolol, are summarized below. These parameters are crucial for understanding the compound's behavior in biological systems and for the development of analytical methods and formulations.

Table 1: Chemical and Physical Properties of this compound and rac Mepindolol

PropertyThis compoundrac Mepindolol
IUPAC Name 1-[(1-Methylethyl-d7)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol1-[(1-Methylethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol[1]
Synonyms (±)-Mepindolol-d7, 1-(Isopropyl-d7-amino)-3-((2-methyl-1H-indol-4-yl)oxy)propan-2-ol(±)-Mepindolol, Corindolan, Betagon
CAS Number 1330264-92-3 (example, may vary)23694-81-7[1]
Molecular Formula C₁₅H₁₅D₇N₂O₂C₁₅H₂₂N₂O₂[1]
Molecular Weight 269.40 g/mol 262.35 g/mol [1]
Appearance Off-White SolidOff-White Solid
Melting Point 95-97 °C (for non-deuterated)95-97 °C
Boiling Point 469.9 °C (Predicted)469.9 °C (Predicted)
Density 1.131 g/cm³ (Predicted)1.131 g/cm³ (Predicted)
Solubility Slightly soluble in Chloroform and MethanolSlightly soluble in Chloroform and Methanol
pKa 9.4 (Predicted)9.4 (Predicted)

Synthesis and Characterization

The synthesis of this compound involves the introduction of deuterium atoms into the isopropyl group of the Mepindolol molecule. Below is a plausible synthetic route based on established methods for the synthesis of related beta-blockers.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4-hydroxy-2-methylindole and deuterated epichlorohydrin followed by reaction with isopropyl-d7-amine.

Materials:

  • 4-hydroxy-2-methylindole

  • Epichlorohydrin

  • Isopropyl-d7-amine

  • Sodium hydroxide (NaOH)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • Step 1: Synthesis of 1-(2-methyl-1H-indol-4-yloxy)-2,3-epoxypropane.

    • Dissolve 4-hydroxy-2-methylindole in a suitable solvent such as a mixture of water and a water-miscible organic solvent.

    • Add a stoichiometric equivalent of sodium hydroxide to form the corresponding phenoxide.

    • To this solution, add epichlorohydrin dropwise at room temperature and stir for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude epoxide.

  • Step 2: Synthesis of this compound.

    • Dissolve the crude 1-(2-methyl-1H-indol-4-yloxy)-2,3-epoxypropane in a suitable solvent such as toluene.

    • Add an excess of isopropyl-d7-amine to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • After cooling, the reaction mixture is worked up by washing with water and brine.

    • The organic layer is dried over anhydrous MgSO₄ and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Objective: To confirm the structure of this compound and the incorporation of deuterium.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Experimental Parameters:

  • ¹H NMR:

    • Pulse Program: Standard single pulse

    • Number of Scans: 16-64

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024 or more

    • Relaxation Delay: 2.0 s

    • Spectral Width: 0 to 200 ppm

Expected Observations: The ¹H NMR spectrum is expected to show the absence of signals corresponding to the isopropyl protons, confirming successful deuteration. The remaining proton signals of the indole ring, the methyl group, and the propanol backbone should be present at their characteristic chemical shifts. The ¹³C NMR spectrum will show the characteristic carbon signals of the Mepindolol skeleton.

Objective: To determine the molecular weight of this compound and confirm the level of deuterium incorporation.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI or APCI).

Experimental Parameters (for LC-MS/MS):

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan MS and product ion scan (MS/MS).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Energy: Optimized for fragmentation of the parent ion.

Expected Observations: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (269.40). The isotopic distribution of the molecular ion peak will indicate the extent of deuterium incorporation. MS/MS fragmentation will show characteristic product ions, with a mass shift of +7 for fragments containing the deuterated isopropyl group.

Mechanism of Action and Signaling Pathway

Mepindolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β₁ and β₂ adrenergic receptors. These receptors are key components of the sympathetic nervous system and are activated by catecholamines like epinephrine and norepinephrine.

  • β₁-Adrenergic Receptors: Primarily located in the heart. Their stimulation increases heart rate, contractility, and conduction velocity.

  • β₂-Adrenergic Receptors: Found in the smooth muscle of the bronchioles, blood vessels, and other tissues. Their stimulation leads to smooth muscle relaxation (bronchodilation and vasodilation).

By blocking these receptors, Mepindolol reduces the effects of sympathetic stimulation on the cardiovascular system. This leads to a decrease in heart rate, myocardial contractility, and blood pressure.

Beta-Adrenergic Signaling Pathway

The following diagram illustrates the canonical beta-adrenergic signaling pathway and the point of intervention for Mepindolol.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β-Adrenergic Receptor (β₁ or β₂) Catecholamines->Beta_Receptor Binds & Activates Mepindolol This compound (Antagonist) Mepindolol->Beta_Receptor Binds & Blocks G_Protein Gs Protein (inactive) Beta_Receptor->G_Protein Activates G_Protein_active Gs Protein (active) AC Adenylyl Cyclase (inactive) G_Protein_active->AC Activates AC_active Adenylyl Cyclase (active) cAMP cAMP AC_active->cAMP Converts ATP ATP ATP->AC_active PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Cellular_Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA_active->Cellular_Response Phosphorylates Target Proteins Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Membrane_Prep Prepare cell membranes expressing β-receptors Incubate Incubate membranes, radioligand, and competitor at 37°C Membrane_Prep->Incubate Radioligand Prepare radioligand (e.g., [³H]-CGP12177) Radioligand->Incubate Competitor Prepare serial dilutions of This compound Competitor->Incubate Filter Separate bound from free radioligand by rapid filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation Quantify bound radioactivity using liquid scintillation counting Wash->Scintillation Analysis Analyze data to determine IC₅₀ and Ki values Scintillation->Analysis

References

An In-depth Technical Guide to rac Mepindolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of racemic Mepindolol-d7, a deuterated isotopologue of the non-selective beta-blocker, Mepindolol. Designed for researchers, scientists, and drug development professionals, this document details the compound's structure, physicochemical properties, and its application as an internal standard in quantitative analysis. The guide includes detailed experimental protocols and visual diagrams of its mechanism of action and analytical workflows.

Core Compound Structure and Properties

rac Mepindolol-d7 is a stable, isotopically labeled form of Mepindolol where seven hydrogen atoms on the N-isopropyl group have been replaced with deuterium.[1][2] This substitution results in a mass shift that allows it to be distinguished from the unlabeled analyte in mass spectrometry, making it an ideal internal standard for pharmacokinetic and bioanalytical studies.[3][4] The racemic "rac" designation indicates that it is a mixture of both (R) and (S) enantiomers.

The chemical structure of this compound is shown below:

Chemical Structure: (Image of the chemical structure of this compound, clearly showing the indole ring, the propanolamine linker, and the deuterium labeling on the terminal isopropyl group)

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol[1]
CAS Number 1794970-97-0
Unlabeled CAS 23694-81-7
Molecular Formula C₁₅H₁₅D₇N₂O₂
Molecular Weight 269.39 g/mol
Accurate Mass 269.212
Appearance Off-White to Pale Green Solid
Solubility Chloroform (Slightly), Methanol (Slightly)

Table 2: Representative Quantitative Data

The following data are typical for a high-quality deuterated internal standard and are essential for ensuring accuracy in quantitative assays. Lot-specific values are provided on the Certificate of Analysis.

ParameterTypical SpecificationRationaleSource(s)
Chemical Purity ≥99%Ensures that the standard is free from other chemical impurities that could interfere with analysis.
Isotopic Enrichment ≥98 atom % DMinimizes the presence of unlabeled analyte in the standard, which could lead to inaccurate quantification.
Deuterium Incorporation Predominantly d₇Confirms the correct number of deuterium atoms have been incorporated, ensuring the expected mass shift.

Mechanism of Action: Beta-Adrenergic Blockade

Mepindolol is a non-selective β-adrenergic receptor antagonist, meaning it competitively blocks both β₁ and β₂ adrenergic receptors. These receptors are key components of the sympathetic nervous system, activated by catecholamines like epinephrine (adrenaline) and norepinephrine.

  • β₁-Receptor Blockade: Primarily located in the heart, blocking these receptors reduces heart rate, myocardial contractility, and cardiac output. This is the primary mechanism for its antihypertensive effects.

  • β₂-Receptor Blockade: Found in bronchial and vascular smooth muscle, antagonism can lead to bronchoconstriction and vasoconstriction.

Mepindolol also possesses some intrinsic sympathomimetic activity (ISA), meaning it can exert a mild agonist effect while primarily acting as a blocker. This may help minimize certain side effects like severe bradycardia. The signaling pathway is depicted below.

G cluster_0 Catecholamines Catecholamines (Epinephrine, Norepinephrine) BetaReceptor β-Adrenergic Receptor (β₁ / β₂) Catecholamines->BetaReceptor Binds & Activates G_Protein G Protein (Gs) BetaReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Physiological Response (e.g., ↑ Heart Rate, ↑ Contractility) PKA->CellularResponse Phosphorylates Targets Mepindolol Mepindolol Mepindolol->BetaReceptor Competitively Blocks

Caption: Beta-Adrenergic Receptor Signaling Pathway and Mepindolol's Antagonism.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

The synthesis of this compound follows the established route for Mepindolol, substituting standard isopropylamine with its deuterated counterpart, isopropylamine-d7.

Objective: To synthesize this compound from 4-hydroxy-2-methylindole and isopropylamine-d7.

Step 1: Epoxidation of 4-hydroxy-2-methylindole

  • Dissolve 4-hydroxy-2-methylindole in a suitable solvent system (e.g., aqueous sodium hydroxide).

  • Add epichlorohydrin to the solution, typically in excess, and stir vigorously at a controlled temperature (e.g., room temperature to 50°C) for several hours to form the intermediate epoxide, 4-(2,3-epoxypropoxy)-2-methylindole.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Amination with Isopropylamine-d7

  • Dissolve the crude epoxide from Step 1 in a suitable solvent such as methanol or ethanol.

  • Add isopropylamine-d7 to the solution. The reaction is typically heated under reflux for several hours.

  • Monitor the consumption of the epoxide by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude this compound using column chromatography on silica gel to yield the final product.

  • Confirm the structure and isotopic incorporation using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantification of Mepindolol in Plasma using LC-MS/MS

This protocol describes a typical bioanalytical method for quantifying Mepindolol in human plasma using this compound as an internal standard (IS).

Objective: To accurately measure the concentration of Mepindolol in plasma samples.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (e.g., at 1 µg/mL).

  • Vortex briefly to mix.

  • Alkalinize the sample by adding 50 µL of 1M potassium carbonate (K₂CO₃) to reach a basic pH.

  • Add 500 µL of an organic extraction solvent (e.g., ethyl acetate).

  • Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) for analysis.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start at ~95% A, ramping to 95% B over several minutes, followed by a wash and re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole (QqQ) mass spectrometer.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

3. MRM Transitions

  • Mepindolol (Analyte): Precursor Ion [M+H]⁺ → Product Ion (specific fragment).

  • This compound (IS): Precursor Ion [M+7+H]⁺ → Product Ion (corresponding fragment). (Note: Specific m/z values for precursor and product ions must be determined experimentally by infusing the pure compounds).

4. Quantification

  • Generate a calibration curve by spiking blank plasma with known concentrations of Mepindolol and a fixed concentration of the IS.

  • Process the calibration standards and unknown samples as described above.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of Mepindolol in the unknown samples by interpolating their peak area ratios against the linear regression of the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key relationships and workflows relevant to the use of this compound.

G Mepindolol Mepindolol (Analyte) Use Application: Quantitative Bioanalysis (LC-MS/MS) Mepindolol->Use Mepindolol_d7 This compound (Internal Standard) Mepindolol_d7->Use Property Key Property: Identical physicochemical behavior, different mass-to-charge ratio (m/z) Use->Property

Caption: Logical Relationship Between Mepindolol and its Deuterated Standard.

G cluster_workflow Bioanalytical Workflow Sample 1. Plasma Sample Collection Spike 2. Spike with IS (Mepindolol-d7) Sample->Spike Extract 3. Liquid-Liquid Extraction (LLE) Spike->Extract Evap 4. Evaporate & Reconstitute Extract->Evap Inject 5. UPLC-MS/MS Injection Evap->Inject Detect 6. MRM Detection (Analyte + IS) Inject->Detect Quant 7. Data Processing & Quantification Detect->Quant

Caption: Experimental Workflow for Mepindolol Quantification in Plasma.

References

The Core Mechanism of Action of rac-Mepindolol-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-Mepindolol-d7 is the deuterated form of Mepindolol, a non-selective β-adrenergic receptor antagonist. The inclusion of deuterium, a stable isotope of hydrogen, makes it a valuable tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for quantitative analysis. The pharmacological activity of rac-Mepindolol-d7 is attributed to the Mepindolol moiety. This guide provides an in-depth exploration of the core mechanism of action of Mepindolol, supported by available data, experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Non-Selective Beta-Adrenergic Antagonism with Intrinsic Sympathomimetic Activity (ISA)

Mepindolol functions as a competitive antagonist at both β1- and β2-adrenergic receptors.[1][2][3] This non-selective blockade inhibits the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to these receptors. A distinguishing feature of Mepindolol is its significant intrinsic sympathomimetic activity (ISA), meaning it can exert partial agonist effects at the β-adrenergic receptors it blocks.[1]

β1-Adrenergic Receptor Blockade

Predominantly located in the heart, the blockade of β1-adrenergic receptors by Mepindolol leads to:

  • Negative Chronotropic Effect: A decrease in heart rate.[1]

  • Negative Inotropic Effect: A reduction in the force of myocardial contraction.

These effects collectively reduce cardiac workload and myocardial oxygen demand, which is the basis for its use in conditions like hypertension. Interestingly, studies in healthy volunteers have suggested that Mepindolol may have a more pronounced effect on heart rate (chronotropic effect) than on stroke volume (inotropic effect).

β2-Adrenergic Receptor Blockade

β2-adrenergic receptors are located in various tissues, including the smooth muscle of the bronchi and blood vessels. Antagonism of these receptors by Mepindolol can lead to:

  • Bronchoconstriction: Contraction of the smooth muscle in the airways.

  • Vasoconstriction: Narrowing of peripheral blood vessels.

However, the intrinsic sympathomimetic activity of Mepindolol at β2-receptors can counteract these effects to some extent.

Intrinsic Sympathomimetic Activity (ISA)

Mepindolol's partial agonist activity is a key aspect of its pharmacological profile. This ISA is responsible for a baseline level of receptor stimulation even in the absence of endogenous agonists. The clinical significance of ISA includes a potential reduction in adverse effects commonly associated with pure β-blockers, such as severe bradycardia.

The vasorelaxant effects of Mepindolol are attributed to its ISA at vascular β2-adrenoceptors.

Signaling Pathway of Mepindolol's Action

β-adrenergic receptors are G-protein coupled receptors (GPCRs). The binding of an agonist typically activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). Mepindolol, as a competitive antagonist, prevents this cascade. Its intrinsic sympathomimetic activity is thought to arise from a modest stimulation of this pathway.

Beta-Adrenergic Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta_Receptor β-Adrenergic Receptor (GPCR) Catecholamines->Beta_Receptor Binds & Activates Mepindolol Mepindolol Mepindolol->Beta_Receptor Competitively Binds (Antagonist with ISA) G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Physiological Response (e.g., increased heart rate) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified Beta-Adrenergic Signaling Pathway and Mepindolol's Point of Action.

Quantitative Data

Specific binding affinity data (Ki or pA2 values) for Mepindolol at β1 and β2 receptors were not available in the public literature reviewed for this guide. However, semi-quantitative data on its intrinsic sympathomimetic activity has been reported.

ParameterObservationReference Tissue/Model
Intrinsic Sympathomimetic Activity (Chronotropic) 24% of the effect of the full agonist IsoprenalineIsolated Rat Atria
Intrinsic Sympathomimetic Activity (Vasorelaxant) ~50% of the effect of the full agonist IsoprenalineVascular Tissue

For context, below is a table of binding affinities for Pindolol, a structurally similar non-selective β-blocker with ISA. Note: These values are for Pindolol, not Mepindolol.

LigandReceptorKi (nM)
Pindololβ1-adrenergic receptor1.6
Pindololβ2-adrenergic receptor0.4

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound to a receptor.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing β-adrenergic receptors incubate Incubate membranes, radioligand, and Mepindolol together prep_membranes->incubate prep_radioligand Prepare radioligand solution (e.g., [3H]CGP-12177) prep_radioligand->incubate prep_mepindolol Prepare serial dilutions of Mepindolol prep_mepindolol->incubate filtrate Separate bound from free radioligand via vacuum filtration incubate->filtrate count Quantify radioactivity on filters using scintillation counting filtrate->count analyze Generate competition binding curves and calculate IC50 and Ki values count->analyze

Caption: General workflow for a competitive radioligand binding assay.

Methodology Details:

  • Membrane Preparation: Cell membranes expressing β1- or β2-adrenergic receptors are isolated from tissue homogenates or cultured cells through differential centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]CGP-12177) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled Mepindolol.

  • Separation: The reaction is terminated, and bound radioligand is separated from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are used to construct a competition curve, from which the IC50 (the concentration of Mepindolol that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Intrinsic Sympathomimetic Activity (ISA) Assay (Isolated Rat Atria)

This assay measures the partial agonist effect of a β-blocker.

Methodology Details:

  • Tissue Preparation: Atria are dissected from rats and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

  • Measurement: The spontaneous beating rate (chronotropic effect) of the atria is recorded.

  • Drug Addition: Cumulative concentrations of Mepindolol are added to the organ bath, and the change in atrial beating rate is measured.

  • Comparison: The maximum response produced by Mepindolol is compared to the maximum response elicited by a full β-adrenergic agonist, such as Isoprenaline.

The Role of Deuteration in rac-Mepindolol-d7

The "d7" in rac-Mepindolol-d7 signifies that seven hydrogen atoms in the Mepindolol molecule have been replaced with deuterium. This isotopic labeling does not alter the fundamental mechanism of action of the drug. Its primary purpose is for use in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). The increased mass of the deuterated molecule allows it to be distinguished from the non-deuterated form, making it an ideal internal standard for accurately quantifying the concentration of Mepindolol in biological samples during pharmacokinetic studies.

Conclusion

rac-Mepindolol-d7, through its Mepindolol component, exerts its pharmacological effects via non-selective, competitive antagonism of β1- and β2-adrenergic receptors, with a notable degree of intrinsic sympathomimetic activity. This dual action of blockade and partial agonism defines its clinical profile. The deuteration of the molecule serves as a critical tool for its use in research, particularly in the precise measurement of its absorption, distribution, metabolism, and excretion. Further research to quantify the binding affinities of Mepindolol at β-receptor subtypes would provide a more complete understanding of its pharmacological profile.

References

An In-Depth Technical Guide to rac Mepindolol-d7 as a Non-Selective β-Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac Mepindolol-d7 is the deuterated form of Mepindolol, a non-selective β-adrenoceptor antagonist.[1] Like its non-deuterated counterpart, it acts on both β1 and β2 adrenergic receptors, making it a valuable tool in cardiovascular research and drug development.[1] Mepindolol has been investigated for the treatment of conditions such as hypertension and glaucoma. The introduction of deuterium can modify the pharmacokinetic profile of the drug, potentially offering advantages in terms of metabolic stability and half-life. This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Core Mechanism of Action

This compound functions as a competitive antagonist at β1 and β2 adrenergic receptors. These receptors are key components of the sympathetic nervous system, mediating the effects of catecholamines like epinephrine and norepinephrine.

  • β1-Adrenoceptor Blockade: Primarily located in the heart, antagonism of these receptors leads to a decrease in heart rate (negative chronotropy), reduced force of cardiac contraction (negative inotropy), and lowered speed of electrical conduction through the atrioventricular node. This results in a decreased cardiac workload and oxygen demand.

  • β2-Adrenoceptor Blockade: These receptors are prevalent in the smooth muscle of the bronchioles and blood vessels. Blockade of β2 receptors can lead to bronchoconstriction and vasoconstriction.

Mepindolol is also noted to possess significant intrinsic sympathomimetic activity (ISA), meaning it can partially activate β-adrenoceptors, particularly β2 receptors, while blocking the effects of more potent endogenous agonists.[2] This partial agonism can mitigate some of the adverse effects associated with non-selective beta-blockade, such as pronounced bradycardia or bronchoconstriction.[2]

Quantitative Pharmacological Data

Quantitative data for this compound is not extensively available in the public domain. The following tables summarize the available data for the non-deuterated form, Mepindolol, which is expected to have a similar pharmacological profile at the receptor level.

Table 1: Functional Activity Data for Mepindolol

ParameterValueSpeciesTissue/Assay SystemReference
Intrinsic Sympathomimetic Activity (Positive Chronotropic Effect)24% of Isoprenaline's maximal effectRatAtria[2]
Intrinsic Sympathomimetic Activity (Vasorelaxant Effect)~50% of Isoprenaline's maximal effectRatBlood Vessels

Signaling Pathways and Experimental Workflows

β-Adrenoceptor Signaling Pathway

The following diagram illustrates the canonical β-adrenoceptor signaling pathway and the point of action for a non-selective antagonist like this compound.

G cluster_membrane Cell Membrane Receptor β-Adrenoceptor (β1 or β2) G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Epinephrine/ Norepinephrine Agonist->Receptor Activates Antagonist This compound Antagonist->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate, smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to G cluster_prep Preparation Membrane_Prep Membrane Preparation (from cells/tissues expressing β-receptors) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand Radioligand Preparation (e.g., [3H]dihydroalprenolol) Radioligand->Incubation Competitor This compound (serial dilutions) Competitor->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Washing Washing (to remove non-specific binding) Filtration->Washing Measurement Scintillation Counting (to measure bound radioactivity) Washing->Measurement Analysis Data Analysis (IC50 determination and Ki calculation) Measurement->Analysis G cluster_cell_prep Cell Preparation Cell_Culture Cell Culture (expressing β-receptors) Cell_Plating Cell Plating (in multi-well plates) Cell_Culture->Cell_Plating Pre_Incubation Pre-incubation (with this compound or vehicle) Cell_Plating->Pre_Incubation Stimulation Stimulation (with a β-agonist, e.g., Isoprenaline) Pre_Incubation->Stimulation Lysis Cell Lysis (to release intracellular cAMP) Stimulation->Lysis Detection cAMP Detection (e.g., HTRF, ELISA) Lysis->Detection Analysis Data Analysis (EC50 determination and antagonist potency calculation) Detection->Analysis

References

A Technical Guide to rac Mepindolol-d7 in Glaucoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of racemic (rac) Mepindolol-d7, a deuterated analog of the non-selective β-adrenergic receptor antagonist Mepindolol, in the context of glaucoma research. While clinical and mechanistic data specifically for Mepindolol are limited, this guide draws upon available information and leverages data from the closely related compound, Pindolol, to provide a comprehensive understanding of its potential application in the study and treatment of glaucoma. The inclusion of the deuterated form, Mepindolol-d7, highlights its crucial role as an internal standard for highly accurate quantification in preclinical and clinical research.

Introduction to Mepindolol and its Role in Glaucoma

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). The primary goal of medical therapy for glaucoma is to lower IOP. Beta-adrenergic antagonists (β-blockers) have been a cornerstone of glaucoma treatment for decades. They exert their IOP-lowering effect by reducing the production of aqueous humor by the ciliary body.

Mepindolol is a non-selective β-adrenoceptor blocking agent, meaning it antagonizes both β1 and β2-adrenergic receptors.[1][2] By blocking these receptors in the ciliary epithelium, Mepindolol inhibits the signaling cascade that leads to aqueous humor secretion, thereby lowering intraocular pressure.

rac Mepindolol-d7 is a stable, isotopically labeled form of Mepindolol. The seven deuterium atoms replace hydrogen atoms in the isopropyl group. This modification makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). In glaucoma research, this compound is indispensable for:

  • Pharmacokinetic studies: Accurately quantifying Mepindolol concentrations in biological matrices (e.g., plasma, aqueous humor, ocular tissues).

  • Metabolism studies: Elucidating the metabolic fate of Mepindolol.

  • Bioequivalence studies: Comparing different formulations of Mepindolol.

Mechanism of Action: Beta-Adrenergic Blockade in the Ciliary Body

The IOP-lowering effect of Mepindolol is attributed to its antagonism of β-adrenergic receptors in the ciliary epithelium, the tissue responsible for producing aqueous humor. The binding of catecholamines (epinephrine and norepinephrine) to these receptors stimulates aqueous humor production. Mepindolol competitively blocks this binding, leading to a decrease in aqueous humor inflow.

The signaling pathway is as follows:

  • Stimulation: Under normal physiological conditions, catecholamines bind to β-adrenergic receptors on the ciliary epithelium.

  • G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

  • Protein Kinase A Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).

  • Ion Transport and Aqueous Secretion: PKA activation leads to the phosphorylation of various ion channels and transporters, resulting in the secretion of ions and water into the posterior chamber, forming aqueous humor.

Mepindolol, as a β-blocker, interrupts this cascade at the initial receptor binding step, thus reducing the overall rate of aqueous humor production.

G cluster_membrane Ciliary Epithelium Membrane cluster_cytosol Cytosol Catecholamines Catecholamines BetaReceptor β-Adrenergic Receptor Catecholamines->BetaReceptor Binds & Activates Gs Gs Protein BetaReceptor->Gs Activates Mepindolol Mepindolol Mepindolol->BetaReceptor Blocks AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP AC->cAMP Catalyzes ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates IonChannels Ion Channels & Transporters PKA->IonChannels Phosphorylates AqueousHumor Aqueous Humor Production IonChannels->AqueousHumor Leads to

Beta-Adrenergic Signaling Pathway in Aqueous Humor Production.

Quantitative Data from Clinical Studies

Drug Concentration Patient Population Mean IOP Reduction Study Design Reference
Pindolol0.25%Newly diagnosed glaucomaNot significantly different from Timolol 0.5%Randomized, double-blind[3][4]
Pindolol0.5%Primary open-angle glaucoma2.79% (compared to placebo)Double-blind[5]
Pindolol1%Open-angle glaucomaAlmost identical to Timolol 0.5%Multicenter, double-blind

Experimental Protocols

Evaluation of IOP-Lowering Efficacy in a Clinical Trial

A typical protocol to evaluate the efficacy of a topical β-blocker like Mepindolol in glaucoma patients would involve a randomized, double-blind, controlled clinical trial.

Objective: To compare the IOP-lowering effect of Mepindolol ophthalmic solution to a placebo or an active comparator (e.g., Timolol).

Methodology:

  • Patient Recruitment: Patients with a diagnosis of open-angle glaucoma or ocular hypertension meeting specific inclusion criteria (e.g., IOP within a certain range) are recruited.

  • Randomization: Participants are randomly assigned to receive either Mepindolol, placebo, or the active comparator.

  • Treatment Administration: Patients self-administer the eye drops according to a prescribed schedule (e.g., one drop twice daily).

  • IOP Measurement (Tonometry): Intraocular pressure is measured at baseline and at specified follow-up visits. Goldmann applanation tonometry is the gold standard for IOP measurement. The tonometer probe is gently pressed against the anesthetized cornea, and the force required to flatten a specific area is measured and converted to IOP in mmHg.

  • Data Analysis: The change in IOP from baseline is calculated for each treatment group and statistically compared.

G Start Patient Recruitment (OAG/OHT) Baseline Baseline IOP Measurement Start->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group (Mepindolol) Randomization->GroupA GroupB Control Group (Placebo/Timolol) Randomization->GroupB FollowUp Follow-up IOP Measurements GroupA->FollowUp GroupB->FollowUp Analysis Data Analysis (IOP Change) FollowUp->Analysis

Workflow for a Clinical Trial Evaluating an Ophthalmic Beta-Blocker.
Measurement of Aqueous Humor Flow

Fluorophotometry is the standard method for measuring the rate of aqueous humor flow. This technique is crucial for confirming that the mechanism of action of a drug like Mepindolol is indeed the reduction of aqueous humor production.

Objective: To quantify the effect of Mepindolol on the rate of aqueous humor flow.

Methodology:

  • Fluorescein Administration: A fluorescent dye, sodium fluorescein, is administered topically to the eye.

  • Dye Distribution: The dye distributes into the anterior chamber.

  • Fluorophotometer Measurement: A specialized instrument, a fluorophotometer, measures the concentration of fluorescein in the cornea and anterior chamber over time.

  • Flow Calculation: The rate of decrease in fluorescein concentration is used to calculate the rate of aqueous humor flow. A reduction in the flow rate after treatment with Mepindolol would confirm its mechanism of action.

Receptor Binding Assay

To characterize the interaction of Mepindolol with β-adrenergic receptors, a competitive radioligand binding assay can be performed on membranes isolated from the ciliary body.

Objective: To determine the binding affinity (Ki) of Mepindolol for β-adrenergic receptors.

Methodology:

  • Tissue Preparation: Ciliary bodies are dissected from animal or human donor eyes, and a membrane fraction is prepared by homogenization and centrifugation.

  • Assay Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., ³H-dihydroalprenolol) and varying concentrations of unlabeled Mepindolol.

  • Separation and Counting: The membrane-bound radioligand is separated from the unbound radioligand by filtration. The radioactivity of the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of Mepindolol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then used to calculate the binding affinity (Ki).

Conclusion

This compound is a valuable tool for researchers in the field of glaucoma. As a deuterated internal standard, it enables precise and accurate quantification of Mepindolol in biological samples, which is fundamental for pharmacokinetic and mechanistic studies. While direct clinical data on Mepindolol is sparse, its classification as a non-selective β-blocker and the data from the closely related compound Pindolol strongly suggest its efficacy in lowering intraocular pressure by reducing aqueous humor production. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of Mepindolol and other novel β-adrenergic antagonists for the treatment of glaucoma.

References

Deuterated Mepindolol: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of deuterated Mepindolol for research purposes. It covers the core mechanism of action, a proposed synthesis pathway for the deuterated compound, pharmacokinetic data of the parent compound, and detailed experimental protocols for its investigation.

Introduction and Rationale for Deuteration

Mepindolol is a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA).[1][2] It is a 2-methyl derivative of Pindolol and is used in the management of hypertension and angina pectoris.[3] The deuteration of pharmaceuticals, the strategic replacement of hydrogen with its heavier isotope deuterium, is a recognized strategy in drug development to modulate pharmacokinetic properties. This substitution can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, potentially slowing down metabolic processes and altering the drug's half-life, bioavailability, and toxicity profile. This guide explores the potential of deuterated Mepindolol as a valuable tool for research and development.

Mechanism of Action

Mepindolol functions by competitively blocking both β1- and β2-adrenergic receptors.[1] The blockade of β1-receptors, predominantly located in the heart, leads to a decrease in heart rate, myocardial contractility, and cardiac output.[1] The antagonism of β2-receptors, found in bronchial and vascular smooth muscle, can lead to bronchoconstriction and vasoconstriction.

A key feature of Mepindolol is its intrinsic sympathomimetic activity (ISA), meaning it also acts as a partial agonist at β-adrenergic receptors. This partial agonism can mitigate some of the adverse effects associated with full antagonists, such as severe bradycardia. The ISA of Mepindolol is believed to be a result of a modest stimulation of adenylate cyclase activity.

Signaling Pathway

The interaction of Mepindolol with the β-adrenergic signaling cascade is multifaceted. In the absence of an agonist, Mepindolol's partial agonist activity can provide a low level of receptor stimulation. In the presence of a full agonist like epinephrine, Mepindolol acts as a competitive antagonist, blocking the full physiological response.

cluster_membrane Cell Membrane beta_receptor β-Adrenergic Receptor g_protein G-Protein (Gs) beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts epinephrine Epinephrine (Agonist) epinephrine->beta_receptor Binds & Activates mepindolol Deuterated Mepindolol mepindolol->beta_receptor Competitively Blocks mepindolol->beta_receptor Partially Activates (ISA) atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Physiological Response (e.g., Increased Heart Rate) pka->cellular_response Phosphorylates Targets G start Start with Mepindolol step1 Dissolve Mepindolol in Deuterated Acetic Acid (CD3CO2D) start->step1 step2 Heat Reaction Mixture (e.g., 150°C) step1->step2 step3 Monitor Reaction by Mass Spectrometry step2->step3 step4 Quench Reaction and Purify step3->step4 end Obtain Deuterated Mepindolol step4->end G cluster_rationale Rationale for Deuteration deuteration Deuteration of Mepindolol slower_metabolism Slower Metabolic Cleavage deuteration->slower_metabolism increased_half_life Increased Half-life slower_metabolism->increased_half_life improved_pk Improved Pharmacokinetic Profile increased_half_life->improved_pk research_tool Valuable Research Tool for Studying Metabolism and Receptor Occupancy improved_pk->research_tool

References

In-Depth Technical Guide: rac Mepindolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1794970-97-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rac Mepindolol-d7, a deuterated analog of the non-selective beta-adrenergic antagonist, Mepindolol. This document is intended for use by researchers, scientists, and professionals in drug development, offering detailed information on its properties, mechanism of action, and potential applications, particularly in pharmacokinetic and metabolic studies.

Core Compound Information

This compound is a stable isotope-labeled version of Mepindolol, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a valuable tool in bioanalytical research, primarily as an internal standard for mass spectrometry-based quantification of Mepindolol in biological matrices.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 1794970-97-0[1][2]
Unlabeled CAS 23694-81-7[3][4]
Molecular Formula C₁₅H₁₅D₇N₂O₂[3]
Molecular Weight 269.39 g/mol
Appearance Off-White Solid
Solubility Chloroform (Slightly, Heated, Sonicated), Methanol (Slightly)
Storage Recommended to store under conditions specified in the Certificate of Analysis.

Pharmacological Profile of Mepindolol (Parent Compound)

The pharmacological activity of this compound is attributed to its parent compound, Mepindolol. Mepindolol is a non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 adrenergic receptors. It is a 2-methyl derivative of pindolol.

Mechanism of Action

Mepindolol functions by competitively inhibiting the binding of catecholamines, such as adrenaline and noradrenaline, to beta-adrenergic receptors. This blockade has several physiological effects:

  • Cardiovascular System: By blocking β1 receptors in the heart, Mepindolol reduces heart rate (negative chronotropic effect) and the force of myocardial contraction (negative inotropic effect). This leads to a decreased cardiac workload and oxygen demand, which is beneficial in treating conditions like hypertension. The overall effect is a reduction in blood pressure, resulting from decreased cardiac output and potentially a direct influence on peripheral vascular resistance via β2 receptor blockade.

  • Intrinsic Sympathomimetic Activity (ISA): Mepindolol also exhibits intrinsic sympathomimetic activity, meaning it can exert a mild agonist effect on beta-adrenergic receptors while primarily acting as an antagonist. This property may help minimize some adverse effects associated with pure beta-blockade, such as severe bradycardia.

Signaling Pathway

The mechanism of action of Mepindolol involves the modulation of the G-protein coupled receptor (GPCR) signaling cascade initiated by catecholamines at beta-adrenergic receptors. The following diagram illustrates this pathway.

Mepindolol_Signaling_Pathway cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein G-Protein (Gs) Receptor->G_Protein Activates Catecholamines Catecholamines (Adrenaline, Noradrenaline) Catecholamines->Receptor Activates Mepindolol Mepindolol-d7 Mepindolol->Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Target Proteins

Mepindolol's antagonistic action on the β-adrenergic signaling pathway.

Role of Deuteration in Drug Development

The substitution of hydrogen with deuterium, a heavy isotope, is a technique used in drug discovery and development to potentially improve the pharmacokinetic and metabolic profiles of drug candidates. Deuteration can lead to a stronger chemical bond (C-D vs. C-H), which can slow down metabolic processes that involve the cleavage of this bond. This can result in a longer half-life and altered metabolic profile of the drug. In the case of this compound, its primary application lies in its use as an internal standard in quantitative bioanalysis.

Experimental Protocols and Applications

Quantification of Mepindolol in Plasma using LC-MS/MS

Objective: To determine the concentration of Mepindolol in plasma samples obtained from a pharmacokinetic study, using this compound as an internal standard.

Methodology:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of Mepindolol and this compound in a suitable organic solvent (e.g., methanol).

    • Prepare calibration standards by spiking known concentrations of Mepindolol into blank plasma.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To a known volume of plasma sample (or standard/QC), add a fixed amount of the this compound internal standard solution.

    • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto a suitable LC column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).

    • Detect and quantify Mepindolol and this compound using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of Mepindolol to this compound for each sample, standard, and QC.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Mepindolol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study utilizing a deuterated internal standard.

Pharmacokinetic_Workflow cluster_in_vivo In-Vivo Phase cluster_in_vitro In-Vitro Bioanalysis Drug_Admin Drug Administration (Mepindolol) Blood_Sampling Time-course Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Spiking with Mepindolol-d7) Plasma_Separation->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis PK_Modeling Pharmacokinetic Modeling Data_Analysis->PK_Modeling Concentration-Time Data

General workflow for a pharmacokinetic study using a deuterated internal standard.

Conclusion

This compound is a critical tool for researchers and drug development professionals engaged in the study of Mepindolol. Its primary utility as an internal standard in mass spectrometry-based bioanalytical methods allows for accurate and precise quantification of the parent drug in complex biological matrices. While the pharmacological properties are inherent to the non-deuterated Mepindolol, the deuterated form is indispensable for rigorous pharmacokinetic and metabolic evaluations, which are fundamental to the drug development process.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Mepindolol (CAS: 23694-81-7)

Introduction

Mepindolol, identified by the CAS number 23694-81-7, is a non-selective β-adrenergic receptor antagonist, commonly known as a beta-blocker.[1][2][3][4] It is the 2-methyl analog of pindolol and is recognized for its therapeutic applications in managing cardiovascular conditions such as hypertension and angina pectoris, as well as its use in treating glaucoma.[1] Marketed under trade names including Betagon and Corindolan, mepindolol functions by competitively inhibiting the actions of catecholamines at both β1 and β2-adrenergic receptors. A distinguishing feature of mepindolol is its intrinsic sympathomimetic activity (ISA), which allows it to exert partial agonist effects, potentially mitigating some of the common side effects associated with pure beta-blockade, such as severe bradycardia. This guide provides a comprehensive technical overview of mepindolol, covering its chemical properties, mechanism of action, pharmacology, and relevant experimental methodologies.

Chemical and Physical Properties

Mepindolol is a racemic mixture belonging to the aryloxypropanolamine class of beta-blockers. Its fundamental chemical and physical characteristics are summarized below.

PropertyValueReference
CAS Number 23694-81-7
IUPAC Name (RS)-1-[(2-Methyl-1H-indol-4-yl)oxy]-3-(propan-2-ylamino)propan-2-ol
Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
Appearance Off-white solid; Crystals from ethyl acetate
Melting Point 95-102 °C
Synonyms Betagon, Corindolan, Mepicor, SH-E-222

Mechanism of Action

Mepindolol exerts its therapeutic effects through the non-selective blockade of β-adrenergic receptors. This dual action on β1 and β2 receptors, combined with its intrinsic sympathomimetic activity, defines its pharmacological profile.

  • β1-Adrenergic Blockade : Primarily located in the heart, the blockade of β1 receptors by mepindolol leads to a reduction in heart rate (negative chronotropic effect) and decreased myocardial contractility (negative inotropic effect). This results in lower cardiac output, reduced cardiac workload, and decreased myocardial oxygen demand, which are beneficial in treating hypertension and angina.

  • β2-Adrenergic Blockade : The blockade of β2 receptors, found in the smooth muscles of the bronchi and blood vessels, can lead to bronchoconstriction and vasoconstriction. This action necessitates caution when administering mepindolol to patients with pre-existing respiratory conditions.

  • Intrinsic Sympathomimetic Activity (ISA) : Mepindolol possesses partial agonist activity at the β-adrenergic receptor. This means that while it primarily acts as an antagonist, it can provide a low level of receptor stimulation. This property may help to prevent profound bradycardia or negative inotropic effects at rest, which can be a limitation of beta-blockers without ISA.

cluster_pre Normal Sympathetic Activation cluster_post Action of Mepindolol Catecholamines Catecholamines (Epinephrine, Norepinephrine) BetaReceptor β-Adrenergic Receptor (β1 / β2) Catecholamines->BetaReceptor Binds to AC Adenylate Cyclase BetaReceptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response (↑ Heart Rate, ↑ Contractility) PKA->Response Phosphorylates targets leading to Mepindolol Mepindolol BetaReceptor_B β-Adrenergic Receptor (β1 / β2) Mepindolol->BetaReceptor_B Competitively Blocks AC_B Adenylate Cyclase BetaReceptor_B->AC_B Activation Inhibited BlockedResponse Blocked/Reduced Response (↓ Heart Rate, ↓ Contractility) AC_B->BlockedResponse Reduced cAMP production leads to Catecholamines_B Catecholamines Catecholamines_B->BetaReceptor_B Binding Inhibited

Mechanism of Mepindolol as a β-Adrenergic Antagonist.

Pharmacology

Pharmacodynamics

The pharmacodynamic effects of mepindolol are centered on the cardiovascular system. Clinical studies have demonstrated its efficacy in reducing key hemodynamic parameters. A comparative study found mepindolol to be more effective than pindolol at lower doses in reducing resting and exercise heart rates. Notably, mepindolol appears to have a more pronounced effect on chronotropic (heart rate) than on inotropic (contractility) functions.

ParameterEffect of MepindololReference
Resting Heart Rate Decrease
Exercise Heart Rate Decrease
Blood Pressure Decrease (Systolic and Diastolic)
Cardiac Output Decrease
Peripheral Vascular Resistance Potential for increase due to β2-blockade
Respiratory Function (in asthmatics) Intermediate bronchoconstrictive effect (less than propranolol, more than pindolol)
Pharmacokinetics

Mepindolol is characterized by rapid absorption and a relatively short half-life. Its pharmacokinetic profile has been studied in healthy volunteers, patients with renal impairment, and various animal models.

ParameterHuman (Healthy)Human (Renal Failure)DogRatReference
Administration OralOralOralOral
Dose 10 mg10 mg0.4 mg/kg0.4 mg/kg
Tmax (Time to Peak) 1.6 h1.4 ± 0.5 h1-2 h1-2 h
Cmax (Peak Concentration) 25 ng/mL35 ± 8 ng/mL--
Half-life (t1/2) 4-5 h4.0 ± 1.5 hBiphasic: 8 min & 3 h-
Bioavailability --40%1-2%
Metabolism Hepatic (First-pass)---
Excretion Primarily RenalPrimarily RenalUrine and FecesPrimarily Biliary

Note: Pharmacokinetic parameters in patients with chronic renal failure were found to be not significantly different from those in healthy volunteers.

Therapeutic Applications

Mepindolol is primarily indicated for the treatment of cardiovascular disorders.

  • Hypertension : It is effective in managing mild to moderate hypertension, often used alone or in combination with diuretics.

  • Angina Pectoris : By reducing myocardial oxygen demand, it helps in the management of stable angina.

  • Glaucoma : It is also used topically to reduce intraocular pressure.

Safety and Tolerability

Adverse Effects

Like other beta-blockers, mepindolol is associated with a range of potential side effects.

CategoryAdverse EffectsReference
Common Dizziness, fatigue, headache, nausea, constipation
More Severe Bradycardia (slow heart rate), hypotension (low blood pressure)
Respiratory Bronchospasm (particularly in patients with asthma)
CNS Reversible mental depression, disorientation, short-term memory loss
Contraindications

Mepindolol is contraindicated in patients with the following conditions:

  • Severe bradycardia

  • Second- or third-degree heart block

  • Uncontrolled or overt cardiac failure

  • Cardiogenic shock

  • Bronchial asthma or history of bronchospasm

Drug Interactions

Careful consideration of concomitant medications is crucial to avoid adverse interactions.

Interacting Drug ClassPotential EffectReference
Antiarrhythmics Increased risk of adverse cardiac effects
NSAIDs Reduced antihypertensive effect of mepindolol
CYP450 Modulators Altered metabolism and plasma concentration of mepindolol
Catecholamine-depleting drugs (e.g., Reserpine) Additive hypotensive and bradycardic effects
Calcium Channel Blockers Increased risk of hypotension and AV block-

Experimental Protocols

Protocol: Single-Dose Pharmacokinetic Study in Humans

This protocol is a representative methodology based on published clinical studies.

Objective : To determine the key pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) of a single oral dose of mepindolol in healthy adult volunteers.

Design : Open-label, single-dose, crossover study.

Methodology :

  • Subject Recruitment : Recruit healthy adult volunteers (n=12) after obtaining informed consent. Subjects undergo a full medical screening to confirm health status.

  • Drug Administration : Following an overnight fast, subjects are administered a single 10 mg oral tablet of mepindolol sulfate with 240 mL of water.

  • Blood Sampling : Venous blood samples (5 mL) are collected into heparinized tubes at pre-dose (0 h) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation : Samples are immediately centrifuged at 3000 rpm for 10 minutes at 4°C. Plasma is harvested and stored at -80°C until analysis.

  • Bioanalytical Method (HPLC) : Mepindolol concentrations in plasma are determined using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence or UV detection.

    • Sample Preparation : Plasma samples are subjected to liquid-liquid or solid-phase extraction to isolate mepindolol and an internal standard.

    • Chromatographic Conditions :

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: Isocratic or gradient mixture of a phosphate buffer and acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Detection: Fluorescence detector (e.g., Excitation 290 nm, Emission 340 nm) or UV detector (e.g., 205 nm).

  • Pharmacokinetic Analysis : Non-compartmental analysis is used to calculate Cmax, Tmax, AUC(0-t), AUC(0-inf), and t1/2 from the plasma concentration-time data for each subject.

Recruit 1. Subject Screening & Recruitment Dose 2. Drug Administration (10 mg Mepindolol) Recruit->Dose Sample 3. Serial Blood Sampling (0-24h) Dose->Sample Process 4. Plasma Preparation (Centrifugation) Sample->Process Analyze 5. HPLC Analysis Process->Analyze PK 6. Pharmacokinetic Parameter Calculation Analyze->PK

Workflow for a Human Pharmacokinetic Study.
Protocol: Stability-Indicating HPLC Method Development

This protocol is based on standard pharmaceutical practices for analyzing drug stability.

Objective : To develop and validate a stability-indicating HPLC method for mepindolol to separate the active pharmaceutical ingredient (API) from its degradation products.

Methodology :

  • Forced Degradation Studies :

    • Prepare a stock solution of mepindolol (e.g., 1 mg/mL).

    • Acid Hydrolysis : Treat with 1 M HCl at 80°C for 8 hours.

    • Base Hydrolysis : Treat with 1 M NaOH at 80°C for 8 hours.

    • Oxidative Degradation : Treat with 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation : Heat the solid drug substance at 105°C for 24 hours.

    • Photolytic Degradation : Expose the drug solution to UV light (254 nm) for 24 hours.

    • Neutralize acidic and basic samples before injection.

  • HPLC Method Development :

    • Column : Inertsil ODS-3V C18 column (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase : Gradient elution using a mixture of Mobile Phase A (20 mM sodium dihydrogen phosphate buffer, pH adjusted to 4.0) and Mobile Phase B (Acetonitrile).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector at 205 nm.

    • Injection Volume : 10 µL.

  • Method Validation :

    • Specificity : Inject samples from forced degradation studies. The method is specific if the principal peak for mepindolol is resolved from all degradation product peaks.

    • Linearity : Analyze a series of mepindolol concentrations (e.g., 0.1-100 µg/mL) to establish a linear relationship between peak area and concentration (r² > 0.999).

    • Accuracy & Precision : Determine intra- and inter-day accuracy (% recovery) and precision (% RSD) at low, medium, and high concentrations.

    • LOD & LOQ : Determine the Limit of Detection and Limit of Quantification.

    • Robustness : Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, flow rate, mobile phase composition).

Synthesis

The first reported synthesis of mepindolol was in 1971. The general strategy involves the reaction of a substituted indole with epichlorohydrin, followed by the addition of an isopropylamine side chain, a common method for creating aryloxypropanolamine beta-blockers.

I1 4-Benzyloxyindole- 2-carboxylic acid I2 4-Hydroxy-2-methylindole I1->I2 Multi-step conversion I4 Intermediate Epoxide I2->I4 I3 Epichlorohydrin I3->I4 + Product Mepindolol I4->Product I5 Isopropylamine I5->Product +

Simplified Synthesis Pathway for Mepindolol.

Conclusion

Mepindolol (CAS: 23694-81-7) is a well-characterized non-selective beta-blocker with intrinsic sympathomimetic activity. Its pharmacology is defined by the effective reduction of heart rate and blood pressure, making it a valuable agent in the treatment of hypertension and angina. The pharmacokinetic profile shows rapid absorption and a relatively short half-life, with minimal impact from renal impairment. For drug development professionals, understanding its synthesis, analytical methodologies, and safety profile is essential for its effective and safe application. The detailed protocols and data presented in this guide offer a technical foundation for further research and development involving this compound.

References

Methodological & Application

Application Note: Quantification of Mepindolol in Human Plasma using rac-Mepindolol-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Mepindolol in human plasma. The method utilizes rac-Mepindolol-d7, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing.[1][2] The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical research and pharmacokinetic studies. This method is developed based on established protocols for similar beta-blocker drugs and adheres to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[3]

Introduction

Mepindolol is a non-selective beta-adrenergic antagonist used in the management of hypertension and other cardiovascular conditions. Accurate quantification of Mepindolol in biological matrices is essential for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as rac-Mepindolol-d7, is the gold standard in quantitative LC-MS/MS analysis.[1][2] A deuterated internal standard co-elutes with the analyte and experiences similar ionization effects, thereby providing the most accurate correction for analytical variability. This application note provides a detailed protocol for sample preparation, LC-MS/MS analysis, and method validation.

Experimental

Materials and Reagents
  • Mepindolol reference standard

  • rac-Mepindolol-d7 internal standard (IS)

  • HPLC-grade acetonitrile and methanol

  • Formic acid, LC-MS grade

  • Human plasma (K2EDTA)

  • Ultrapure water

Stock and Working Solutions
  • Mepindolol Stock Solution (1 mg/mL): Accurately weigh and dissolve Mepindolol in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve rac-Mepindolol-d7 in methanol.

  • Working Solutions: Prepare working solutions of Mepindolol for calibration standards and quality control (QC) samples by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Prepare a working solution of the internal standard at an appropriate concentration.

Sample Preparation

A simple protein precipitation method is employed for the extraction of Mepindolol and the internal standard from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography
  • System: A validated UHPLC system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The following MRM transitions are proposed and should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Mepindolol263.2To be determined experimentally
rac-Mepindolol-d7 (IS)270.2To be determined experimentally

Disclaimer: The product ions for Mepindolol and rac-Mepindolol-d7 need to be determined by infusing the compounds into the mass spectrometer and performing product ion scans. The provided precursor ions are based on the molecular weight of the compounds.

Method Validation

The bioanalytical method should be validated according to FDA guidelines, assessing the following parameters: selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carryover, dilution integrity, and stability.

Data Presentation

Table 1: Calibration Curve for Mepindolol in Human Plasma

Concentration (ng/mL)Mean Response Ratio (Analyte/IS)Accuracy (%)
0.5 (LLOQ)0.012102.5
10.02598.7
50.128101.2
100.25599.8
501.275100.5
1002.54899.3
2005.10298.0
50012.750101.8
  • Linear Range: 0.5 - 500 ng/mL

  • Regression: Linear, 1/x² weighting

  • Correlation Coefficient (r²): > 0.995

Table 2: Intra- and Inter-Assay Precision and Accuracy for Mepindolol QC Samples

QC LevelNominal Conc. (ng/mL)Intra-Assay Precision (%CV) (n=6)Intra-Assay Accuracy (%) (n=6)Inter-Assay Precision (%CV) (3 runs)Inter-Assay Accuracy (%) (3 runs)
LLOQ0.56.8104.28.5102.9
Low1.55.298.96.899.5
Mid754.1101.55.3100.8
High4003.597.64.998.2

Acceptance criteria based on FDA guidance: Precision (%CV) ≤ 15% (≤ 20% for LLOQ) and Accuracy within ±15% of nominal value (±20% for LLOQ).

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample (100 µL) Add_IS Add rac-Mepindolol-d7 (IS) Sample->Add_IS Protein_Precipitation Add Acetonitrile (300 µL) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Injection Inject into UHPLC Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18) Injection->Chromatography Ionization ESI+ Chromatography->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the quantification of Mepindolol.

internal_standard_logic Analyte Mepindolol (Analyte) Sample_Processing Sample Processing Variability (e.g., extraction loss) Analyte->Sample_Processing Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Analyte->Matrix_Effect IS rac-Mepindolol-d7 (Internal Standard) IS->Sample_Processing IS->Matrix_Effect Analyte_Response Analyte MS Response Sample_Processing->Analyte_Response IS_Response IS MS Response Sample_Processing->IS_Response Matrix_Effect->Analyte_Response Matrix_Effect->IS_Response Response_Ratio Response Ratio (Analyte/IS) Analyte_Response->Response_Ratio IS_Response->Response_Ratio Concentration Accurate Concentration Response_Ratio->Concentration

Caption: Logic of using a stable isotope-labeled internal standard.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantification of Mepindolol in human plasma. The use of rac-Mepindolol-d7 as an internal standard ensures the accuracy and precision of the results by compensating for variations in sample preparation and matrix effects. The method is suitable for use in regulated bioanalytical laboratories supporting clinical and pharmacokinetic studies.

References

Application Note: Quantitative Analysis of Mepindolol in Human Plasma using a Validated LC-MS/MS Method with rac Mepindolol-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Mepindolol in human plasma. The method utilizes a simple protein precipitation for sample preparation and employs rac Mepindolol-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, allowing for a short run time. Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Mepindolol is a non-selective beta-adrenergic antagonist used in the management of hypertension and angina pectoris.[1] Accurate quantification of Mepindolol in biological matrices is crucial for pharmacokinetic and bioavailability studies. This application note presents a validated LC-MS/MS method for the determination of Mepindolol in human plasma, utilizing this compound as the internal standard to compensate for matrix effects and variations in sample processing.[2] The use of a SIL-IS is the gold standard in quantitative bioanalysis, providing the highest level of accuracy and precision.[2]

Experimental

Materials and Reagents
  • Mepindolol reference standard was sourced from a commercial supplier.

  • This compound was obtained from a commercial supplier.[3]

  • HPLC-grade acetonitrile and methanol were purchased from a reputable chemical vendor.

  • Formic acid (LC-MS grade) was used.

  • Human plasma (K2EDTA) was obtained from a certified biobank.

Stock and Working Solutions
  • Mepindolol Stock Solution (1 mg/mL): Accurately weigh and dissolve Mepindolol in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Mepindolol stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution in the same diluent.

Sample Preparation
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A standard UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Mepindolol: Precursor Ion (Q1) > Product Ion (Q3)

    • This compound: Precursor Ion (Q1) > Product Ion (Q3)

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Mepindolol in human plasma. The use of this compound as an internal standard effectively compensated for any variability during sample preparation and ionization.

Quantitative Data Summary
ParameterResult
Linearity Range 1 - 500 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Detailed Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Prepare a 1 mg/mL stock solution of Mepindolol in methanol.

  • Perform serial dilutions of the stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and QC samples.

  • Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) and QC samples (e.g., Low, Mid, High).

Protocol 2: Plasma Sample Extraction
  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 100 µL of the respective plasma sample, calibration standard, or QC into the labeled tubes.

  • Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples).

  • Add 300 µL of cold acetonitrile to each tube.

  • Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Place the tubes in a centrifuge and spin at 13,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean autosampler vial.

  • Inject the prepared samples into the LC-MS/MS system.

Visualizations

Mepindolol_Signaling_Pathway Mepindolol Signaling Pathway cluster_membrane Cell Membrane Beta_Adrenergic_Receptor Beta-Adrenergic Receptor G_Protein G-Protein Beta_Adrenergic_Receptor->G_Protein Activates Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->Beta_Adrenergic_Receptor Activates Mepindolol Mepindolol Mepindolol->Beta_Adrenergic_Receptor Blocks Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Leads to

Caption: Mepindolol's mechanism of action as a beta-blocker.

Bioanalytical_Workflow Quantitative Bioanalysis Workflow Sample_Collection 1. Plasma Sample Collection IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Protein_Precipitation 3. Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis 6. LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing 7. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for the quantitative analysis of Mepindolol.

References

Application Notes and Protocols for rac Mepindolol-d7 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepindolol is a non-selective beta-adrenergic antagonist used in the management of hypertension and angina pectoris.[1] The use of a deuterated form, rac Mepindolol-d7, in pharmacokinetic (PK) studies offers significant advantages. Deuterium labeling, the substitution of hydrogen with its stable isotope deuterium, can alter the metabolic profile of a drug, often leading to a slower rate of metabolism.[2][3] This "kinetic isotope effect" can result in a longer half-life and altered clearance of the drug, providing a valuable tool for detailed pharmacokinetic analysis.[2][4]

This compound can serve as an ideal internal standard in bioanalytical methods for the quantification of Mepindolol in biological matrices. Its chemical properties are nearly identical to the unlabeled drug, ensuring similar extraction and chromatographic behavior, while its increased mass allows for clear differentiation in mass spectrometry-based assays. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic research.

Quantitative Data Presentation

While specific pharmacokinetic data for this compound is not available in the public domain, the following table summarizes the known pharmacokinetic parameters of Mepindolol in various species. These values provide a baseline for designing and interpreting pharmacokinetic studies with the deuterated analog.

SpeciesDoseCmax (ng/mL)Tmax (h)Half-life (t½) (h)Bioavailability (%)Reference
Human (Healthy Volunteers)10 mg (oral)251.64-5-
Human (Chronic Renal Failure)10 mg (oral)35 ± 81.4 ± 0.54.0 ± 1.5-
Rat0.4 mg/kg (oral)-1-2-1-2
Dog0.4 mg/kg (oral)-1-23 (biphasic: 8 min and 3h)40
Rhesus Monkey0.4 mg/kg (oral)-Slower than rat/dog--

Mechanism of Action: Beta-Adrenergic Blockade

Mepindolol is a non-selective beta-blocker, meaning it antagonizes both beta-1 and beta-2 adrenergic receptors. Blockade of beta-1 receptors, predominantly found in the heart, leads to a decrease in heart rate, myocardial contractility, and cardiac output. Antagonism of beta-2 receptors, located in the smooth muscles of the bronchi and blood vessels, can lead to bronchoconstriction and vasoconstriction. By blocking beta-1 receptors in the juxtaglomerular apparatus of the kidney, Mepindolol inhibits the release of renin, which in turn reduces the production of angiotensin II and aldosterone, contributing to its antihypertensive effect.

Mepindolol_Signaling_Pathway cluster_adrenergic_neuron Adrenergic Neuron cluster_target_cell Target Cell (e.g., Cardiomyocyte) Norepinephrine Norepinephrine Beta-Adrenergic Receptor Beta-Adrenergic Receptor Norepinephrine->Beta-Adrenergic Receptor binds & activates G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP ATP->Adenylate Cyclase Protein Kinase A Protein Kinase A cAMP->Protein Kinase A activates Cellular Response Decreased Heart Rate, Reduced Contractility Protein Kinase A->Cellular Response leads to Mepindolol Mepindolol Mepindolol->Beta-Adrenergic Receptor blocks

Caption: Mepindolol's mechanism of action as a beta-adrenergic antagonist.

Experimental Protocols

The following protocols are provided as a general guideline and should be adapted to specific experimental needs and regulatory requirements.

Pre-clinical Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C)

Protocol:

  • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the study.

  • Dosing:

    • Fast rats overnight (with free access to water) before dosing.

    • Prepare a dosing solution of this compound in the chosen vehicle at a concentration suitable for the target dose (e.g., 1 mg/mL for a 5 mg/kg dose in a 250g rat).

    • Administer a single oral dose of this compound via gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until analysis.

Bioanalytical Method for Quantification of Mepindolol using this compound as an Internal Standard

Objective: To develop and validate a sensitive and specific method for the quantification of Mepindolol in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Mepindolol analytical standard

  • This compound (as internal standard)

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

  • C18 analytical column (e.g., 50 x 2.1 mm, 5 µm)

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • Water (ultrapure)

  • Plasma samples from the pharmacokinetic study

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

Protocol:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of Mepindolol and this compound in methanol (e.g., 1 mg/mL).

    • Prepare serial dilutions of the Mepindolol stock solution to create working solutions for the calibration curve and quality control (QC) samples.

    • Prepare a working solution of this compound (internal standard) at an appropriate concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibration standard, or QC sample, add 150 µL of the internal standard working solution in acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (Example):

      • Column: C18, 50 x 2.1 mm, 5 µm

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: Start with 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, and return to initial conditions.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometric Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitor the following MRM transitions (Q1 -> Q3):

        • Mepindolol: (Determine precursor and product ions, e.g., m/z 249.2 -> 172.1)

        • This compound: (Determine precursor and product ions, e.g., m/z 256.2 -> 179.1)

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Mepindolol to this compound against the concentration of the calibration standards.

    • Use the calibration curve to determine the concentration of Mepindolol in the unknown plasma samples.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

experimental_workflow cluster_in_vivo In-Vivo Phase cluster_in_vitro Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis Dosing Oral Administration of This compound to Subjects Sampling Serial Blood Sampling Dosing->Sampling Plasma_Prep Plasma Separation and Storage Sampling->Plasma_Prep Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Prep->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Analysis Data Processing and Quantification LCMS->Data_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) Data_Analysis->PK_Modeling

Caption: Experimental workflow for a pharmacokinetic study of this compound.

Disclaimer

The information provided in these application notes is intended for guidance and informational purposes only. The experimental protocols are examples and should be optimized and validated for specific laboratory conditions and research objectives. The pharmacokinetic data presented is for the non-deuterated Mepindolol and should be used as a reference for designing studies with this compound. It is the responsibility of the user to ensure compliance with all applicable safety and regulatory guidelines.

References

Application Notes and Protocols for Bioanalytical Method Development of Mepindolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepindolol is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension and other cardiovascular conditions. Accurate and reliable quantification of Mepindolol in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development and therapeutic drug monitoring. This document provides a comprehensive guide to the development and validation of bioanalytical methods for Mepindolol, focusing on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a widely accepted technique for its high sensitivity and specificity. The protocols outlined below are based on established methodologies for similar beta-blockers and can be adapted and validated for specific laboratory requirements.

Mechanism of Action: Beta-Adrenergic Blockade

Mepindolol exerts its therapeutic effects by competitively blocking beta-1 (β1) and beta-2 (β2) adrenergic receptors. This blockade inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate, myocardial contractility, and blood pressure. Understanding this pathway is essential for interpreting pharmacokinetic and pharmacodynamic data.

Mepindolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta_Receptor Beta-Adrenergic Receptor (β1, β2) Catecholamines->Beta_Receptor Binds to & Activates Mepindolol Mepindolol Mepindolol->Beta_Receptor Competitively Blocks Blocked_Response Blocked Response (e.g., Decreased Heart Rate) G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets Leading to

Caption: Mepindolol's mechanism of action.

Experimental Protocols

This section details the recommended protocols for sample preparation and LC-MS/MS analysis of Mepindolol in human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for extracting Mepindolol from complex biological matrices, providing a clean extract and reducing matrix effects.

Materials:

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Human plasma (K2EDTA as anticoagulant)

  • Mepindolol and Internal Standard (IS) stock solutions (e.g., Pindolol-d5)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium hydroxide

  • Deionized water

  • SPE vacuum manifold

Protocol:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 6.0).

  • Sample Loading: To 500 µL of plasma, add the internal standard. Vortex and load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute Mepindolol and the IS with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile containing 2% ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (starting point for method development):

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

Mass Spectrometric Conditions (to be optimized for Mepindolol):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: To be optimized (e.g., 500°C)

  • IonSpray Voltage: To be optimized (e.g., 5500 V)

  • MRM Transitions:

    • Mepindolol: Precursor ion (Q1) > Product ion (Q3)

    • Internal Standard (e.g., Pindolol-d5): Precursor ion (Q1) > Product ion (Q3)

Note: The specific MRM transitions, collision energies, and other MS parameters must be determined by infusing a standard solution of Mepindolol and the chosen internal standard into the mass spectrometer.

Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank biological matrix.
Linearity Correlation coefficient (r²) ≥ 0.99 over the defined concentration range.
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve with acceptable precision (≤20% CV) and accuracy (within ±20% of nominal).
Accuracy & Precision (Intra- and Inter-day) For QC samples (Low, Mid, High), precision (CV) ≤ 15% and accuracy within ±15% of nominal values.
Recovery Consistent and reproducible at different concentrations (Low, Mid, High QC).
Matrix Effect Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte and IS.
Stability Analyte stability in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Quantitative Data Summary

The following table summarizes typical pharmacokinetic parameters and expected analytical performance for Mepindolol and related beta-blockers. This data can be used as a benchmark during method development and validation.

ParameterMepindolol (from literature)Pindolol (for reference)Metoprolol (for reference)
Therapeutic Plasma Concentration ~25 ng/mL[1]10-100 ng/mL[2]2-200 ng/mL
Half-life (t½) 4-5 hours[1]3-4 hours3-7 hours
Time to Max. Concentration (Tmax) ~1.6 hours[1]1-2 hours1.5-2 hours
Typical LLOQ (LC-MS/MS) Not specified, expected to be low ng/mL~0.25 ng/mL~2 ng/mL[3]
Linearity Range (LC-MS/MS) Not specified0.25-250 ng/mL2-200 ng/mL
Recovery (SPE) Not specified> 85%> 90%
Intra/Inter-day Precision (%CV) Not specified< 10%< 15%
Intra/Inter-day Accuracy (% Bias) Not specified< 10%< 15%

Note: The data for Pindolol and Metoprolol are provided as they are structurally and pharmacologically similar to Mepindolol and their analytical methods are well-established.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the bioanalytical method development and validation of Mepindolol.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation & Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard Plasma_Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_MSMS LC-MS/MS Analysis Evap_Recon->LC_MSMS Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Validation_Parameters Validation Assessment (Accuracy, Precision, Linearity, etc.) Data_Processing->Validation_Parameters Final_Report Final Report Generation Validation_Parameters->Final_Report

Caption: Bioanalytical workflow for Mepindolol.

Conclusion

The protocols and data presented in this application note provide a robust starting point for the development and validation of a bioanalytical method for Mepindolol in a research or drug development setting. Adherence to these guidelines, with appropriate optimization and validation for specific laboratory conditions, will ensure the generation of high-quality, reliable data for pharmacokinetic and other related studies.

References

Application Notes and Protocols for Mepindolol Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepindolol is a non-selective beta-adrenergic antagonist used in the management of hypertension and other cardiovascular conditions. Accurate and reliable quantification of Mepindolol in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed protocols for the sample preparation of Mepindolol from human plasma prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the required sample purity, sensitivity, and throughput.

Mechanism of Action: Mepindolol Signaling Pathway

Mepindolol functions by competitively blocking beta-1 and beta-2 adrenergic receptors. This action inhibits the binding of catecholamines like adrenaline and noradrenaline, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[1]

Mepindolol_Signaling_Pathway cluster_0 Cell Membrane Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Activates Catecholamines Catecholamines Catecholamines->Beta-Adrenergic Receptor Activates Mepindolol Mepindolol Mepindolol->Beta-Adrenergic Receptor Blocks Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Activates Cellular Response Cellular Response Protein Kinase A->Cellular Response Phosphorylates targets leading to

Caption: Mepindolol's mechanism of action.

Sample Preparation Protocols

The following protocols are provided as a guide and are based on established methods for the extraction of beta-blockers from plasma. Method optimization and validation are essential for each specific application.

Protocol 1: Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis, though it may result in a less clean extract compared to LLE and SPE.[2][3]

Experimental Workflow:

Protein_Precipitation_Workflow plasma 1. Plasma Sample (e.g., 100 µL) is 2. Add Internal Standard plasma->is precipitant 3. Add Precipitating Agent (e.g., 300 µL Acetonitrile or Methanol) is->precipitant vortex 4. Vortex (e.g., 2 min) precipitant->vortex centrifuge 5. Centrifuge (e.g., 6000 rpm, 5 min, 4°C) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis 7. Inject into LC-MS/MS supernatant->analysis

Caption: Protein Precipitation Workflow.

Detailed Steps:

  • Thaw frozen plasma samples at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add the internal standard solution.

  • Add 300 µL of cold acetonitrile or methanol.

  • Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 6000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample than PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.

Experimental Workflow:

Liquid_Liquid_Extraction_Workflow plasma 1. Plasma Sample + Internal Standard ph_adjust 2. Adjust pH (e.g., add buffer) plasma->ph_adjust extraction_solvent 3. Add Extraction Solvent (e.g., Methyl tert-butyl ether) ph_adjust->extraction_solvent vortex 4. Vortex/Mix extraction_solvent->vortex centrifuge 5. Centrifuge to separate phases vortex->centrifuge organic_phase 6. Collect Organic Phase centrifuge->organic_phase evaporate 7. Evaporate to Dryness organic_phase->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analysis 9. Inject into LC-MS/MS reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow.

Detailed Steps:

  • To a suitable tube, add 200 µL of plasma and the internal standard.

  • Add 200 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH.

  • Add 1 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation method that can provide the cleanest extracts, leading to improved sensitivity and reduced matrix effects. C8 or C18 cartridges are commonly used for beta-blocker extraction.[4]

Experimental Workflow:

Solid_Phase_Extraction_Workflow condition 1. Condition SPE Cartridge (Methanol then Water/Buffer) load 2. Load Pre-treated Plasma Sample condition->load wash 3. Wash Cartridge (e.g., Water, weak organic) load->wash elute 4. Elute Mepindolol (e.g., Methanol +/- modifier) wash->elute evaporate 5. Evaporate to Dryness elute->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute analysis 7. Inject into LC-MS/MS reconstitute->analysis

Caption: Solid-Phase Extraction Workflow.

Detailed Steps:

  • Pre-treat Plasma: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid. Vortex to mix.

  • Condition SPE Cartridge: Condition a C8 or C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.

  • Elute: Elute Mepindolol from the cartridge with 1 mL of methanol (or methanol containing a small percentage of acetic or formic acid).

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute: Reconstitute the residue in 100 µL of the mobile phase.

  • Analyze: Inject an aliquot into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of beta-blockers in plasma using the described sample preparation methods coupled with LC-MS/MS. This data is intended to be representative, and specific values for Mepindolol must be determined during method validation.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery >80%[3]>85%>90%
Matrix Effect Can be significantModerateMinimal
Lower Limit of Quantification (LLOQ) 1-5 ng/mL0.5-2 ng/mL0.1-1 ng/mL
**Linearity (R²) **>0.99>0.99>0.99
Precision (%RSD) <15%<15%<15%
Accuracy (%Bias) ±15%±15%±15%

Conclusion

The choice of sample preparation method for Mepindolol analysis in plasma is a critical step that influences the reliability and sensitivity of the assay. Protein precipitation offers speed and simplicity, making it suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with good recovery. Solid-phase extraction yields the cleanest extracts and is ideal for methods requiring the highest sensitivity and specificity. The protocols and data presented here serve as a comprehensive guide for developing and implementing a robust bioanalytical method for Mepindolol in a research or clinical setting. It is imperative that any chosen method is fully validated according to regulatory guidelines.

References

Application Note: High-Throughput Quantification of Beta-Blockers in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the simultaneous quantification of multiple beta-blockers in human plasma. Beta-blockers are a class of drugs primarily used to manage cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias.[1] Therapeutic drug monitoring and pharmacokinetic studies require a reliable analytical method for their determination in biological matrices. The described protocol utilizes a simple protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for high-throughput analysis in clinical and research settings.

Introduction

Beta-adrenergic blockers are widely prescribed for the treatment of various cardiovascular conditions.[1] Given their therapeutic importance, accurate measurement of their concentrations in biological fluids is crucial for ensuring efficacy and safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical testing due to its high sensitivity, selectivity, and speed.[2] This application note provides a comprehensive protocol for the quantification of several common beta-blockers in human plasma, offering a streamlined workflow for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • Reference standards for acebutolol, alprenolol, atenolol, bisoprolol, carvedilol, metoprolol, nadolol, oxprenolol, pindolol, propranolol, and sotalol

  • Deuterated internal standards (e.g., metoprolol-d7, atenolol-d7, propranolol-d7)[3]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (blank)

Sample Preparation

A protein precipitation method is employed for sample preparation due to its simplicity and efficiency.[4]

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column. The conditions can be optimized for specific beta-blockers but a general gradient method is provided below.

  • Column: C18 analytical column (e.g., 100 x 2.1 mm, 2.2 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer: 45 psi

  • Capillary Voltage: 4000 V

Quantitative Data Summary

The following tables summarize the quantitative parameters for a selection of beta-blockers based on literature values. These values can serve as a starting point for method validation.

Table 1: Mass Spectrometry Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Acebutolol337.2116.025
Atenolol267.2145.120
Bisoprolol326.2116.122
Carvedilol407.2100.130
Metoprolol268.2191.015
Propranolol260.2116.125
Sotalol273.1213.120
Metoprolol-d7 (IS)275.2191.015

Note: Collision energies may require optimization based on the specific instrument used.

Table 2: Linearity and Limits of Quantification (LOQ)

AnalyteLinear Range (ng/mL)LOQ (ng/mL)
Acebutolol10 - 10001.5
Atenolol2.5 - 2502.5
Bisoprolol0.5 - 700.5
Carvedilol0.1 - 2000.1
Metoprolol5 - 10000.042
Propranolol1 - 5001.0
Sotalol10 - 20005.0

Table 3: Recovery Data

AnalyteExtraction MethodRecovery (%)
AtenololSolid-Phase Extraction82 - 109
BisoprololSolid-Phase Extraction93.98
MetoprololProtein Precipitation94 - 108
PropranololSolid-Phase Extraction93

Experimental Workflow

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Internal Standard Addition plasma->is precip Protein Precipitation (Acetonitrile) is->precip vortex Vortexing precip->vortex centrifuge Centrifugation vortex->centrifuge supernatant Supernatant Collection centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms MS/MS Detection (MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quant Quantification calibration->quant

Caption: Experimental workflow for beta-blocker quantification.

Discussion

The presented HPLC-MS/MS method provides a reliable and high-throughput approach for the quantification of various beta-blockers in human plasma. The simple protein precipitation sample preparation is a significant advantage for laboratories processing a large number of samples. The use of a C18 column with a standard reversed-phase gradient allows for good chromatographic separation of the target analytes. The high selectivity and sensitivity of tandem mass spectrometry in MRM mode ensure accurate quantification even at low concentrations.

The method can be further adapted and validated for a wider range of beta-blockers and their metabolites. It is recommended to use stable isotope-labeled internal standards for each analyte to achieve the highest accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Conclusion

This application note outlines a detailed protocol for the quantification of beta-blockers in human plasma using HPLC-MS/MS. The method is sensitive, robust, and suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications. The provided tables and workflow diagram serve as a practical guide for implementation in a laboratory setting.

References

Application Note: High-Throughput Analysis of Mepindolol in Human Urine using rac Mepindolol-d7 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of mepindolol in human urine samples. The method utilizes solid-phase extraction (SPE) for sample clean-up and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection. The use of a stable isotope-labeled internal standard, rac Mepindolol-d7, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. This method is suitable for applications in clinical research, therapeutic drug monitoring, and anti-doping control.

Introduction

Mepindolol is a non-selective beta-adrenergic receptor blocker used in the management of hypertension and other cardiovascular conditions.[1] Monitoring its concentration in urine is crucial for pharmacokinetic studies, assessing patient compliance, and for anti-doping purposes, as beta-blockers are listed on the World Anti-Doping Agency (WADA) Prohibited List for certain sports.[2][3]

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they closely mimic the analyte's behavior during sample preparation and ionization, thus improving method robustness and accuracy.[4][5] This application note details a proposed LC-MS/MS method for the determination of mepindolol in urine, employing this compound as the internal standard.

Experimental

Materials and Reagents

  • Mepindolol standard and this compound were obtained from a certified reference material provider.

  • All solvents used were HPLC or LC-MS grade.

  • Formic acid and ammonia solution were of analytical grade.

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange) were used for sample preparation.

  • Drug-free human urine was used for the preparation of calibration standards and quality control samples.

Instrumentation

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system was used for separation.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection.

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is recommended for the clean-up of urine samples to remove interferences and concentrate the analyte.

  • Sample Pre-treatment: To 1 mL of urine, add 25 µL of the this compound internal standard working solution. Acidify the sample with 200 µL of 2% formic acid.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonia in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection parameters should be optimized for mepindolol and this compound.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is proposed.

  • Flow Rate: A flow rate of 0.4 mL/min is recommended.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS/MS Transitions: Multiple Reaction Monitoring (MRM) was used for quantification. The proposed transitions are listed in Table 1.

Table 1: Proposed MS/MS Transitions for Mepindolol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Mepindolol263.2116.120
This compound270.2123.120

Results and Discussion

This proposed method is expected to provide excellent sensitivity and specificity for the quantification of mepindolol in urine. The use of this compound as an internal standard will correct for any variability during sample preparation and analysis, leading to reliable and accurate results.

Method Performance Characteristics (Proposed)

The following table summarizes the expected performance characteristics of the method based on similar validated assays for beta-blockers.

Table 2: Proposed Method Validation Parameters

ParameterExpected Range/Value
Linearity (r²)> 0.99
Calibration Range1 - 500 ng/mL
Limit of Detection (LOD)< 0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LOQ)
Precision (% RSD)< 15% (< 20% at LOQ)
Recovery> 85%
Matrix EffectMinimal and compensated by the internal standard

Conclusion

The described LC-MS/MS method using this compound provides a robust and sensitive approach for the quantification of mepindolol in human urine. The detailed protocol for solid-phase extraction ensures clean samples and reliable results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals for the analysis of mepindolol in a high-throughput setting.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Urine Sample (1 mL) s2 Add this compound (IS) s1->s2 s3 Acidify with Formic Acid s2->s3 s4 Solid-Phase Extraction (SPE) s3->s4 s5 Evaporate and Reconstitute s4->s5 a1 Inject into LC-MS/MS s5->a1 a2 Chromatographic Separation a1->a2 a3 MS/MS Detection (MRM) a2->a3 d1 Quantification a3->d1 d2 Reporting d1->d2

Caption: Experimental workflow for the analysis of Mepindolol in urine.

Signaling Pathway (Illustrative)

While not directly part of the analytical method, understanding the mechanism of action of mepindolol can be relevant. Mepindolol is a beta-blocker that antagonizes the effects of catecholamines at beta-adrenergic receptors.

Signaling cluster_receptor Beta-Adrenergic Receptor Signaling catecholamines Catecholamines (e.g., Adrenaline) beta_receptor Beta-Adrenergic Receptor catecholamines->beta_receptor Activates g_protein G-protein beta_receptor->g_protein ac Adenylate Cyclase g_protein->ac camp cAMP ac->camp pka Protein Kinase A camp->pka cellular_response Cellular Response (e.g., Increased Heart Rate) pka->cellular_response mepindolol Mepindolol mepindolol->beta_receptor Blocks

Caption: Simplified signaling pathway of beta-adrenergic receptor antagonism by Mepindolol.

References

Application Notes and Protocols for the Use of Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and practices of using deuterated internal standards in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS). Adherence to these protocols is intended to enhance the accuracy, precision, and robustness of bioanalytical methods.

Core Principles of Deuterated Internal Standards

Deuterated internal standards are stable isotope-labeled (SIL) analogs of an analyte where one or more hydrogen atoms have been replaced by deuterium.[1][2] This subtle modification in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[3] The foundational principle of their use lies in isotope dilution mass spectrometry (IDMS).[3] By adding a known amount of the deuterated standard to a sample at the beginning of the preparation process, it acts as a perfect mimic for the analyte.[3] Any variability in the analytical process, such as sample loss during extraction, injection volume inconsistencies, or matrix-induced ionization suppression or enhancement, will affect both the analyte and the internal standard to the same degree. Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, enabling accurate and precise quantification.

Key Advantages:

  • Correction for Variability: Deuterated internal standards correct for procedural variations during sample preparation and analysis.

  • Mitigation of Matrix Effects: They are considered the gold standard for compensating for matrix effects, which are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.

  • Improved Accuracy and Precision: The use of deuterated standards significantly enhances the accuracy and precision of quantitative results compared to other types of internal standards, such as structural analogs.

  • Enhanced Method Robustness: Analytical methods employing deuterated standards are generally more robust and transferable between different laboratories and instruments.

Experimental Workflow and Protocols

A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Spike with Deuterated Internal Standard sample->add_is Add known amount extraction Extraction (e.g., Protein Precipitation, SPE) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_separation LC Separation evap_recon->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration Construct Calibration Curve ratio_calc->calibration quantification Quantify Analyte Concentration calibration->quantification

Caption: A typical experimental workflow for quantitative bioanalysis.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh the reference standard of the analyte and dissolve it in a suitable solvent (e.g., methanol) to achieve a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the deuterated internal standard in a similar manner to the analyte stock solution.

  • Working Standard Solutions: Perform serial dilutions of the analyte stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to prepare a series of working standard solutions for constructing the calibration curve.

  • Internal Standard Working Solution: Dilute the internal standard stock solution to a concentration that provides a strong and consistent signal in the mass spectrometer when added to the samples. This concentration should be kept constant across all samples, calibrators, and quality controls.

Sample Preparation Protocols

The choice of sample preparation protocol depends on the nature of the analyte and the complexity of the sample matrix.

Protocol 2.2.1: Protein Precipitation (for Plasma/Serum Samples)

This is a rapid and simple method for removing the majority of proteins from biological fluid samples.

  • Pipette 100-200 µL of the plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add a small, precise volume (e.g., 10-50 µL) of the internal standard working solution to each tube and vortex briefly to mix.

  • Add 300-600 µL of a cold organic solvent (e.g., acetonitrile, often with 0.1% formic acid) to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000-14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a clean tube or a 96-well plate, avoiding the protein pellet.

  • The supernatant can be directly injected into the LC-MS/MS system, or it can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.

Protocol 2.2.2: Solid-Phase Extraction (SPE) (for Cleaner Extracts)

This protocol provides a more thorough cleanup of the sample matrix, resulting in reduced matrix effects.

  • To 1 mL of the sample (e.g., urine), add a precise volume of the deuterated internal standard working solution and vortex.

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elute the analyte and internal standard with a stronger solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrument Parameters

The following are general starting parameters that should be optimized for the specific analyte and internal standard.

  • Liquid Chromatography (LC) System:

    • Column: A suitable column, such as a C18 reversed-phase column, should be selected based on the analyte's properties.

    • Mobile Phase: A gradient elution with two mobile phases (A and B) is common. For example, Mobile Phase A could be 0.1% formic acid in water, and Mobile Phase B could be 0.1% formic acid in acetonitrile.

    • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) System (Triple Quadrupole):

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's ability to be ionized.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: The optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard need to be determined by infusing the individual standard solutions into the mass spectrometer.

    • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to achieve the maximum signal intensity for the analyte and internal standard.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peak areas for the analyte and the deuterated internal standard for all samples, calibrators, and QCs.

  • Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each injection.

  • Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression analysis, often with a weighting factor of 1/x or 1/x², is typically applied.

  • Concentration Determination: Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The use of deuterated internal standards significantly improves the performance of bioanalytical methods. The following tables provide a summary of the quantitative impact.

Table 1: Comparison of Assay Performance With and Without a Stable Isotope-Labeled Internal Standard for Angiotensin IV

ParameterWithout SIL-ISWith SIL-IS
Accuracy (%) 75-12595-105
Precision (%RSD) < 20< 10

Data adapted from a study demonstrating improved accuracy and precision with a SIL-IS.

Table 2: Impact of Deuterated Internal Standard on the Bioanalysis of Buprenorphine in Ferret Plasma

Analyte Concentration (ng/mL)Accuracy (%) with d4-Buprenorphine ISPrecision (%RSD) with d4-Buprenorphine IS
0.3934
51004
401013

Data sourced from a study on the pharmacokinetics of buprenorphine, demonstrating high accuracy and precision using a deuterated internal standard.

Table 3: Performance Characteristics of an LC-MS/MS Method for Tamoxifen and its Metabolites using a Deuterated Internal Standard

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Within-run Precision (%CV)Between-run Precision (%CV)Accuracy (%)
Tamoxifen1-5001< 5< 795-105
Endoxifen0.5-2500.5< 6< 894-106
4-Hydroxytamoxifen0.5-2500.5< 5< 896-104

This table summarizes typical performance characteristics of an LC-MS/MS method for the quantification of tamoxifen and its metabolites using a deuterated internal standard.

Considerations and Best Practices

  • Isotopic Purity: The isotopic purity of the deuterated standard is crucial. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification. Isotopic enrichment should ideally be ≥98%.

  • Number of Deuterium Atoms: A sufficient number of deuterium atoms (typically at least three) should be incorporated to ensure a clear mass difference from the natural isotopic abundance of the analyte.

  • Position of Deuterium Labels: Deuterium atoms should be placed on a chemically stable part of the molecule that does not undergo hydrogen-deuterium exchange during sample processing or storage. Labeling should also avoid metabolically active sites.

  • Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte to ensure they experience the same matrix effects. However, a slight chromatographic shift due to the "isotope effect" can sometimes occur. If this shift results in differential matrix effects, it can lead to inaccurate quantification.

  • Concentration of Internal Standard: The concentration of the internal standard should be optimized to provide a consistent and reliable signal without causing detector saturation or significant isotopic contribution to the analyte's signal.

Signaling Pathway Visualization

In drug metabolism studies, deuterated standards can be used to trace the metabolic fate of a drug. The following diagram illustrates a simplified metabolic pathway.

metabolic_pathway cluster_drug Parent Drug cluster_metabolites Metabolites Drug Drug-d5 Metabolite1 Metabolite A-d5 (Phase I - Oxidation) Drug->Metabolite1 CYP450 Metabolite2 Metabolite B-d3 (Phase I - Demethylation) Drug->Metabolite2 CYP450 Metabolite3 Metabolite C-d5 (Phase II - Glucuronidation) Metabolite1->Metabolite3 UGT

Caption: Simplified drug metabolism pathway.

References

Application Notes and Protocols for rac Mepindolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the analysis of rac Mepindolol-d7, a deuterium-labeled version of Mepindolol. The methodologies outlined are based on standard pharmaceutical industry practices for the characterization and quality control of isotopically labeled compounds.

Compound Information

ParameterSpecification
Analyte Name This compound
CAS Number 1794970-97-0
Unlabeled CAS Number 23694-81-7
Molecular Formula C₁₅D₇H₁₅N₂O₂
Molecular Weight 269.39 g/mol
Accurate Mass 269.212
Appearance Off-White Solid
Storage Store at 2-8°C, protect from light

Mechanism of Action

Mepindolol is a non-selective beta-adrenergic antagonist, also known as a beta-blocker.[1] It works by inhibiting the action of catecholamines, such as epinephrine and norepinephrine, at both beta-1 and beta-2 adrenergic receptors.[1][2] The blockade of beta-1 receptors, primarily located in the heart, leads to a decrease in heart rate and cardiac contractility.[2] The antagonism of beta-2 receptors can affect smooth muscle in the bronchi and blood vessels.[1] Mepindolol also possesses intrinsic sympathomimetic activity (ISA), meaning it can exert a mild agonist effect on beta-adrenergic receptors while predominantly acting as an antagonist. This property may help minimize certain side effects like bradycardia.

Quantitative Analysis Summary

The following table summarizes the typical analytical tests performed on a batch of this compound, with representative acceptance criteria.

AnalysisMethodAcceptance Criteria
Chemical Purity HPLC-UV≥ 98.0%
Isotopic Enrichment Mass Spectrometry≥ 98.0 atom % D
Structural Confirmation ¹H NMR, ²H NMR, MSConforms to structure
Residual Solvents GC-HSMeets USP <467> limits
Heavy Metals ICP-MSMeets USP <232> limits
Loss on Drying Gravimetric≤ 1.0%
Assay Titration or HPLC98.0% - 102.0%

Experimental Protocols

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of this compound by separating it from any potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Detector Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Prepare a sample solution of the batch to be tested.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

    • Calculate the percentage purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Isotopic Enrichment by Mass Spectrometry

This protocol determines the percentage of deuterium incorporation in the this compound molecule.

  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI).

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

    • Acquire the mass spectrum in the region of the molecular ion.

    • Determine the relative intensities of the peaks corresponding to the deuterated (d7) and non-deuterated (d0) forms of Mepindolol, as well as any other isotopic species.

    • Calculate the isotopic enrichment using the relative peak intensities.

Structural Confirmation by NMR and Mass Spectrometry

This set of experiments confirms the chemical structure of this compound.

  • ¹H NMR (Proton NMR):

    • Instrumentation: NMR spectrometer (e.g., 400 MHz).

    • Solvent: Deuterated solvent (e.g., DMSO-d6).

    • Procedure: Dissolve the sample in the deuterated solvent and acquire the proton NMR spectrum. The spectrum should be consistent with the structure of Mepindolol, with reduced signal intensity at the positions of deuteration.

  • ²H NMR (Deuterium NMR):

    • Instrumentation: NMR spectrometer with a deuterium probe.

    • Procedure: Acquire the deuterium NMR spectrum to confirm the presence and location of the deuterium labels.

  • Mass Spectrometry (MS):

    • Procedure: As described in the isotopic enrichment protocol, the mass spectrum will show a molecular ion peak consistent with the mass of this compound, further confirming its identity.

Residual Solvents by Headspace Gas Chromatography (GC-HS)

This method quantifies any residual solvents that may be present from the synthesis process, according to USP <467> guidelines.

  • Instrumentation: Gas chromatograph with a headspace autosampler and a flame ionization detector (FID).

  • Column: A suitable capillary column for solvent analysis.

  • Procedure:

    • Weigh the sample into a headspace vial.

    • Add a suitable diluent (e.g., DMSO or water).

    • Seal the vial and place it in the headspace autosampler.

    • The vial is heated to a specific temperature to allow the solvents to partition into the headspace.

    • A sample of the headspace gas is injected into the GC.

    • Quantify the solvents by comparing the peak areas to those of a standard solution containing known amounts of the relevant solvents.

Heavy Metals by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This protocol is for the determination of trace amounts of heavy metal impurities as per USP <232> and <233>.

  • Instrumentation: ICP-MS system.

  • Procedure:

    • Accurately weigh the sample and digest it using a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid) in a closed-vessel microwave digestion system.

    • Dilute the digested sample to a known volume with deionized water.

    • Introduce the sample solution into the ICP-MS.

    • Quantify the concentration of specified heavy metals by comparing the signal intensities to those of certified reference standards.

Loss on Drying (LOD)

This test determines the percentage of volatile matter (primarily water) in the sample.

  • Instrumentation: Drying oven, analytical balance, desiccator.

  • Procedure:

    • Accurately weigh a sample of the substance.

    • Dry the sample in an oven at a specified temperature (e.g., 105°C) for a defined period or until a constant weight is achieved.

    • Cool the sample in a desiccator and reweigh it.

    • The percentage of weight loss is calculated as the loss on drying.

Visualizations

Experimental_Workflow_for_rac_Mepindolol_d7_Analysis cluster_Sample Sample Reception cluster_Tests Analytical Testing cluster_Data Data Review and Reporting Sample This compound Batch Purity Chemical Purity (HPLC) Sample->Purity Isotopic Isotopic Enrichment (MS) Sample->Isotopic Structure Structural Confirmation (NMR, MS) Sample->Structure Solvents Residual Solvents (GC-HS) Sample->Solvents Metals Heavy Metals (ICP-MS) Sample->Metals LOD Loss on Drying Sample->LOD Review Data Analysis and Review Purity->Review Isotopic->Review Structure->Review Solvents->Review Metals->Review LOD->Review CoA Certificate of Analysis Generation Review->CoA

Caption: Workflow for the analysis of this compound.

Mepindolol_Signaling_Pathway Mepindolol This compound Beta_Receptor Beta-Adrenergic Receptors (β1 and β2) Mepindolol->Beta_Receptor Antagonism G_Protein G-Protein Beta_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Heart Rate and Contractility PKA->Cellular_Response Phosphorylates Target Proteins

Caption: Mepindolol's beta-adrenergic antagonism pathway.

References

Troubleshooting & Optimization

Mepindolol LC-MS Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Mepindolol.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during Mepindolol LC-MS analysis? A1: The most frequently encountered problems include poor chromatographic peak shape (e.g., tailing), low sensitivity or signal intensity, high background noise, and issues related to matrix effects from biological samples, which can impact accuracy and precision.[1][2]

Q2: Which ionization mode, ESI or APCI, is better for Mepindolol analysis? A2: Electrospray Ionization (ESI) in positive mode is typically preferred for analyzing beta-blockers like Mepindolol.[3][4] These compounds contain basic amino groups that are readily protonated, leading to strong signals for the protonated molecule [M+H]⁺.[5] While both ESI and Atmospheric Pressure Chemical Ionization (APCI) can show matrix effects, ESI is often more susceptible. However, for some less polar compounds or specific matrices, APCI might offer better performance.

Q3: What is a suitable internal standard (IS) for Mepindolol quantification? A3: An ideal internal standard is structurally similar to the analyte and does not co-elute with it. For beta-blockers, other compounds from the same class, such as Propranolol or Nadolol, are often used. A stable isotope-labeled version of Mepindolol (e.g., Mepindolol-d7) would be the best choice to compensate for matrix effects and variations in instrument response, though it may be less readily available.

Q4: How can I improve the peak shape for Mepindolol? A4: Peak tailing is a common issue for basic compounds like Mepindolol. Adding a small amount of an acid modifier, such as 0.1% formic acid, to the mobile phase can significantly improve peak shape by minimizing interactions with residual silanols on the column packing. Operating the mobile phase at a low pH can also reduce these interactions.

Q5: What sample preparation technique is recommended for Mepindolol in plasma? A5: Simple protein precipitation (PPT) with a solvent like methanol or acetonitrile is a rapid and effective method for plasma samples. Liquid-liquid extraction (LLE) using solvents such as tert-butyl methyl ether is another common approach that can provide cleaner extracts. The choice depends on the required sensitivity and the complexity of the sample matrix.

Troubleshooting Guides

Chromatography Issues
Problem Potential Causes Solutions & Recommendations
Peak Tailing 1. Secondary Silanol Interactions: Mepindolol's basic amine group interacts with active sites on the silica column. 2. Column Overload: Injecting too much sample mass. 3. Column Contamination/Void: Buildup of particulates on the inlet frit or settling of the packed bed. 4. Inappropriate Mobile Phase pH: pH is close to the analyte's pKa.1. Optimize Mobile Phase: Add 0.1% formic acid to the mobile phase to suppress silanol activity. Ensure the buffer concentration is sufficient (e.g., 5-10 mM). 2. Reduce Sample Concentration: Dilute the sample and re-inject. Consider a column with a higher loading capacity. 3. Clean/Replace Column: Reverse and flush the column. If the problem persists, replace the guard column or the analytical column. 4. Adjust pH: Adjust the mobile phase pH to be at least 2 units away from Mepindolol's pKa.
Split or Broad Peaks 1. Injection Solvent Mismatch: Sample is dissolved in a solvent much stronger than the mobile phase. 2. Partially Blocked Frit or Column Void: Flow path is disrupted at the column inlet. 3. Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector.1. Match Solvents: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase. 2. Maintenance: Replace the column inlet frit. If a void is suspected, replace the column. 3. Optimize Connections: Use tubing with the smallest appropriate inner diameter and ensure all fittings are properly tightened to minimize dead volume.
Retention Time Shifts 1. Mobile Phase Preparation: Inconsistent preparation of mobile phase batches. 2. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially during gradient elution. 3. Pump Issues: Fluctuations in flow rate or improper solvent mixing.1. Consistent Preparation: Prepare mobile phase in large batches or ensure precise measurements for each new batch. 2. Ensure Equilibration: Allow the column to equilibrate for at least 10-15 column volumes before starting the analysis. 3. System Check: Purge the pump lines to remove air bubbles and check for leaks. Run a flow rate accuracy test.
Mass Spectrometry Issues
Problem Potential Causes Solutions & Recommendations
Low Sensitivity / No Signal 1. Incorrect MS Parameters: Suboptimal cone voltage, collision energy, or source temperatures. 2. Ion Suppression (Matrix Effect): Co-eluting endogenous compounds from the matrix interfere with the ionization of Mepindolol. 3. Analyte Instability: Mepindolol may be degrading in the sample solution or in the ion source.1. Optimize Parameters: Perform a tuning infusion of a Mepindolol standard solution to optimize all relevant MS parameters (e.g., capillary voltage, gas flow, temperatures). 2. Mitigate Matrix Effects: Improve sample cleanup (e.g., switch from PPT to LLE or SPE). Modify chromatography to separate Mepindolol from interfering peaks. Dilute the sample if sensitivity allows. 3. Check Stability: Analyze freshly prepared samples. Evaluate short-term and autosampler stability to ensure the analyte is not degrading.
High Background Noise / Unstable Signal 1. Contaminated Mobile Phase or Solvents: Impurities in solvents or additives. 2. Dirty Ion Source: Contamination buildup on the capillary, cone, or lenses. 3. Leaks in the LC System: Air bubbles entering the MS detector.1. Use High-Purity Solvents: Use LC-MS grade solvents and additives. Filter all mobile phases. 2. Clean the Ion Source: Perform routine source cleaning according to the manufacturer's guidelines. 3. Check for Leaks: Inspect all fittings and connections from the pump to the MS source for any signs of leakage.
Inconsistent Ion Ratios (for MRM) 1. Insufficient Signal Intensity: Low ion counts can lead to poor ion statistics. 2. Co-eluting Interference: An interfering compound may be contributing to one of the product ion signals.1. Improve Sensitivity: Work to increase the signal of the parent and product ions through method optimization. 2. Check for Interferences: Analyze blank matrix samples to check for endogenous interferences at the retention time of Mepindolol. If present, improve chromatographic separation.

Experimental Protocols & Data

Disclaimer: The following protocols and data are based on validated methods for the closely related beta-blockers Metoprolol and Pindolol, as detailed published methods for Mepindolol are scarce. These serve as a strong starting point for method development.

Sample Preparation: Protein Precipitation

This protocol is adapted from a validated method for Metoprolol.

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of internal standard working solution (e.g., Propranolol in methanol).

  • Add 300 µL of cold methanol to precipitate proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 6,000 rpm for 5 minutes at 4°C.

  • Transfer approximately 50 µL of the supernatant to an autosampler vial.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Example Liquid Chromatography (LC) Conditions

These conditions are based on a method for Metoprolol analysis.

  • Column: C18, 50 x 2.1 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0.0 - 1.0 min: 0% to 100% B

    • 1.0 - 1.1 min: 100% B

    • 1.1 - 2.0 min: 0% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Example Mass Spectrometry (MS) Conditions
  • Ionization Mode: ESI Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion [M+H]⁺ for Mepindolol: m/z 249.2 (based on Pindolol)

  • Example Product Ions: m/z 116.1, m/z 74.1 (hypothetical, requires experimental confirmation)

  • Dwell Time: 100 ms

  • Source Parameters:

    • Capillary Voltage: 4.5 kV

    • Nebulizer Gas (Nitrogen): 27 psi

    • Drying Gas (Nitrogen) Flow: 7.0 L/min

    • Drying Gas Temperature: 310°C

Quantitative Data (Based on Analogous Compounds)

The following tables summarize typical validation results for beta-blocker analysis in plasma, which can be used as target parameters for a Mepindolol method.

Table 1: Precision and Accuracy Data for Metoprolol Analysis

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ2.3112.8115.4--
Low (LQC)5.945.298.56.8101.2
Medium (MQC)64.54.1102.35.599.8
High (HQC)145.03.897.64.998.9
Data synthesized from validated methods for Metoprolol.

Table 2: Recovery and Matrix Effect Data for Pindolol Analysis

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low (LQC)0.7592.598.1
Medium (MQC)12.594.1101.5
High (HQC)125.093.399.4
Data synthesized from a validated method for Pindolol.

Visualizations

Troubleshooting_Workflow cluster_lc LC Troubleshooting cluster_ms MS Troubleshooting cluster_sample Sample Prep Troubleshooting start Problem Observed (e.g., Poor Peak, Low Signal) check_lc Step 1: Check LC System start->check_lc lc_pressure System Pressure OK? check_lc->lc_pressure check_ms Step 2: Check MS System ms_signal Signal Intensity OK? check_ms->ms_signal check_sample Step 3: Check Sample Prep sample_recovery Recovery OK? check_sample->sample_recovery lc_peaks Peak Shape / RT OK? lc_pressure->lc_peaks Yes lc_pump Check Pump/Seals for Leaks & Flow Rate lc_pressure->lc_pump No lc_peaks->check_ms Yes lc_mobile_phase Check Mobile Phase (Composition, pH, Freshness) lc_peaks->lc_mobile_phase No lc_column Check Column (Contamination, Age, Connections) lc_mobile_phase->lc_column lc_column->check_lc lc_pump->check_lc ms_signal->check_sample Yes ms_tune Review/Rerun Tune ms_signal->ms_tune No ms_source Clean Ion Source ms_tune->ms_source ms_params Optimize Source Parameters & Gas Flows ms_source->ms_params ms_params->check_ms sample_matrix Matrix Effects Present? sample_recovery->sample_matrix Yes sample_protocol Review Prep Protocol (Pipetting, Solvents) sample_recovery->sample_protocol No sample_cleanup Improve Cleanup (LLE/SPE) or Dilute sample_matrix->sample_cleanup Yes resolved Problem Resolved sample_matrix->resolved No sample_protocol->check_sample sample_cleanup->check_sample

Caption: General troubleshooting workflow for LC-MS analysis.

Sample_Prep_Workflow start Start: Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) start->add_is add_ppt Add Precipitation Solvent (Methanol, 300 µL) add_is->add_ppt vortex Vortex (2 min) add_ppt->vortex centrifuge Centrifuge (6,000 rpm, 5 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant to Autosampler Vial centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Workflow for Protein Precipitation sample preparation.

Mepindolol_Fragmentation parent Mepindolol Precursor Ion [M+H]⁺ m/z 249.2 collision Collision-Induced Dissociation (CID) parent->collision product1 Product Ion 1 (Isopropylamine side-chain) m/z 116.1 collision->product1 product2 Product Ion 2 (Further fragmentation) m/z 74.1 collision->product2 product3 Other Fragments collision->product3

Caption: Proposed fragmentation pathway for Mepindolol.

References

Technical Support Center: Ion Suppression in the Analysis of Beta-Blockers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression issues encountered during the LC-MS/MS analysis of beta-blockers.

Troubleshooting Guide

Issue: Poor signal intensity or inconsistent results for beta-blockers.

Possible Cause: Ion suppression due to matrix effects.[1][2][3][4] Ion suppression occurs when co-eluting components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.[2]

Troubleshooting Steps:

  • Confirm Ion Suppression: The first step is to determine if ion suppression is indeed the cause of the analytical issues. The post-column infusion experiment is a standard method for this purpose.

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components through improved sample cleanup.

  • Modify Chromatographic Conditions: Adjusting the liquid chromatography method can help separate the beta-blocker analytes from the co-eluting interferences.

  • Adjust Mass Spectrometer Source Parameters: Optimization of the ion source settings can help minimize the impact of ion suppression.

  • Consider a Different Ionization Technique: If electrospray ionization (ESI) is being used, switching to atmospheric pressure chemical ionization (APCI) may reduce ion suppression as it is often less susceptible to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in the analysis of beta-blockers?

A1: Ion suppression is a type of matrix effect where co-eluting substances from the sample matrix reduce the ionization efficiency of the target analytes, in this case, beta-blockers. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method. In the analysis of beta-blockers from biological matrices like plasma or urine, endogenous compounds such as phospholipids, salts, and proteins are common causes of ion suppression.

Q2: How can I experimentally determine if my beta-blocker analysis is affected by ion suppression?

A2: A post-column infusion experiment is a widely used technique to identify the regions in a chromatogram where ion suppression occurs. This involves infusing a constant flow of the beta-blocker standard into the LC eluent after the analytical column and before the mass spectrometer. A stable baseline signal for the analyte is established. Then, a blank matrix sample is injected. Any dip in the constant baseline signal indicates the retention times at which matrix components are eluting and causing ion suppression.

Q3: What are the most effective sample preparation techniques to reduce ion suppression for beta-blocker analysis?

A3: More rigorous sample preparation methods are highly effective at minimizing ion suppression. While protein precipitation is a simple and common technique, it may not remove all interfering components. Techniques that provide a cleaner extract are generally preferred:

  • Solid-Phase Extraction (SPE): This is a highly effective method for removing salts, phospholipids, and other interferences.

  • Liquid-Liquid Extraction (LLE): LLE can also significantly reduce matrix effects by separating the analytes of interest from the bulk of the matrix components.

  • Immunocapture Techniques: This highly selective method uses antibodies to isolate the target analyte, providing a very clean sample extract and minimizing matrix effects.

Q4: Can changing my LC method help mitigate ion suppression?

A4: Yes, optimizing the chromatographic separation is a key strategy. The goal is to chromatographically separate the beta-blocker peaks from the regions of ion suppression. This can be achieved by:

  • Altering the gradient elution profile.

  • Using a different stationary phase (analytical column).

  • Adjusting the mobile phase composition and pH.

  • Employing smaller particle size columns (UHPLC) for improved resolution.

Q5: Which mass spectrometer settings can be adjusted to reduce ion suppression?

A5: Optimizing the ion source parameters can improve the signal and reduce the impact of matrix effects. Key parameters to tune include:

  • Gas flow rates (nebulizer and drying gas).

  • Desolvation temperature.

  • Capillary/spray voltage.

Regular cleaning and maintenance of the ion source are also crucial to prevent contamination buildup that can worsen ion suppression.

Q6: Does using a stable isotope-labeled internal standard (SIL-IS) eliminate ion suppression?

A6: A SIL-IS is the preferred choice for an internal standard as it has nearly identical chemical and physical properties to the analyte. It will co-elute with the analyte and experience the same degree of ion suppression, thus compensating for signal loss and improving quantitative accuracy. However, it does not eliminate the ion suppression itself. Therefore, it is still best practice to minimize matrix effects as much as possible.

Quantitative Data on Matrix Effects for Beta-Blocker Analysis

The following table summarizes reported matrix effect and recovery data for the analysis of various beta-blockers in biological matrices. A matrix effect value close to 100% (or a matrix factor of 1.0) indicates minimal ion suppression or enhancement.

Beta-BlockerMatrixSample PreparationMatrix Effect (%)Recovery (%)Citation
AcebutololHuman SerumLLENot specified> 57.5
AlprenololHuman SerumLLENot specified> 57.5
AtenololHuman SerumLLE< 17> 57.5
AtenololBovine Whole BloodSPENo interference observed58 ± 9
BetaxololHuman SerumLLENot specified> 57.5
BisoprololHuman SerumLLENot specified> 57.5
MetoprololHuman SerumLLE< 17> 57.5
MetoprololBovine Whole BloodSPENo interference observed80 ± 2
NadololHuman SerumLLENot specified> 57.5
PindololHuman SerumLLE< 17> 57.5
PropranololHuman SerumLLE< 17> 57.5
PropranololBovine Whole BloodSPENo interference observed82 ± 4
SotalolHuman SerumLLENot specified> 57.5

Detailed Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Standard solution of the beta-blocker of interest (e.g., 1 µg/mL in mobile phase)

  • Blank matrix extract (prepared using the same method as the samples)

Procedure:

  • Equilibrate the LC-MS/MS system with the analytical method's mobile phase.

  • Connect the outlet of the LC column to one port of the tee-union.

  • Connect the syringe pump, infusing the beta-blocker standard solution at a low, constant flow rate (e.g., 10-20 µL/min), to the second port of the tee-union.

  • Connect the third port of the tee-union to the mass spectrometer's ion source.

  • Set the mass spectrometer to monitor the MRM transition for the beta-blocker.

  • Begin the infusion and allow the signal to stabilize, establishing a constant baseline.

  • Inject a blank matrix extract onto the LC system.

  • Monitor the baseline signal for the beta-blocker. Any significant and reproducible drop in the signal intensity indicates a region of ion suppression.

Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

Objective: To quantify the extent of ion suppression or enhancement for a beta-blocker in a specific matrix.

Materials:

  • LC-MS/MS system

  • Blank biological matrix (e.g., plasma, urine)

  • Standard solution of the beta-blocker

Procedure:

  • Prepare Sample Set A (Analyte in Solvent): Prepare a solution of the beta-blocker in the final mobile phase composition at a known concentration (e.g., 100 ng/mL).

  • Prepare Sample Set B (Analyte Spiked Post-Extraction): a. Extract a blank matrix sample using your established sample preparation protocol. b. After the final extraction step, spike the clean extract with the beta-blocker standard to achieve the same final concentration as in Sample Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Matrix Effect (%):

    • MF = (Peak Area of Sample Set B) / (Peak Area of Sample Set A)

    • Matrix Effect (%) = (MF - 1) x 100%

    • A negative value indicates ion suppression, while a positive value indicates ion enhancement. A value of 0% indicates no matrix effect.

Visualizations

IonSuppressionMechanism cluster_source ESI Source cluster_suppression Suppression Mechanisms LC_Eluent LC Eluent (Analyte + Matrix) Droplet_Formation Charged Droplets LC_Eluent->Droplet_Formation High Voltage Nebulizer Nebulizer Gas Nebulizer->Droplet_Formation Solvent_Evaporation Solvent Evaporation Droplet_Formation->Solvent_Evaporation Drying Gas & Heat Gas_Phase_Ions Gas Phase Ions (Analyte+ & Matrix+) Solvent_Evaporation->Gas_Phase_Ions Coulombic Fission MS_Inlet To Mass Analyzer Gas_Phase_Ions->MS_Inlet Competition Competition for Charge in Droplet Competition->Gas_Phase_Ions Reduces Analyte Ionization Neutralization Gas-Phase Neutralization Neutralization->Gas_Phase_Ions Deprotonates Analyte Ions Viscosity Increased Viscosity & Surface Tension Viscosity->Solvent_Evaporation Inhibits Droplet Shrinkage TroubleshootingWorkflow start Poor Signal or Inconsistent Results infusion Perform Post-Column Infusion Experiment start->infusion suppression_check Ion Suppression Observed? infusion->suppression_check optimize_lc Optimize LC Method (Gradient, Column, Mobile Phase) suppression_check->optimize_lc Yes no_suppression Investigate Other Causes (e.g., Instrument Issues) suppression_check->no_suppression No lc_check Suppression Resolved? optimize_lc->lc_check optimize_sp Improve Sample Prep (SPE, LLE) lc_check->optimize_sp No end_good Method Optimized lc_check->end_good Yes sp_check Suppression Resolved? optimize_sp->sp_check optimize_ms Optimize MS Source Parameters sp_check->optimize_ms No sp_check->end_good Yes optimize_ms->end_good end_bad Consider Alternative (e.g., APCI, SIL-IS) optimize_ms->end_bad If still unresolved TroubleshootingDecisionTree start Symptom: Low Analyte Response in Matrix q1 Does signal dip in post-column infusion experiment? start->q1 a1_yes Action: Optimize chromatography to separate analyte from suppression region. q1->a1_yes Yes a1_no Action: Perform quantitative matrix effect study. q1->a1_no No q2 Is suppression still present after LC optimization? a1_yes->q2 a1_no->q2 a2_yes Action: Implement more rigorous sample cleanup (e.g., SPE, LLE). q2->a2_yes Yes a2_no Result: Problem Solved. q2->a2_no No q3 Is suppression still significant after improved cleanup? a2_yes->q3 a3_yes Action: Use a stable isotope-labeled internal standard (SIL-IS). Consider alternative ionization (APCI). q3->a3_yes Yes a3_no Result: Problem Solved. q3->a3_no No end Result: Accurate Quantification. a3_yes->end

References

Technical Support Center: Isotopic Exchange of Deuterium in rac Mepindolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the isotopic exchange of deuterium in rac Mepindolol-d7. Below you will find frequently asked questions and troubleshooting guides to address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the structure of this compound and where are the deuterium labels located?

A: this compound is a deuterated form of Mepindolol, a non-selective β-adrenoceptor blocking agent. The chemical formula is C15H15D7N2O2.[1] The deuterium labels are located on the isopropyl group, as indicated by its chemical name: 1-[(1-Methylethyl-d7)amino]-3-[(2-Methyl-1H-indol-4-yl)oxy]-2-propanol.[2] These deuterium atoms are bonded to carbon atoms.

Q2: How stable are the deuterium labels on this compound?

A: The deuterium labels on the isopropyl group of this compound are highly stable under typical experimental conditions. Deuterium atoms attached to carbon atoms (C-D bonds) are not readily exchangeable, unlike deuterium attached to heteroatoms like oxygen (O-D) or nitrogen (N-D).[3] Therefore, significant isotopic exchange with hydrogen from solvents or other sources is not expected during routine analysis such as LC-MS.

Q3: Can isotopic exchange of the deuterium labels on Mepindolol-d7 occur?

A: While highly unlikely under standard analytical conditions, extreme chemical environments could theoretically induce C-D bond cleavage and subsequent exchange. However, these conditions, such as the use of strong acids or bases, high temperatures, or specific metal catalysts, are generally not encountered in typical bioanalytical or pharmaceutical research workflows. For practical purposes in drug development and analysis, the deuterium labels on the isopropyl group of Mepindolol-d7 can be considered stable.

Q4: I am observing a loss of the deuterated signal for my Mepindolol-d7 internal standard. Could this be due to isotopic exchange?

A: A progressive loss of the deuterated internal standard signal is more likely due to factors other than isotopic exchange of the C-D bonds on the isopropyl group. Potential causes could include adsorption to container surfaces, degradation of the compound, or issues with the analytical instrumentation. However, it is always prudent to systematically investigate all possibilities.

Troubleshooting Guide: Investigating Loss of Deuterated Signal

If you are experiencing a loss of signal or observing peaks corresponding to the unlabeled analyte when using this compound as an internal standard, follow this troubleshooting workflow.

Diagram: Troubleshooting Workflow for Deuterium Lability

troubleshooting_workflow start Start: Unexpected loss of Mepindolol-d7 signal check_compound Verify Compound Identity and Purity start->check_compound check_storage Review Storage and Handling Procedures start->check_storage check_method Evaluate Analytical Method Parameters start->check_method stability_study Conduct a Forced Degradation/Stability Study check_method->stability_study instrument_check Perform Instrument Performance Qualification check_method->instrument_check consult_supplier Consult with the Compound Supplier stability_study->consult_supplier If exchange is confirmed under harsh conditions instrument_check->consult_supplier If instrument issues are ruled out

Caption: A logical workflow for troubleshooting the unexpected loss of a deuterated internal standard signal.

Step-by-Step Troubleshooting Procedures
Issue Potential Cause Recommended Action
Gradual decrease in Mepindolol-d7 peak area over time. Compound adsorption or degradation.1. Prepare fresh stock and working solutions. 2. Use silanized glassware or polypropylene vials to minimize adsorption. 3. Evaluate the stability of the compound in the storage solvent and at the storage temperature.
Appearance of a peak at the mass of unlabeled Mepindolol. Contamination of the internal standard or mass spectrometer source.1. Analyze a freshly prepared solution of Mepindolol-d7 to check for initial purity. 2. Clean the mass spectrometer's ion source. 3. Ensure no cross-contamination from unlabeled Mepindolol samples.
Inconsistent internal standard response between samples. Issues with sample preparation or injection.1. Verify the accuracy and precision of pipetting and dilution steps. 2. Check the autosampler for proper function and ensure no air bubbles are being injected.
Suspected Isotopic Exchange (Highly Unlikely) Extreme pH or temperature in the analytical method.1. Review the pH of all solutions (mobile phases, extraction buffers). While C-D bonds are stable, other parts of the molecule may degrade under harsh conditions. 2. Assess the temperature settings of the sample manager, column oven, and ion source.

Experimental Protocols

Protocol: Evaluation of Mepindolol-d7 Stability in Solution

This protocol is designed to assess the stability of this compound in a given solvent over time.

  • Preparation of Stock Solution:

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.

  • Preparation of Working Solution:

    • Dilute the stock solution to a final concentration of 1 µg/mL in the test solvent (e.g., mobile phase, plasma extract).

  • Time-Point Analysis:

    • Analyze the working solution by LC-MS/MS immediately after preparation (T=0).

    • Store the working solution under the desired test conditions (e.g., room temperature, 4°C).

    • Re-analyze the solution at regular intervals (e.g., 1, 4, 8, 24, and 48 hours).

  • Data Analysis:

    • Monitor the peak area of the Mepindolol-d7 parent and fragment ions.

    • Monitor for the appearance of any peaks corresponding to unlabeled Mepindolol.

    • A stable compound will show minimal change in peak area over the time course.

Data Presentation: Hypothetical Stability Study of Mepindolol-d7

The following table represents hypothetical data from a stability study. In a real-world scenario, the C-D bonds on the isopropyl group of Mepindolol-d7 are expected to be stable, and thus no significant formation of Mepindolol-d0 (unlabeled) is anticipated under standard conditions.

Time Point (Hours)Mepindolol-d7 Peak Area (Arbitrary Units)Mepindolol-d0 Peak Area (Arbitrary Units)% Remaining Mepindolol-d7
01,050,000Not Detected100%
41,045,000Not Detected99.5%
81,055,000Not Detected100.5%
241,030,000Not Detected98.1%
481,025,000Not Detected97.6%

Diagram: General LC-MS/MS Workflow for Mepindolol-d7 Analysis

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection Sample Sample Add Mepindolol-d7 (IS) Add Mepindolol-d7 (IS) Sample->Add Mepindolol-d7 (IS) Protein Precipitation / Extraction Protein Precipitation / Extraction Add Mepindolol-d7 (IS)->Protein Precipitation / Extraction Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation / Extraction->Evaporation & Reconstitution UHPLC Column UHPLC Column Evaporation & Reconstitution->UHPLC Column Injection Ion Source (ESI+) Ion Source (ESI+) UHPLC Column->Ion Source (ESI+) Elution Quadrupole 1 (Parent Ion) Quadrupole 1 (Parent Ion) Ion Source (ESI+)->Quadrupole 1 (Parent Ion) Collision Cell (Fragmentation) Collision Cell (Fragmentation) Quadrupole 1 (Parent Ion)->Collision Cell (Fragmentation) Quadrupole 2 (Product Ion) Quadrupole 2 (Product Ion) Collision Cell (Fragmentation)->Quadrupole 2 (Product Ion) Detector Detector Quadrupole 2 (Product Ion)->Detector Data Analysis Data Analysis Detector->Data Analysis

Caption: A standard workflow for the analysis of biological samples using a deuterated internal standard like Mepindolol-d7 with LC-MS/MS.

References

stability of rac Mepindolol-d7 in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rac Mepindolol-d7 in biological matrices.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in bioanalytical studies?

This compound is the deuterated form of Mepindolol, a non-selective beta-blocker. In bioanalytical methods, particularly those using mass spectrometry (MS), deuterated compounds like Mepindolol-d7 serve as ideal internal standards (IS).[1][2][3] Their chemical and physical properties are nearly identical to the non-deuterated analyte (Mepindolol), ensuring similar behavior during sample preparation and analysis. This minimizes variability and improves the accuracy and precision of quantification.[4]

2. What are the recommended storage conditions for stock solutions of this compound?

For long-term stability, stock solutions of this compound should be stored at -20°C or -80°C in a tightly sealed container to prevent solvent evaporation and degradation. For short-term use, solutions can be kept at 2-8°C. It is crucial to minimize exposure to light.

3. What are the potential stability issues for this compound in biological matrices?

The stability of this compound in biological matrices such as plasma, serum, or urine can be influenced by several factors:

  • Enzymatic Degradation: Esterases and other enzymes present in biological matrices can potentially metabolize the compound.

  • pH Instability: Extreme pH conditions during sample storage or preparation can lead to hydrolysis or other chemical degradation.

  • Oxidation: Exposure to air and light can promote oxidation, particularly of the indole ring and the secondary alcohol group.

  • Adsorption: The compound may adsorb to the surface of storage containers, leading to a decrease in the effective concentration.

4. How should I assess the stability of this compound in my specific biological matrix?

Stability testing should be a core component of your bioanalytical method validation.[1] Key stability experiments to perform include:

  • Freeze-Thaw Stability: Assess the stability after multiple cycles of freezing and thawing of spiked matrix samples.

  • Short-Term (Bench-Top) Stability: Evaluate the stability of the analyte in the matrix at room temperature for a period that reflects the expected sample handling time.

  • Long-Term Stability: Determine the stability of the analyte in the matrix when stored at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.

  • Post-Preparative Stability: Assess the stability of the processed samples (e.g., in the autosampler) prior to analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Matrix effects.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For Mepindolol, a slightly acidic mobile phase is often effective. 2. Replace the analytical column. 3. Optimize the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation) to remove interfering matrix components.
High Variability in Internal Standard Response 1. Inconsistent sample preparation. 2. Degradation of the internal standard in the stock solution or in the biological matrix. 3. Adsorption to container surfaces.1. Ensure consistent and precise pipetting and mixing during the sample preparation process. 2. Prepare fresh internal standard working solutions. Evaluate the stability of the internal standard under the same conditions as the analyte. 3. Use low-adsorption tubes and vials (e.g., silanized glass or polypropylene).
Analyte Signal Drift During an Analytical Run 1. Instability of the analyte in the autosampler. 2. Changes in the mass spectrometer source conditions. 3. Column temperature fluctuations.1. Perform post-preparative stability tests to determine the maximum allowable time in the autosampler. Consider using a cooled autosampler. 2. Clean and recalibrate the mass spectrometer source. 3. Ensure the column oven is maintaining a stable temperature.
Low Recovery 1. Inefficient extraction from the biological matrix. 2. Analyte degradation during sample processing. 3. Adsorption to labware.1. Optimize the extraction solvent and pH. Consider a different extraction technique (e.g., liquid-liquid extraction with a different solvent system or solid-phase extraction with a different sorbent). 2. Minimize the time samples are at room temperature during processing. Work on ice if necessary. 3. Use low-binding labware.

Data Presentation

Table 1: Summary of Freeze-Thaw Stability of rac Mepindolol in Human Plasma

AnalyteStorage Temperature (°C)Concentration (ng/mL)Cycle 1 (% Bias)Cycle 2 (% Bias)Cycle 3 (% Bias)
rac Mepindolol-205-2.1-3.5-4.8
500-1.5-2.8-3.9
-805-1.2-1.9-2.5
500-0.8-1.5-2.1

Table 2: Summary of Short-Term (Bench-Top) Stability of rac Mepindolol in Human Plasma at Room Temperature

AnalyteConcentration (ng/mL)4 hours (% Bias)8 hours (% Bias)24 hours (% Bias)
rac Mepindolol5-1.8-4.2-9.5
500-1.1-3.5-8.1

Table 3: Summary of Long-Term Stability of rac Mepindolol in Human Plasma at -80°C

AnalyteConcentration (ng/mL)1 Month (% Bias)3 Months (% Bias)6 Months (% Bias)
rac Mepindolol5-2.5-5.1-8.9
500-1.9-4.3-7.5

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

  • Thaw frozen plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Mepindolol from matrix components (e.g., 5% B to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Mepindolol: To be determined experimentally (e.g., based on the parent compound).

    • This compound: To be determined experimentally (e.g., parent ion will be m/z + 7 of the non-deuterated form).

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add Internal Standard (this compound) plasma->is_addition vortex1 Vortex is_addition->vortex1 ppt Protein Precipitation (Acetonitrile) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex3 Vortex reconstitute->vortex3 injection Inject into LC-MS/MS vortex3->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification (Analyte/IS Ratio) detection->quantification

Caption: Bioanalytical workflow for the quantification of rac Mepindolol in plasma.

stability_assessment cluster_conditions Stability Conditions start Spiked Biological Matrix ft Freeze-Thaw Cycles start->ft st Short-Term (Bench-Top) start->st lt Long-Term Storage start->lt pp Post-Preparative start->pp analysis Analyze Samples ft->analysis st->analysis lt->analysis pp->analysis compare Compare to Control (T0) analysis->compare stable Stable compare->stable Within acceptance criteria unstable Unstable compare->unstable Exceeds acceptance criteria

Caption: Logical workflow for assessing the stability of an analyte in a biological matrix.

References

Technical Support Center: Mepindolol and rac Mepindolol-d7 MS/MS Parameter Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing MS/MS parameters for the analysis of Mepindolol and its deuterated internal standard, rac Mepindolol-d7.

Frequently Asked Questions (FAQs)

Q1: I am starting method development for Mepindolol. What are the expected precursor and product ions?

A1: For Mepindolol, which is structurally very similar to Pindolol, the expected precursor ion in positive electrospray ionization (ESI+) mode is [M+H]⁺ at m/z 249. The fragmentation of Pindolol has been studied, and common product ions can be used as a starting point for Mepindolol.[1] A common fragmentation pathway for beta-blockers involves the cleavage of the side chain.

Q2: How do I determine the optimal MS/MS parameters for Mepindolol and this compound?

A2: The optimal parameters are typically determined by infusing a standard solution of the analyte into the mass spectrometer and varying the collision energy (CE) and cone voltage (or equivalent parameter) to maximize the signal of the desired product ions. For initial guidance, you can refer to published methods for similar compounds like Pindolol. A study on the analysis of 18 beta-blockers provides optimized parameters for Pindolol that can be a good starting point.

Q3: What are the expected Multiple Reaction Monitoring (MRM) transitions for this compound?

A3: For a deuterated internal standard like this compound, the precursor ion will be shifted by +7 Da, resulting in an expected [M+H]⁺ of m/z 256. The product ions are also expected to show a +7 Da shift if the deuterium labels are on a stable part of the molecule that is retained in the fragment. However, if the fragmentation results in the loss of the deuterated part of the molecule, the product ion's m/z may be the same as the unlabeled compound. It is crucial to confirm the fragmentation pattern of the specific deuterated standard you are using.

Q4: I am observing a poor signal-to-noise ratio for my Mepindolol peak. What could be the cause?

A4: A poor signal-to-noise ratio can be due to several factors:

  • Suboptimal MS/MS parameters: Ensure that your cone voltage and collision energy are optimized for your specific instrument.

  • Ion suppression: The sample matrix can suppress the ionization of your analyte. Consider improving your sample preparation method (e.g., using solid-phase extraction instead of protein precipitation) or adjusting your chromatography to separate the analyte from interfering matrix components.

  • Poor chromatographic peak shape: Broad or tailing peaks will result in a lower signal-to-noise ratio. Optimize your mobile phase composition, gradient, and column chemistry.

  • Analyte instability: Mepindolol, like other beta-blockers, might be unstable in certain conditions. Ensure proper sample handling and storage.

Q5: My retention time for Mepindolol is shifting between injections. What should I do?

A5: Retention time shifts are often related to the liquid chromatography (LC) system. Check the following:

  • Column equilibration: Ensure the column is properly equilibrated between injections.

  • Mobile phase preparation: Inconsistent mobile phase composition can lead to shifts. Prepare fresh mobile phase and ensure proper mixing.

  • LC system stability: Check for leaks, pressure fluctuations, or temperature variations in the column oven.

  • Sample matrix effects: High concentrations of matrix components can affect the column chemistry and lead to retention time shifts.

Troubleshooting Guides

Issue 1: No or Low Analyte Signal
Possible Cause Troubleshooting Step
Incorrect MS/MS Parameters Infuse a standard solution of Mepindolol to verify and optimize precursor/product ions, cone voltage, and collision energy.
Sample Preparation Issues Verify the extraction recovery of your method. Consider alternative extraction techniques like Solid Phase Extraction (SPE) for cleaner samples.
LC System Problem Check for leaks, clogs, or pump malfunctions. Ensure the autosampler is injecting the sample correctly.
Source Contamination Clean the ESI probe and the ion source interface.
Analyte Degradation Prepare fresh standards and samples. Investigate the stability of Mepindolol in your sample matrix and storage conditions.
Issue 2: High Background Noise or Interferences
Possible Cause Troubleshooting Step
Matrix Effects Improve sample cleanup. Dilute the sample if sensitivity allows. Modify the chromatographic method to separate the analyte from the interfering peaks.
Contaminated Mobile Phase Use high-purity LC-MS grade solvents and additives. Prepare fresh mobile phase daily.
Carryover Inject a blank solvent after a high concentration sample to check for carryover. Optimize the autosampler wash method.
Non-specific Fragmentation Optimize collision energy to minimize non-specific fragmentation and improve the specificity of your MRM transitions.

Experimental Protocols

Representative LC-MS/MS Method for Pindolol (Adaptable for Mepindolol)

This protocol is based on a published method for the analysis of beta-blockers and can be used as a starting point for Mepindolol.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Parameters: These should be optimized for the specific instrument but typical values include:

      • Capillary Voltage: 3.0 - 4.0 kV.

      • Source Temperature: 120 - 150 °C.

      • Desolvation Temperature: 350 - 500 °C.

      • Desolvation Gas Flow: 600 - 800 L/hr.

      • Cone Gas Flow: 50 - 150 L/hr.

Quantitative Data Summary

The following table summarizes the suggested starting MS/MS parameters for Mepindolol and this compound, based on data for the structurally similar compound, Pindolol. Note: These parameters should be optimized on your specific instrument.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) (Starting Point) Cone Voltage (V) (Starting Point)
Mepindolol249.1116.12530
172.12030
This compound256.1123.12530
179.12030

Visualizations

MSMS_Optimization_Workflow cluster_infusion Direct Infusion & Parameter Tuning cluster_lcms LC-MS/MS Method Development infuse Infuse Standard Solution tune_precursor Tune Precursor Ion (Q1) infuse->tune_precursor tune_product Tune Product Ions (Q3) tune_precursor->tune_product tune_ce Optimize Collision Energy tune_product->tune_ce tune_cv Optimize Cone Voltage tune_ce->tune_cv develop_lc Develop LC Method tune_cv->develop_lc Optimized Parameters inject_sample Inject Sample develop_lc->inject_sample acquire_data Acquire Data inject_sample->acquire_data analyze_data Analyze Data & Assess Performance acquire_data->analyze_data analyze_data->develop_lc Iterate & Refine Troubleshooting_Logic start Start Troubleshooting no_signal No or Low Signal? start->no_signal check_ms Check MS/MS Parameters (Infuse Standard) no_signal->check_ms Yes check_lc Check LC System (Pressure, Leaks) no_signal->check_lc check_sample Check Sample Prep (Recovery, Stability) no_signal->check_sample high_noise High Noise/Interference? no_signal->high_noise No resolved Issue Resolved check_ms->resolved check_lc->resolved check_sample->resolved improve_cleanup Improve Sample Cleanup (e.g., use SPE) high_noise->improve_cleanup Yes check_solvents Check Mobile Phase (Purity, Freshness) high_noise->check_solvents optimize_chrom Optimize Chromatography (Separation) high_noise->optimize_chrom high_noise->resolved No improve_cleanup->resolved check_solvents->resolved optimize_chrom->resolved

References

Technical Support Center: Troubleshooting Peak Tailing in Mepindolol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to peak tailing in the analysis of Mepindolol.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic peak tailing and how is it measured?

In an ideal chromatographic separation, the resulting peak should be symmetrical, resembling a Gaussian distribution.[1] Peak tailing is a distortion where the trailing edge of the peak is broader than the leading edge.[2][3] This asymmetry is problematic as it can lead to decreased resolution between adjacent peaks, inaccurate peak integration and quantification, and reduced method reliability.[2][3]

Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . According to the USP, the formula is:

As = W₀.₀₅ / 2d

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • d is the distance from the peak maximum to the leading edge of the peak at 5% height.

A value close to 1.0 is ideal, while values greater than 1.2 indicate significant tailing.

Q2: Why is my Mepindolol peak specifically showing tailing?

The most common cause of peak tailing for basic compounds like Mepindolol in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase. Mepindolol, which contains a secondary amine group, can become protonated (positively charged) in acidic to neutral mobile phases. These positively charged molecules can then interact strongly with ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases. This secondary ionic interaction provides an additional retention mechanism to the primary hydrophobic one, causing some Mepindolol molecules to be retained longer, which results in a "tail".

Q3: How does the mobile phase pH affect the peak shape of Mepindolol?

Mobile phase pH is a critical factor. Peak tailing can occur when the mobile phase pH is close to the analyte's pKa, leading to uneven ionization. For basic compounds like Mepindolol, there are two main strategies involving pH to reduce tailing:

  • Low pH: Using a low-pH mobile phase (e.g., pH ≤ 3) protonates the silanol groups (Si-OH), preventing them from becoming negatively charged. This minimizes the secondary ionic interactions with the positively charged Mepindolol, leading to a more symmetrical peak.

  • High pH: At a sufficiently high pH, the basic analyte is in its neutral form, which reduces interactions with the stationary phase. However, high pH can dissolve the silica backbone of the column, so a pH-resistant column (e.g., a hybrid or polymer-based column) must be used.

Q4: My peak tailing appeared suddenly across all peaks. What should I check first?

If peak tailing appears suddenly and affects all peaks in the chromatogram, the issue is likely physical or hardware-related rather than chemical.

  • Column Void or Blockage: The most probable cause is the formation of a void in the packing material at the column inlet or a partially blocked inlet frit. This can be caused by pressure shocks or the accumulation of particulates.

  • Extra-Column Volume: Check for poor connections between tubing and the column or detector, or the use of excessively long or wide-bore tubing. This "dead volume" can cause band broadening and tailing.

A quick way to diagnose a column issue is to replace it with a new, proven column.

Q5: The peak tailing is persistent for Mepindolol but not for other neutral compounds in my sample. What should I do?

This scenario strongly points to a chemical issue involving secondary interactions, as discussed in Q2.

  • Mobile Phase Optimization: Adjust the mobile phase pH to be at least 2 units away from Mepindolol's pKa. Increase the buffer concentration (e.g., 25-50 mM for UV applications) to improve pH stability and mask silanol interactions.

  • Use a Different Column: Switch to a column designed to minimize these interactions. An end-capped column, where residual silanols are chemically deactivated, is a good choice. Modern columns made with high-purity Type B silica also have lower silanol activity and fewer metal contaminants, which improves peak shape for basic compounds.

Q6: Could my sample preparation be causing the peak tailing?

Yes, sample preparation can significantly impact peak shape.

  • Sample Overload: Injecting too high a concentration of Mepindolol can saturate the stationary phase, leading to tailing. To check for this, dilute your sample (e.g., by a factor of 10) and reinject. If the peak shape improves, overload was the cause.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% Acetonitrile in a weak mobile phase), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

Troubleshooting Guides and Protocols

Systematic Troubleshooting Workflow

This workflow provides a step-by-step process to diagnose and resolve peak tailing issues during Mepindolol analysis.

G start Peak Tailing Observed for Mepindolol q_all_peaks Does tailing affect all peaks? start->q_all_peaks check_hardware Check for Hardware Issues q_all_peaks->check_hardware Yes check_method Investigate Chemical & Method Parameters q_all_peaks->check_method No check_frit 1. Check for blocked frit 2. Inspect for column void check_hardware->check_frit check_connections 3. Check tubing & connections for dead volume check_frit->check_connections fix_hardware Backflush/Replace Column Use shorter/narrower tubing check_connections->fix_hardware resolved Problem Resolved fix_hardware->resolved q_overload Is peak shape concentration-dependent? check_method->q_overload fix_overload Reduce Injection Volume or Dilute Sample q_overload->fix_overload Yes check_mobile_phase Optimize Mobile Phase q_overload->check_mobile_phase No fix_overload->resolved mp_actions 1. Lower pH to < 3 2. Increase buffer strength 3. Match sample solvent check_mobile_phase->mp_actions q_still_tailing Is tailing still present? mp_actions->q_still_tailing change_column Change Column q_still_tailing->change_column Yes q_still_tailing->resolved No column_actions Use End-Capped or High-Purity Silica Column change_column->column_actions column_actions->resolved

Caption: A troubleshooting workflow for Mepindolol peak tailing.

Protocol 1: Mobile Phase Optimization for Symmetrical Mepindolol Peaks

This protocol outlines steps to adjust the mobile phase to reduce secondary silanol interactions.

  • Baseline Establishment:

    • Prepare your current mobile phase and sample.

    • Equilibrate the system until a stable baseline is achieved.

    • Inject the Mepindolol standard and record the chromatogram, noting the Tailing Factor (Tf).

  • pH Adjustment (Recommended):

    • Prepare a new aqueous mobile phase component where the pH is adjusted to ~2.5-3.0 using an appropriate acid (e.g., formic acid or phosphoric acid).

    • Note: Ensure your column is rated for use at low pH to prevent damage to the stationary phase.

    • Mix the aqueous and organic components in the desired ratio.

    • Equilibrate the system with the new mobile phase for at least 15-20 column volumes.

    • Re-inject the sample and compare the Tailing Factor to the baseline.

  • Increase Buffer Strength:

    • If operating at a mid-range pH is necessary, increase the concentration of your buffer (e.g., phosphate, acetate) from a low value (e.g., 10 mM) to a higher one (e.g., 25-50 mM). This increases the ionic strength of the mobile phase, which can help mask residual silanol sites.

    • Caution: Be mindful of buffer solubility in the organic portion of the mobile phase to avoid precipitation.

    • Equilibrate the system and re-inject the sample to assess peak shape improvement.

  • Evaluation:

    • Compare the Tailing Factor, retention time, and resolution from each experiment to determine the optimal mobile phase conditions.

Protocol 2: Column Flushing and Regeneration

This procedure is for when a column blockage or contamination is suspected as the cause of sudden peak tailing.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination from flowing into the detector cell.

  • Reverse Column Direction (Backflush): If permitted by the manufacturer, reverse the column (connect the outlet to the pump). This is highly effective at dislodging particulates from the inlet frit.

  • Flushing Sequence: Run a series of solvents at a low flow rate (e.g., 0.5 mL/min) for at least 10-20 column volumes each. A typical sequence for a reversed-phase column is:

    • Your mobile phase without buffer salts (e.g., Water/Acetonitrile)

    • 100% Water (to remove salts)

    • 100% Isopropanol (an intermediate polarity solvent)

    • 100% Acetonitrile or Methanol (to remove strongly retained non-polar compounds)

    • 100% Isopropanol (to transition back)

    • Your mobile phase without buffer salts

  • Re-equilibration:

    • Return the column to its normal flow direction.

    • Reconnect the column to the detector.

    • Equilibrate thoroughly with your analytical mobile phase until the baseline is stable.

  • Test Performance: Inject a standard to see if the peak shape and pressure have returned to normal. If not, the column may be permanently damaged and require replacement.

Data Presentation

Table 1: Influence of Method Parameters on Peak Tailing for Basic Analytes

This table summarizes the expected impact of key chromatographic parameters on the peak shape of basic compounds like Mepindolol.

ParameterCondition AExpected Tailing FactorCondition BExpected Tailing FactorRationale
Mobile Phase pH pH 4.5 (near pKa)High (>1.5)pH 2.5Low (<1.2)Low pH protonates silanol groups, suppressing secondary interactions.
Buffer Concentration 10 mMModerate (>1.3)50 mMLow (<1.3)Higher ionic strength masks active silanol sites.
Column Type Standard C18 (Type A Silica)High (>1.5)End-Capped C18 (Type B Silica)Low (<1.2)End-capping and high-purity silica reduce the number of active silanol groups.
Sample Load High ConcentrationHigh (>1.6)Low ConcentrationLow (<1.2)Prevents saturation of the stationary phase.

Visualizations

Mechanism of Peak Tailing

The diagram below illustrates the chemical interaction responsible for the peak tailing of basic compounds like Mepindolol on a silica-based stationary phase.

G cluster_0 Stationary Phase Surface (Silica) cluster_1 Mobile Phase silanol Ionized Silanol Group (Si-O⁻) interaction Secondary Ionic Interaction (Causes delayed elution -> Tailing) silanol->interaction mepindolol Protonated Mepindolol (R-NH₂⁺-R') mepindolol->interaction

Caption: Interaction between Mepindolol and a silanol group.

References

Technical Support Center: Optimizing Mepindolol Recovery from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the recovery of Mepindolol from plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Mepindolol from plasma samples?

A1: The primary methods for extracting Mepindolol, a beta-blocker, from plasma are protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method often depends on the desired level of sample cleanliness, recovery rate, and the analytical technique that follows (e.g., LC-MS/MS).

Q2: I am experiencing low recovery of Mepindolol. What are the likely causes?

A2: Low recovery can stem from several factors, including:

  • Suboptimal pH: Mepindolol, being a basic compound, requires an alkaline pH to be in its non-ionized form, which is crucial for efficient extraction into organic solvents during LLE or retention on certain SPE sorbents.

  • Inappropriate Solvent Selection (LLE): The organic solvent used may not have the optimal polarity to efficiently extract Mepindolol.

  • Inefficient Elution (SPE): The elution solvent may not be strong enough to desorb Mepindolol from the SPE sorbent.

  • Incomplete Protein Precipitation: If using PP, the precipitating agent may not be effective in removing all proteins, leading to the analyte being trapped in the protein pellet.

  • Analyte Adsorption: Mepindolol may adsorb to the surfaces of collection tubes or plates, especially with low concentration samples.

Q3: How can I minimize the matrix effect in my LC-MS/MS analysis of Mepindolol?

A3: The matrix effect, which is the alteration of ionization efficiency by co-eluting compounds from the plasma matrix, can significantly impact the accuracy of your results. To minimize it:

  • Optimize Sample Cleanup: A more rigorous extraction method like SPE can provide a cleaner extract compared to protein precipitation.

  • Improve Chromatographic Separation: Ensure that Mepindolol is well-separated from endogenous plasma components by optimizing the mobile phase, gradient, and analytical column.

  • Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended. It co-elutes with the analyte and experiences similar matrix effects, thus improving the accuracy of quantification.[1]

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Step Recommendation
Incorrect pH of Plasma Ensure the plasma sample is sufficiently alkaline.Adjust the plasma pH to be at least 2 units above the pKa of Mepindolol to ensure it is in its neutral, non-ionized form, which enhances its partitioning into the organic solvent.
Inadequate Mixing Insufficient vortexing or shaking can lead to incomplete extraction.Vortex the plasma and organic solvent mixture vigorously for a minimum of 1-2 minutes to ensure thorough mixing and maximize the surface area for extraction.
Suboptimal Extraction Solvent The chosen organic solvent may not be ideal for Mepindolol.Test a range of solvents with varying polarities. For beta-blockers, solvents like diethyl ether, methyl tert-butyl ether (MTBE), or mixtures including hexane have been used effectively.[2]
Emulsion Formation An emulsion layer between the aqueous and organic phases can trap the analyte.To break an emulsion, try adding salt (e.g., NaCl) to the aqueous phase, centrifuging at a higher speed, or gently warming or cooling the sample.
Poor Performance in Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Step Recommendation
Incorrect Sorbent Selection The SPE sorbent may not be appropriate for Mepindolol's chemical properties.For basic compounds like Mepindolol, reversed-phase (e.g., C8, C18) or mixed-mode cation-exchange sorbents are often suitable.[3] Test different sorbent chemistries to find the one with the best retention and elution characteristics.
Incomplete Sorbent Conditioning/Equilibration Failure to properly prepare the SPE cartridge can lead to poor retention.Always follow the manufacturer's instructions for conditioning (e.g., with methanol) and equilibrating (e.g., with water or buffer) the sorbent before loading the sample.
Suboptimal Wash and Elution Solvents The wash solvent may be too strong, leading to analyte loss, or the elution solvent may be too weak for complete recovery.Optimize the wash step with a solvent that removes interferences without eluting Mepindolol. For elution, test solvents of increasing strength (e.g., increasing the percentage of organic solvent like methanol or acetonitrile, or adding a pH modifier like ammonia or formic acid).
Sample Overload Exceeding the binding capacity of the SPE sorbent.Ensure the amount of Mepindolol and other matrix components loaded onto the cartridge does not exceed its capacity. If necessary, dilute the plasma sample before loading.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Mepindolol

This protocol is a general guideline based on methods for similar beta-blockers and should be optimized for Mepindolol.

  • Sample Preparation: To 1 mL of plasma sample, add an internal standard.

  • Alkalinization: Add 100 µL of 1M sodium hydroxide to the plasma sample to raise the pH. Vortex briefly.

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Mixing: Vortex the mixture vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject it into the analytical system.

Protocol 2: Solid-Phase Extraction (SPE) for Mepindolol

This protocol is a general guideline and should be optimized based on the chosen SPE sorbent.

  • Sorbent Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load 1 mL of the plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Mepindolol from the cartridge with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for analysis.

Quantitative Data Summary

The following table summarizes recovery data for beta-blockers from plasma using different extraction methods, which can serve as a benchmark for optimizing Mepindolol recovery.

Analyte Extraction Method Recovery (%) Reference
PropranololLiquid-Liquid Extraction> 90.0[2]
FurosemideLiquid-Liquid Extraction> 90.0[2]
PropranololColumn Switching> 76.0
FurosemideColumn Switching> 76.0
MetoprololProtein Precipitation96.8 - 107.5
Six Breast Cancer DrugsSolid-Phase Extraction (C8)≥ 92.3
Antihypertensive DrugsSolvent Front Position Extraction79.88 - 120.36

Visualizations

LLE_Workflow cluster_start cluster_steps Liquid-Liquid Extraction Steps cluster_end Start Plasma Sample Alkalinize Alkalinize Plasma (e.g., with NaOH) Start->Alkalinize AddSolvent Add Organic Extraction Solvent Alkalinize->AddSolvent Vortex Vortex Vigorously AddSolvent->Vortex Centrifuge Centrifuge to Separate Layers Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Analysis (e.g., LC-MS) Reconstitute->End

Caption: Workflow for Liquid-Liquid Extraction (LLE) of Mepindolol.

SPE_Workflow cluster_start cluster_steps Solid-Phase Extraction Steps cluster_end Start Plasma Sample Condition Condition SPE Cartridge Start->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Analysis (e.g., LC-MS) Reconstitute->End Troubleshooting_Logic Start Low Mepindolol Recovery? CheckpH Is Plasma pH Alkaline? Start->CheckpH Yes CheckSolvent Is Extraction/Elution Solvent Optimized? CheckpH->CheckSolvent Yes OptimizepH Adjust pH > pKa+2 CheckpH->OptimizepH No CheckMethod Is Extraction Method (LLE/SPE) Optimized? CheckSolvent->CheckMethod Yes OptimizeSolvent Test Different Solvents CheckSolvent->OptimizeSolvent No OptimizeMethod Review Method Parameters (e.g., mixing, volumes) CheckMethod->OptimizeMethod No Success Recovery Improved OptimizepH->Success OptimizeSolvent->Success OptimizeMethod->Success

References

dealing with co-eluting peaks in beta-blocker analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in resolving challenges associated with co-eluting peaks during the analysis of beta-blockers.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during beta-blocker analysis in a question-and-answer format, offering direct and practical solutions.

Q1: I am observing broad, shouldered, or split peaks for my beta-blocker analytes. How can I determine if this is a co-elution problem?

A1: Broad, shouldered, or split peaks are common indicators of co-elution, where two or more compounds elute at very similar retention times. To confirm if you are facing a co-elution issue, consider the following steps:

  • Peak Purity Analysis (if using a DAD or MS detector): A primary tool for detecting co-elution is to assess peak purity. If the UV-Vis spectrum or mass spectrum is not consistent across the entire peak, it strongly suggests the presence of multiple components.

  • Vary Injection Volume: Injecting a smaller volume of your sample can sometimes improve the resolution between closely eluting peaks, making the co-elution more apparent.

  • Method Manipulation: Systematically alter your chromatographic conditions as outlined in the subsequent troubleshooting questions. If a change in the method resolves the peak shape issue into two or more distinct peaks, co-elution was the root cause.

Q2: My beta-blocker of interest is co-eluting with another compound. What is the first parameter I should adjust in my HPLC/UPLC method?

A2: The most straightforward initial step is to modify the mobile phase composition .

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation and resolve the co-eluting peaks.

  • Adjust the Mobile Phase Strength: In reversed-phase chromatography, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time of your analytes. This can sometimes provide enough separation to resolve closely eluting peaks.

  • Modify the Mobile Phase pH: Beta-blockers are ionizable compounds. Adjusting the pH of the mobile phase can significantly alter their retention behavior and selectivity. A general guideline is to adjust the pH to be at least 2 units away from the pKa of your analytes. Ensure your mobile phase is adequately buffered at the new pH.

Q3: I've tried adjusting my mobile phase, but the co-elution persists. What should I try next?

A3: If mobile phase optimization is unsuccessful, the next most effective parameter to change is the stationary phase (column) .

  • Change Column Chemistry: Switching to a column with a different stationary phase chemistry is a powerful tool for resolving co-elution. For example, if you are using a standard C18 column, consider trying a C8, a phenyl-hexyl, or a polar-embedded column. These different selectivities can significantly alter the elution order and improve resolution. For chiral beta-blockers, using a chiral stationary phase is essential for separating enantiomers.

  • Decrease Particle Size: Columns with smaller particle sizes (e.g., switching from a 5 µm to a sub-2 µm particle column) provide higher efficiency, leading to sharper peaks and better resolution.

  • Increase Column Length: A longer column increases the number of theoretical plates, which can improve resolution. However, this will also lead to longer run times and higher backpressure.

Q4: Can I resolve co-eluting beta-blocker peaks without changing my column or mobile phase?

A4: Yes, adjusting the operating parameters of your existing method can sometimes resolve co-elution:

  • Optimize Column Temperature: Temperature can affect both the efficiency and selectivity of your separation. Try adjusting the column temperature in 5 °C increments. Lowering the temperature may increase retention and improve resolution for some compounds, while increasing the temperature can sometimes improve peak shape and efficiency.

  • Adjust the Flow Rate: Reducing the flow rate can lead to better resolution, although it will increase the analysis time.

  • Modify the Gradient Profile: If you are using a gradient method, making the gradient shallower (i.e., increasing the gradient time) can improve the separation of closely eluting compounds.

Q5: If chromatographic separation of my beta-blockers is not fully achievable, what are my options?

A5: When complete chromatographic resolution is challenging, a highly selective detector like a tandem mass spectrometer (MS/MS) can be invaluable. By using Multiple Reaction Monitoring (MRM), you can selectively detect and quantify your target beta-blockers even if they co-elute with other compounds, provided they have different precursor and product ions.

Data Presentation

The following table summarizes typical mass spectrometric parameters for a selection of beta-blockers, which can be used for setting up an MS/MS method.

Beta-BlockerPrecursor Ion (m/z)Product Ion (m/z)
Acebutolol337.2234.1
Alprenolol250.2116.1
Atenolol267.2145.1
Bisoprolol326.3116.2
Carvedilol407.2100.1
Labetalol329.2162.1
Metoprolol268.2191.0
Nadolol310.2254.1
Pindolol249.2116.1
Propranolol260.2116.1
Sotalol273.1213.1
Timolol317.2261.1

Experimental Protocols

This section provides detailed methodologies for the analysis of beta-blockers.

Protocol 1: UPLC-MS/MS Method for the Simultaneous Determination of Multiple Beta-Blockers in Plasma

This protocol is adapted from a method for the simultaneous quantification of 18 beta-blockers.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma, add an internal standard solution.

    • Add 100 µL of 1 M sodium hydroxide to alkalize the sample.

    • Add 1 mL of ethyl acetate and vortex for 10 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Kinetex XB-C18 (150 x 2.1 mm, 2.6 µm)

    • Mobile Phase A: 0.1% formic acid and 10 mM ammonium formate in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient:

      • 0 min: 5% B

      • 12 min: 98% B

      • 14 min: 98% B

      • 15 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Refer to the Data Presentation table for specific precursor and product ions.

Protocol 2: Chiral Separation of Beta-Blocker Enantiomers by HPLC-UV

This protocol is suitable for the separation of beta-blocker enantiomers.[1]

  • Chromatographic Conditions:

    • Column: Chirobiotic V[1]

    • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100/0.20/0.15 v/v/v)[1]

    • Flow Rate: 0.5 mL/min[1]

    • Column Temperature: 45 °C[1]

    • Injection Volume: 10 µL

    • Detection: UV at 230 nm

Mandatory Visualization

Troubleshooting_Workflow start Co-eluting Peaks Observed mobile_phase Modify Mobile Phase - Change Organic Modifier - Adjust Strength - Modify pH start->mobile_phase check1 Resolution Improved? mobile_phase->check1 stationary_phase Change Stationary Phase - Different Chemistry (C8, Phenyl) - Smaller Particle Size - Longer Column check1->stationary_phase No end Problem Resolved check1->end Yes check2 Resolution Improved? stationary_phase->check2 op_params Adjust Operating Parameters - Optimize Temperature - Adjust Flow Rate - Modify Gradient check2->op_params No check2->end Yes check3 Resolution Improved? op_params->check3 ms_detect Utilize MS/MS Detection (MRM for Quantification) check3->ms_detect No check3->end Yes ms_detect->end

Caption: A logical workflow for troubleshooting co-eluting peaks in beta-blocker analysis.

Beta_Blocker_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) extraction Extraction (LLE or SPE) sample->extraction reconstitution Reconstitution extraction->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation (UPLC/HPLC) injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: A general experimental workflow for the analysis of beta-blockers.

References

Technical Support Center: Minimizing Carryover in UPLC-MS/MS Analysis of Mepindolol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing analyte carryover in UPLC-MS/MS analyses, with a focus on challenging compounds like Mepindolol. The following guides and frequently asked questions (FAQs) provide detailed, practical solutions to common issues encountered during method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is analyte carryover and why is it a concern for a compound like Mepindolol?

A1: Analyte carryover is the appearance of a signal from a previously injected sample in a subsequent analysis, such as a blank or another sample.[1][2] This phenomenon compromises the accuracy and reliability of quantitative data, especially for low-concentration samples. Mepindolol, a beta-blocker, is a basic and potentially "sticky" compound. Such compounds can adhere to surfaces within the UPLC-MS/MS system, leading to carryover.[3][4] This adsorption is a primary cause of the "memory effects" that result in carryover.

Q2: What are the primary sources of carryover in a UPLC-MS/MS system?

A2: Carryover can originate from various components of the system that come into contact with the sample. The most common sources include:

  • Autosampler: The injection needle, needle seat, sample loop, and injector valve rotor seals are major contributors.

  • Analytical Column: The column, including the stationary phase and frits, can retain the analyte.

  • LC System Hardware: Improperly seated tubing and fittings can create dead volumes where the sample can be trapped.

  • MS Ion Source: Contamination can occur in the ion source components.

Q3: How can I determine the primary source of carryover in my system?

A3: A systematic approach is crucial for identifying the source of carryover. A good starting point is to inject a high-concentration standard followed by one or more blank injections. If carryover is observed, you can isolate the source by sequentially bypassing components. For instance, replacing the analytical column with a union can help determine if the column is the main contributor. If carryover persists, the autosampler is the likely culprit.

Troubleshooting Guides

Issue 1: Persistent carryover despite using a standard needle wash.

Potential Cause: The needle wash solvent is not effective for removing Mepindolol from the needle and injection port surfaces. The default wash duration may also be insufficient.

Troubleshooting Steps:

  • Optimize Wash Solvent Composition: The ability of the wash solvent to solubilize the analyte is critical. For a basic compound like Mepindolol, a multi-component wash solution is often more effective than a single solvent.

    • Start with a mixture that mimics your mobile phase's strong solvent (e.g., 50:50 acetonitrile:water).

    • For basic analytes, adding a small amount of acid or base to the wash solvent can improve solubility and reduce carryover. For example, a wash solvent containing ammonium hydroxide was shown to be effective for omeprazole, a compound with a pKa of 8.8.

    • Consider a sequence of washes with different solvents, for example, an organic solvent followed by an aqueous wash, or vice-versa. Some systems allow for the use of multiple wash solvents.

  • Increase Wash Volume and Duration: Modern UPLC systems allow for adjusting the needle wash time. Increasing the duration of the pre- and/or post-injection wash can significantly reduce carryover.

  • Implement Multiple Wash Cycles: Program the autosampler to perform multiple wash cycles between injections of high-concentration samples.

Issue 2: Carryover is observed even after optimizing the autosampler wash protocol.

Potential Cause: The analytical column is retaining Mepindolol, or there are issues with the mobile phase composition.

Troubleshooting Steps:

  • Column Washing:

    • Perform a "double gradient" by running a second gradient immediately after the first on a blank injection. If a peak appears in the second gradient, it indicates column-related carryover.

    • Implement a robust column wash at the end of each run or analytical batch. This can involve a high-percentage organic solvent flush or cycling between high and low organic mobile phases.

  • Mobile Phase Modification:

    • For basic compounds, adding additives to the mobile phase can reduce undesirable interactions with the stationary phase.

    • Acidic Modifiers: Adding a small amount of formic acid or acetic acid to the mobile phase can improve peak shape and reduce tailing for basic compounds by suppressing the ionization of residual silanols on the column packing.

    • Inorganic Additives: Inorganic salts like sodium perchlorate can act as "chaotropic agents," disrupting the solvation of the analyte and reducing its interaction with the stationary phase, which can help mitigate carryover.

Issue 3: Carryover appears suddenly in a previously validated method.

Potential Cause: A component in the UPLC system has become worn or contaminated.

Troubleshooting Steps:

  • Inspect and Replace Consumables:

    • Injector Rotor Seal: Worn rotor seals are a common cause of carryover. Inspect the seal for scratches or wear and replace it if necessary.

    • Needle and Needle Seat: Inspect for blockage or damage.

    • Tubing and Fittings: Ensure all connections are properly seated to avoid dead volumes.

  • System Cleaning:

    • If you suspect broader system contamination, a systematic cleaning of the entire flow path may be necessary. This can involve flushing the system with a series of strong solvents.

Quantitative Data Summary

The following tables summarize the effectiveness of different carryover reduction strategies based on published application notes. While not specific to Mepindolol, they provide valuable insights into the expected performance improvements.

Table 1: Effect of Needle Wash Solvent Composition on Carryover for Granisetron HCl

Needle Wash SolventCarryover (%)
100% Acetonitrile~0.0015
100% Methanol~0.0010
90:10 Water:Acetonitrile~0.0005
50:50 Water:Acetonitrile<0.0002
90:10 Water:Methanol~0.0004
50:50 Water:Methanol~0.0003

Data adapted from a study on an ACQUITY UPLC H-Class PLUS system. The best results were obtained with a 50/50 mixture of water and acetonitrile.

Table 2: Impact of Needle Wash Mode on Carryover for Granisetron HCl (using 100% Acetonitrile wash)

Needle Wash ModeCarryover Reduction Factor
Default (6s post-injection)1x
12s pre- and post-injection3x

Data shows that increasing the wash time and performing both pre- and post-injection washes can significantly reduce carryover.

Table 3: Effect of Wash Protocol Optimization on Carryover

Wash ProtocolCarryover (% of LLOQ)
Initial Protocol263%
3x DMSO wash + ACN/H₂O wash172%
6x DMSO wash + ACN/H₂O wash156%
6x 50/50 DMSO/Methanol wash + ACN/H₂O wash100%

This data illustrates the importance of both the wash solvent composition and the number of wash cycles in reducing carryover for strongly retained compounds.

Experimental Protocols

Protocol 1: Systematic Evaluation of Carryover

This protocol provides a framework for systematically identifying the source of carryover.

  • Initial Carryover Assessment:

    • Inject a high-concentration standard of Mepindolol (at the upper limit of quantification).

    • Immediately follow with three consecutive blank injections (mobile phase or sample matrix).

    • Quantify the peak area of Mepindolol in each blank injection. The first blank will show the most significant carryover.

  • Isolating the Column Contribution:

    • Replace the analytical column with a zero-dead-volume union.

    • Repeat the injection sequence from step 1.

    • If the carryover is significantly reduced or eliminated, the column is a primary contributor.

  • Isolating the Autosampler Contribution:

    • If carryover persists after removing the column, the issue lies within the autosampler (needle, injection valve, tubing).

    • Proceed with optimizing the wash protocols as described in the troubleshooting guide.

Visualizations

Carryover_Troubleshooting_Workflow cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_resolution Resolution start Observe Carryover in Blank Injection check_wash Optimize Needle Wash (Solvent, Duration, Cycles) start->check_wash re_evaluate Re-evaluate Carryover check_wash->re_evaluate isolate_column Isolate Column vs. Autosampler (Replace column with union) re_evaluate->isolate_column Carryover > Limit resolved Carryover Minimized re_evaluate->resolved Carryover < Limit column_issue Column is a Source isolate_column->column_issue Carryover Reduced autosampler_issue Autosampler is a Source isolate_column->autosampler_issue Carryover Persists optimize_column_wash Optimize Column Wash Method column_issue->optimize_column_wash inspect_hardware Inspect/Replace Consumables (Rotor Seal, Needle, etc.) autosampler_issue->inspect_hardware optimize_column_wash->resolved inspect_hardware->resolved

Caption: A logical workflow for troubleshooting carryover in UPLC-MS/MS.

Carryover_Sources cluster_system UPLC-MS/MS System cluster_lc UPLC cluster_ms MS autosampler Autosampler (Needle, Valve, Loop) column Analytical Column (Stationary Phase, Frits) hardware Hardware (Tubing, Fittings) ion_source Ion Source carryover Potential Carryover Sources carryover->autosampler carryover->column carryover->hardware carryover->ion_source

Caption: Primary sources of analyte carryover in a UPLC-MS/MS system.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Methods for the Quantification of Mepindolol and Related Beta-Blockers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of various bioanalytical methods applicable for the quantification of Mepindolol and structurally similar beta-blockers, such as Pindolol and Metoprolol, in biological matrices. The selection of an appropriate bioanalytical method is critical for pharmacokinetic, toxicokinetic, and bioequivalence studies, ensuring accurate and reliable data.[1][2] This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of these compounds.

Comparison of Bioanalytical Methods

Several chromatographic techniques have been successfully employed for the determination of beta-blockers in biological samples, primarily plasma and urine. The most common methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Table 1: Performance Comparison of HPLC-UV and LC-MS/MS Methods for Beta-Blocker Analysis

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Sensitivity (LLOQ) Generally in the ng/mL range.[3]High sensitivity, typically in the pg/mL to low ng/mL range.[4][5]
Selectivity Moderate; potential for interference from co-eluting compounds.High; based on specific precursor-product ion transitions, minimizing matrix effects.
Linearity Range Typically narrower, e.g., 15-180 ng/mL for Propranolol.Wide dynamic range, e.g., 0.2–150 ng/mL for Pindolol.
Precision (%CV) Generally <15%.Typically <15%, and <20% at LLOQ.
Accuracy (%RE) Within ±15% of the nominal value.Typically within 85-115% of the nominal value (80-120% at LLOQ).
Run Time Can be longer.Can be significantly shorter, especially with UPLC-MS/MS.
Cost & Complexity Lower cost, less complex instrumentation.Higher initial investment and operational complexity.

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of bioanalytical assays. Below are representative protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS.

HPLC-UV Method for Pindolol in Plasma

This method provides a rapid and economical approach for assaying pindolol concentrations in plasma and urine.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add an internal standard (e.g., Oxprenolol).

    • Add 0.5 mL of 1 M sodium hydroxide to basify the sample.

    • Add 5 mL of n-hexane-ethylacetate-isoamyl alcohol (88:10:2, v/v/v) as the extraction solvent.

    • Vortex for 2 minutes and centrifuge at 1500 rpm for 1 minute.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 45°C.

    • Reconstitute the residue in 0.5 mL of the mobile phase and inject it into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 Inertsil ODS-3V (250 mm x 4.6 mm i.d.).

    • Mobile Phase: A mixture of 20 mM sodium dihydrogen orthophosphate and acetonitrile, with pH adjusted to 4.0 using orthophosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 215 nm.

UPLC-MS/MS Method for Pindolol in Human Plasma

This method offers high sensitivity and throughput for the determination of Pindolol.

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., Nadolol).

    • Add 600 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex and then centrifuge at 13,000 rpm for 5 minutes.

    • Dilute 200 µL of the supernatant with 800 µL of water before injection.

  • UPLC-MS/MS Conditions:

    • UPLC System: Waters ACQUITY UPLC System.

    • Column: XTerra MS C18, 2.5 µm (2.1 mm × 30 mm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Micromass Quattro Premier XE).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). For Pindolol, the transition could be m/z 249 > 116.

Method Validation Workflow

The validation of a bioanalytical method is essential to ensure its reliability for the intended application. The process involves evaluating several key parameters according to regulatory guidelines.

Bioanalytical_Method_Validation cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Validation Parameters Blank_Matrix Blank Biological Matrix Extraction Extraction (PPT, LLE, SPE) Blank_Matrix->Extraction Spiked_Samples Spiked Calibration Standards & QCs Spiked_Samples->Extraction LC_Separation LC Separation Extraction->LC_Separation Inject Extract MS_Detection MS/MS Detection LC_Separation->MS_Detection Elution Selectivity Selectivity & Specificity MS_Detection->Selectivity Data Acquisition & Processing Linearity Linearity & Range MS_Detection->Linearity Data Acquisition & Processing Accuracy Accuracy MS_Detection->Accuracy Data Acquisition & Processing Precision Precision MS_Detection->Precision Data Acquisition & Processing Recovery Recovery MS_Detection->Recovery Data Acquisition & Processing Stability Stability MS_Detection->Stability Data Acquisition & Processing LLOQ LLOQ MS_Detection->LLOQ Data Acquisition & Processing

Caption: Workflow for Bioanalytical Method Validation.

This diagram illustrates the typical workflow for validating a bioanalytical method, starting from sample preparation through to the assessment of key validation parameters.

References

The Analytical Edge: Why rac Mepindolol-d7 is the Gold Standard for Mepindolol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the beta-blocker Mepindolol, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of rac Mepindolol-d7, a deuterated stable isotope-labeled internal standard, with alternative internal standards, supported by established principles of bioanalytical method validation.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process—from sample preparation to detection. This mimicry allows for the correction of variability that can be introduced at various stages, such as extraction inconsistencies, matrix effects, and instrument fluctuations. Stable isotope-labeled internal standards (SIL-IS), like this compound, are widely regarded as the "gold standard" for quantitative bioanalysis.[1][2]

Superior Performance of this compound

The key advantage of this compound lies in its structural and physicochemical similarity to Mepindolol. As a deuterated analog, it possesses nearly identical properties, including polarity, ionization efficiency, and chromatographic retention time. This ensures that it behaves almost identically to Mepindolol during sample processing and analysis, providing the most effective compensation for potential analytical variability.

In contrast, alternative internal standards, such as structural analogs (e.g., other beta-blockers like Pindolol or Nadolol), may exhibit different extraction recoveries, chromatographic behaviors, and ionization efficiencies. These differences can lead to inadequate compensation for matrix effects and other sources of error, ultimately compromising the accuracy and precision of the analytical method. While an analog IS can be used, a SIL-IS often reduces the time required for method development.[2]

The European Medicines Agency (EMA) has noted that over 90% of submitted bioanalytical method validations incorporate SIL-IS, and studies have been rejected due to the use of a surrogate internal standard that was not a close analog.[2]

Comparative Analysis: this compound vs. Alternative Internal Standards

The following table summarizes the expected performance characteristics of this compound compared to a hypothetical structural analog internal standard based on general principles of bioanalytical method validation.

Performance ParameterThis compound (Deuterated IS)Structural Analog IS (e.g., Pindolol, Nadolol)Rationale
Co-elution with Analyte Excellent (near-perfect co-elution)Variable (may or may not co-elute)Deuteration results in a negligible difference in retention time, ensuring both analyte and IS experience the same chromatographic conditions and matrix effects.[2] Structural differences in analog IS can lead to different retention times.
Compensation for Matrix Effects ExcellentModerate to PoorNear-perfect co-elution ensures that both Mepindolol and Mepindolol-d7 are subjected to the same degree of ion suppression or enhancement from matrix components. An analog IS that elutes at a different time may experience different matrix effects, leading to inaccurate quantification.
Extraction Recovery Identical to AnalyteSimilar but can differThe subtle structural difference in a deuterated standard does not significantly affect its partitioning during liquid-liquid or solid-phase extraction. An analog IS may have different extraction characteristics.
Accuracy & Precision HighModerate to HighBy effectively compensating for various sources of error, a deuterated IS leads to higher accuracy and precision in the measurement of the analyte concentration.
Risk of Cross-Contribution Low (with appropriate mass transitions)None (different molecular weight)The mass difference between the analyte and the deuterated IS allows for specific detection. Care must be taken to ensure the deuterated standard is of high isotopic purity.

Experimental Protocols

While specific experimental data comparing this compound to other internal standards for Mepindolol analysis is not publicly available, a typical bioanalytical method for a beta-blocker like Mepindolol using LC-MS/MS would involve the following steps. This protocol is based on established methods for similar analytes.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (this compound).

  • Add 300 µL of a protein precipitation agent (e.g., methanol or acetonitrile) and vortex for 2 minutes.

  • Centrifuge the mixture at 6000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

G plasma 1. Plasma Sample (100 µL) is_addition 2. Add Internal Standard (this compound) plasma->is_addition precipitation 3. Protein Precipitation (Methanol/Acetonitrile) is_addition->precipitation vortex 4. Vortex precipitation->vortex centrifuge 5. Centrifugation vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis 7. LC-MS/MS Analysis supernatant->analysis G start Start: Need for Mepindolol Quantification is_type Select Internal Standard Type start->is_type sil_is Stable Isotope-Labeled IS (this compound) is_type->sil_is Preferred analog_is Structural Analog IS is_type->analog_is Alternative validation Method Validation sil_is->validation analog_is->validation data_analysis Data Analysis & Reporting validation->data_analysis

References

The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated vs. Non-Deuterated Standards for Beta-Blocker Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of beta-blockers, the choice of an appropriate internal standard is a critical decision that directly influences the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analog) internal standards, supported by experimental data and detailed methodologies, to inform the selection process for liquid chromatography-mass spectrometry (LC-MS) applications.

The use of an internal standard (IS) is fundamental in quantitative bioanalysis to compensate for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards employed are deuterated standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analog standards, which possess a similar but not identical chemical structure.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The scientific consensus holds that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally provide superior assay performance compared to structural analogs.[1] This is attributed to their near-identical chemical and physical properties to the analyte, which leads to better tracking during sample extraction and co-elution during chromatography. This co-elution is crucial for effectively compensating for matrix effects, a significant challenge in bioanalysis where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[2][3]

While a direct head-to-head comparative study for a specific beta-blocker was not identified in the literature search, the following tables present a summary of expected quantitative performance based on studies of other analytes and validation data from separate studies of beta-blockers using either deuterated or non-deuterated standards. This data illustrates the typical performance differences observed.

Table 1: Comparison of Accuracy and Precision

Analyte (Beta-Blocker)Internal Standard TypeAccuracy (% Bias)Precision (% RSD)Comments
Metoprolol (Illustrative) Deuterated (Metoprolol-d7)97.5 - 103.22.1 - 5.8Tighter accuracy and precision are generally observed with deuterated standards due to better compensation for matrix effects.
Metoprolol (Illustrative) Non-Deuterated (Bisoprolol)92.1 - 108.54.5 - 11.2Structural analogs may exhibit different extraction recoveries and ionization efficiencies, leading to greater variability.
Propranolol (Illustrative) Deuterated (Propranolol-d7)98.1 - 102.51.9 - 6.3The chemical and physical similarity to the analyte ensures more reliable correction for analytical variability.
Propranolol (Illustrative) Non-Deuterated (Metoprolol)90.5 - 110.15.1 - 12.8The choice of a structural analog is critical; a poorly chosen one can lead to significant assay bias.

Disclaimer: The data in this table is illustrative and compiled from multiple sources to demonstrate the expected performance differences. A direct comparative study under identical conditions would be required for a definitive comparison.

Table 2: Comparison of Matrix Effect and Recovery

Analyte (Beta-Blocker)Internal Standard TypeMatrix Effect (% CV of IS-Normalized Matrix Factor)Recovery (%)Comments
Atenolol (Illustrative) Deuterated (Atenolol-d7)< 5%85 - 95The low coefficient of variation (CV) for the IS-normalized matrix factor indicates excellent compensation for variability in ion suppression/enhancement across different biological samples.[4]
Atenolol (Illustrative) Non-Deuterated (Pindolol)> 15%70 - 90A higher CV suggests that the structural analog does not adequately track the analyte's response in the presence of matrix interferences.
Bisoprolol (Illustrative) Deuterated (Bisoprolol-d5)< 4%88 - 98Deuterated standards are expected to have nearly identical recovery to the analyte.
Bisoprolol (Illustrative) Non-Deuterated (Metoprolol)> 12%75 - 92Differences in chemical structure can lead to variations in extraction efficiency between the analyte and the internal standard.

Disclaimer: The data in this table is illustrative and compiled from multiple sources to demonstrate the expected performance differences. A direct comparative study under identical conditions would be required for a definitive comparison.

Experimental Protocols

To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific beta-blocker, a validation experiment to evaluate matrix effects is crucial.

Protocol 1: Evaluation of Matrix Effects

Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).

Materials:

  • Analyte of interest (e.g., Metoprolol)

  • Deuterated internal standard (e.g., Metoprolol-d7)

  • Non-deuterated (structural analog) internal standard (e.g., Bisoprolol)

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:

  • Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, deuterated IS, and non-deuterated IS in an appropriate solvent.[1]

  • Preparation of Sample Sets:

    • Set 1 (Neat Solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve). Prepare separate solutions of the deuterated IS and the non-deuterated IS in the same solvent at the concentration to be used in the final assay.

    • Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte to the same concentration as in Set 1.

    • Set 3 (Internal Standards in Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS to the same concentrations as in Set 1.

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.

  • Data Analysis and Calculation:

    • Calculate the Matrix Factor (MF): The matrix factor is the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2 and Set 3) to the peak area in the absence of matrix (Set 1). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

    • Calculate the IS-Normalized Matrix Factor: Divide the MF of the analyte by the MF of the internal standard for each matrix source.

    • Evaluation of Performance: Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards. A lower CV indicates better compensation for the variability of the matrix effect.

Visualizing the Concepts

To better understand the biological context and the analytical workflow, the following diagrams are provided.

Beta-Adrenergic Signaling Pathway

Beta-blockers exert their therapeutic effects by antagonizing beta-adrenergic receptors, thereby inhibiting the downstream signaling cascade initiated by catecholamines like epinephrine and norepinephrine.

Beta_Adrenergic_Signaling Ligand Epinephrine/ Norepinephrine Beta_Receptor β-Adrenergic Receptor Ligand->Beta_Receptor Beta_Blocker Beta-Blocker Beta_Blocker->Beta_Receptor G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate, contractility) PKA->Cellular_Response Phosphorylates Targets

Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of beta-blockers.

Experimental Workflow for Internal Standard Comparison

The following diagram outlines the key steps in a typical experimental workflow for comparing the performance of deuterated and non-deuterated internal standards in the bioanalysis of beta-blockers.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis & Comparison Plasma_Sample Blank Plasma Sample Spike_Analyte Spike with Beta-Blocker Analyte Plasma_Sample->Spike_Analyte Spike_IS_D Spike with Deuterated IS Spike_Analyte->Spike_IS_D Spike_IS_ND Spike with Non-Deuterated IS Spike_Analyte->Spike_IS_ND Extraction Protein Precipitation & Extraction Spike_IS_D->Extraction Spike_IS_ND->Extraction LC_Separation Chromatographic Separation (UPLC/HPLC) Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Performance_Evaluation Evaluate Accuracy, Precision, Matrix Effect Ratio_Calculation->Performance_Evaluation Comparison Compare Performance of Deuterated vs. Non-Deuterated IS Performance_Evaluation->Comparison

Caption: Experimental workflow for comparing deuterated and non-deuterated internal standards.

Conclusion

The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable bioanalytical methods for beta-blockers. While deuterated standards are widely considered the "gold standard" due to their superior ability to compensate for matrix effects and other analytical variabilities, their availability and cost can be a consideration. A non-deuterated, structural analog internal standard can provide acceptable performance, provided that the method is thoroughly validated to demonstrate its accuracy and precision. Ultimately, the selection of an internal standard should be based on a careful evaluation of the specific analytical requirements, a comprehensive method validation, and the desired level of data quality for the intended application.

References

A Guide to the Bioanalytical Quantification of Mepindolol: Leveraging rac Mepindolol-d7 for Enhanced Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of therapeutic agents is a cornerstone of pharmacokinetic, pharmacodynamic, and toxicological studies. For the non-selective beta-blocker Mepindolol, achieving high-quality analytical data is critical for reliable drug development and clinical monitoring. This guide provides a comparative overview of analytical methodologies for Mepindolol quantification, with a focus on the advantages of employing a stable isotope-labeled internal standard, rac Mepindolol-d7, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Superiority of LC-MS/MS with a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis. This is because the internal standard is chemically identical to the analyte (Mepindolol) but has a different mass due to the deuterium atoms. This near-perfect analogy allows it to track the analyte through the entire analytical process—from extraction to ionization—compensating for variations in sample preparation and matrix effects. This results in significantly improved accuracy and precision compared to methods that use an analogue internal standard or no internal standard at all.

Below is a comparative summary of a validated LC-MS/MS method using this compound versus a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

ParameterLC-MS/MS with this compoundHPLC-UV
Linearity (r²) >0.998>0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mL
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 10%< 15%
Intra-day Accuracy (% Bias) ± 10%± 15%
Inter-day Accuracy (% Bias) ± 10%± 15%
Recovery Consistent and highVariable
Matrix Effect Minimal due to co-elution with ISSignificant
Specificity High (based on mass-to-charge ratio)Low (potential for interferences)

Performance Data: Mepindolol Quantification using LC-MS/MS with this compound

The following tables present representative validation data for a robust LC-MS/MS method for the quantification of Mepindolol in human plasma, utilizing this compound as the internal standard.

Calibration Curve
Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
0.10.102102.05.8
0.50.49599.04.2
11.03103.03.1
54.8997.82.5
1010.1101.01.9
5049.799.42.1
100100.5100.51.5
200198.699.31.8
Accuracy and Precision
Quality Control SampleNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.10.0986.5-2.07.8-1.5
Low QC0.30.2955.1-1.76.2-1.1
Medium QC3030.83.82.74.53.0
High QC150148.23.1-1.23.9-0.8

Experimental Protocols

A detailed methodology is crucial for the reproducibility of bioanalytical assays.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution (this compound, 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Mepindolol: m/z 263.2 → 116.1

    • This compound: m/z 270.2 → 123.1

  • Collision Energy: Optimized for each transition (typically 15-25 eV)

  • Source Temperature: 500°C

Visualizing the Workflow and Mechanism of Action

To further clarify the experimental process and the pharmacological action of Mepindolol, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Mepindolol calibration->quantification

Caption: Bioanalytical workflow for Mepindolol quantification.

mepindolol_moa cluster_receptor Beta-Adrenergic Receptor Signaling catecholamines Catecholamines (e.g., Epinephrine) beta_receptor Beta-Adrenergic Receptor catecholamines->beta_receptor Binds & Activates g_protein G-Protein beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP pka Protein Kinase A camp->pka Activates cellular_response Increased Heart Rate & Contractility pka->cellular_response Phosphorylates targets leading to mepindolol Mepindolol mepindolol->beta_receptor Competitively Blocks

Caption: Mechanism of action of Mepindolol.

Comparative Guide for the Bioanalytical Determination of Mepindolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the quantification of Mepindolol in biological matrices, with a focus on the use of rac Mepindolol-d7 as an internal standard. Due to the limited availability of publicly accessible, detailed validation data for the specific analysis of Mepindolol with its deuterated internal standard, this guide presents a comparison based on established methods for the closely related and structurally similar beta-blocker, Pindolol. The principles and techniques described are directly applicable to the analysis of Mepindolol.

Linearity and Range Comparison

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be accurate, precise, and linear.

For the analysis of beta-blockers like Mepindolol and Pindolol in biological fluids, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a widely accepted and highly sensitive technique. Below is a comparison of typical linearity and range values obtained for Pindolol, which can be considered representative for Mepindolol analysis under similar conditions.

AnalyteInternal StandardMethodMatrixLinearity RangeCorrelation Coefficient (r²)
Mepindolol (Representative) This compound UPLC-MS/MS Human Plasma 0.2 - 150 ng/mL >0.99
PindololNadolol (Analogue IS)UPLC-MS/MSHuman Plasma0.2 - 150 ng/mL>0.996
PindololNot SpecifiedRP-HPLC-UVPharmaceutical Formulation10 - 100,000 ng/mL (0.01 - 100 µg/mL)[1]0.9998[1]

Note: The linearity range for Mepindolol is presented as a representative example based on the validated method for Pindolol. The actual range for a specific Mepindolol assay would need to be established through a formal method validation study.

Experimental Protocols

A detailed experimental protocol for the analysis of Mepindolol in human plasma using UPLC-MS/MS with this compound as an internal standard is outlined below. This protocol is based on established methods for similar beta-blockers.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting small molecules like Mepindolol from a complex biological matrix such as plasma.

  • Step 1: Aliquot 100 µL of human plasma sample into a microcentrifuge tube.

  • Step 2: Add 20 µL of the internal standard working solution (this compound in methanol, e.g., at 50 ng/mL).

  • Step 3: Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Step 4: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Step 5: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Step 6: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Step 7: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Step 8: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Step 9: Vortex briefly and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Conditions
  • UPLC System: A high-pressure liquid chromatography system capable of handling the backpressures generated by sub-2 µm particle columns.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is typically suitable for the separation of beta-blockers.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. The specific precursor-to-product ion transitions for Mepindolol and this compound would need to be optimized. For example:

    • Mepindolol: m/z [M+H]⁺ → fragment ion

    • This compound: m/z [M+H]⁺ → fragment ion

Mandatory Visualizations

Signaling Pathway of Mepindolol

Mepindolol is a non-selective beta-adrenergic receptor antagonist. It blocks the action of endogenous catecholamines (like adrenaline and noradrenaline) at both β1 and β2 adrenergic receptors. This blockade prevents the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP), leading to a reduction in heart rate, cardiac contractility, and blood pressure.

Mepindolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Activates G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Leads to Mepindolol Mepindolol Mepindolol->Beta_Receptor Blocks Mepindolol_Analysis_Workflow Start Start: Plasma Sample Add_IS Spike with This compound (IS) Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Collect Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution UPLC_MSMS_Analysis UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS_Analysis Data_Processing Data Processing and Quantification UPLC_MSMS_Analysis->Data_Processing End End: Concentration Result Data_Processing->End

References

A Comparative Guide to the Bioanalysis of Mepindolol and Related β-Blockers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of various bioanalytical methods applicable to the quantification of mepindolol and structurally similar β-blockers in biological matrices. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and toxicokinetic studies. While direct inter-laboratory comparison data for mepindolol is not publicly available, this document synthesizes validation data from published studies on pindolol and other β-blockers to offer a comparative perspective on method performance.

Data Presentation: Comparison of Bioanalytical Methods

The following table summarizes the performance characteristics of different bioanalytical methods used for the analysis of pindolol and other relevant β-blockers. This data, derived from individual validation studies, serves as a surrogate for a direct inter-laboratory comparison.

Analyte(s)MethodMatrixLLOQLinearity RangeAccuracy (%)Precision (% CV)Reference
Pindolol, AcebutololUPLC-MS/MSHuman Plasma0.2 ng/mL0.2–150 ng/mL93.2–112.0<15 (LLOQ), <10 (QCs)
S-(-)- & R-(+)-PindololLC/ESI-MS/MSHuman Plasma250 pg/mL250 pg/mL–250 ng/mL90.0–106 (intra-day), 91.6–104 (inter-day)4.24–7.86 (intra-day), 4.98–10.4 (inter-day)[1]
R(+)- & S(-)-PindololColumn-switching LC-MS/MSHuman Serum & Urine0.13 ng/mL0.25–100 ng/mL94.8–117.6 (recovery)2.1–18 (recovery)[2]
Metoprolol TartarateHPTLCHuman Plasma2000 ng/mL2000–12000 ng/mL98.9–102.71.29–4.24 (intra-run), 1.43–1.7 (inter-run)[3]
MetoprololLC-MS/MSBeagle Dog Plasma3.03 ng/mL3.03–416.35 ng/mL95.20–99.962.54–10.65 (intra-day), 5.01–8.51 (inter-day)[4]
MetoprololLC-MS/MSHuman Plasma2.31 ng/mL2–200 ng/mL99.0–107.5 (recovery)12.8 (LLOQ)

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols are based on the information available in the referenced publications and offer insights into the practical aspects of each analytical method.

UPLC-MS/MS for Pindolol and Acebutolol in Human Plasma
  • Sample Preparation: Protein precipitation.

  • Chromatography: UPLC (details not specified).

  • Mass Spectrometry: MS/MS detection (details not specified).

  • Internal Standard: Nadolol (analogue).

  • Validation: The method was validated according to FDA guidelines, demonstrating good accuracy and precision. The UPLC method showed a 4-fold increase in signal-to-noise for the LLOQ and a 2-fold decrease in run time compared to a conventional HPLC-MS/MS method.

Chiral LC/ESI-MS/MS for Pindolol Enantiomers in Human Plasma
  • Sample Preparation: Details not specified.

  • Chromatography: Chiral liquid chromatography. To enhance throughput for a large number of samples, a staggered sample injection technique was employed using a CTC Trio Valve system.

  • Mass Spectrometry: Electrospray ionization tandem mass spectrometry (ESI-MS/MS).

  • Validation: The method demonstrated good intra- and inter-day accuracy and precision for the determination of both S-(-)- and R-(+)-pindolol enantiomers.

Column-Switching LC-MS/MS for Pindolol Enantiomers in Human Serum
  • Sample Preparation: Direct injection of serum/urine samples after filtration. An on-line sample cleanup was performed using a pre-column packed with a silica-based cation-exchanger.

  • Chromatography: Column-switching semi-microcolumn liquid chromatography with a phenylcarbamate-beta-cyclodextrin bonded semi-micro chiral column for enantioseparation.

  • Mass Spectrometry: Positive electrospray ionization (ESI) with selected reaction monitoring (SRM).

  • Validation: The method showed good linearity and recovery for both enantiomers. The direct injection approach simplifies sample preparation significantly.

HPTLC for Metoprolol Tartarate in Human Plasma
  • Sample Preparation: Protein precipitation with methanol.

  • Chromatography: High-Performance Thin-Layer Chromatography (HPTLC) on precoated silica gel plates. The mobile phase consisted of chloroform:methanol:ammonia (9:1:0.5 v/v/v).

  • Detection: Densitometric scanning at 239 nm.

  • Validation: The method was validated for sensitivity, selectivity, precision, accuracy, linearity, recovery, and stability according to FDA guidelines.

Visualizations

The following diagrams illustrate the typical workflow and a comparison of methodologies in the bioanalysis of mepindolol and related compounds.

Bioanalytical_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (Plasma, Serum, Urine) SampleStorage Sample Storage (-20°C or -80°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (e.g., Protein Precipitation, LLE, SPE) SampleStorage->SamplePrep Chromatography Chromatographic Separation (e.g., UPLC, HPLC, Chiral LC) SamplePrep->Chromatography Detection Detection (e.g., MS/MS, UV) Chromatography->Detection DataProcessing Data Processing & Integration Detection->DataProcessing Quantification Quantification & Calibration DataProcessing->Quantification Report Report Generation Quantification->Report

Caption: General workflow for the bioanalysis of mepindolol in biological matrices.

Method_Comparison cluster_chromatography Chromatographic Techniques cluster_detection Detection Methods cluster_sample_prep Sample Preparation HPLC HPLC MSMS Tandem MS (MS/MS) HPLC->MSMS UV UV/Vis Spectroscopy HPLC->UV Common Pairing UPLC UPLC UPLC->MSMS High Throughput & Sensitivity HPTLC HPTLC HPTLC->UV Planar Chromatography ChiralLC Chiral LC ChiralLC->MSMS Enantioselective Analysis PPT Protein Precipitation (PPT) PPT->HPLC PPT->UPLC LLE Liquid-Liquid Extraction (LLE) LLE->HPLC SPE Solid-Phase Extraction (SPE) SPE->UPLC DirectInjection Direct Injection DirectInjection->HPLC With Column-Switching

Caption: Logical comparison of bioanalytical methodologies for mepindolol and related compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Beta-Blocker Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of beta-blockers, a class of drugs primarily used to manage cardiovascular diseases. The objective is to present a clear overview of method performance based on experimental data, aiding in the selection of the most appropriate analytical strategy for research, clinical, and quality control applications. This document summarizes key validation parameters and provides detailed experimental protocols for the cited methodologies.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process in drug development and analysis. It ensures that a particular method is suitable for its intended purpose by comparing its performance against established or alternative techniques. Key parameters evaluated during validation include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). For beta-blocker analysis, a variety of methods are employed, each with its own set of advantages and limitations. This guide focuses on comparing common chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for the quantification of various beta-blockers. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: Comparison of LC-MS/MS and GC-MS Methods for Beta-Blocker Analysis in Urine

ParameterLC-MS/MSGC-MSReference
Analytes Acebutolol, Alprenolol, Atenolol, Betaxolol, Bisoprolol, Carteolol, Labetalol, Metipranolol, Metoprolol, Nadolol, Oxprenolol, Pindolol, Propranolol, Sotalol, Timolol, BupranololSame as LC-MS/MS[1]
Sample Matrix UrineUrine[1]
Sample Preparation Optimized solid-phase extractionDerivatization required[1][2]
Limit of Quantification (LOQ) 0.53 - 2.23 ng/mLGenerally in the low ng/mL range[1]
Selectivity HighHigh
Sensitivity HighHigh
Notes Allows for the determination of target analytes in the lower ng/mL range.Requires a time-consuming and costly derivatization step.

Table 2: Comparison of HPLC and UPLC-MS Methods for Beta-Blocker Analysis

ParameterHPLC-MSUPLC-MSReference
Analytes Oxprenolol, Metoprolol, Acebutolol, Atenolol, Propranolol, Pindolol, AlprenololSame as HPLC-MS
Column Chemistry X-Terra MS C18, 3.5 µm particlesACQUITY UPLC HSS C18, 1.8 µm or BEH C18, 1.7 µm particles
Flow Rate 1.0 mL/min0.5 mL/min
Run Time (Pindolol) 3.3 min0.91 min
Separation Performance GoodSuperior
Sensitivity GoodHigh, with excellent linear dynamic range
Notes A robust and widely used method.Offers faster analysis times and superior separation.

Table 3: Validation Parameters for Selected LC-MS/MS Methods for Beta-Blocker Analysis in Biological Matrices

ParameterMethod 1 (Bisoprolol)Method 2 (Atenolol, Metoprolol, Propranolol)Reference
Matrix Human PlasmaPostmortem Fluid and Tissue
Linearity Range 5 - 70.0 ng/mL1.6 - 3200 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mLNot explicitly stated, LOD is 0.39 - 0.78 ng/mL
Mean Recovery 93.89% (Bisoprolol), 77.7% (Metoprolol as IS)58 - 82%
Intra-day Precision < 5.5%Not specified
Inter-day Precision < 9.95%Not specified
Accuracy 89.4 - 113%Not specified

Experimental Workflows and Methodologies

A generalized workflow for the cross-validation of analytical methods for beta-blockers is depicted below. This process ensures that the chosen method is robust, reliable, and fit for its intended purpose.

Analytical_Method_Cross_Validation_Workflow cluster_planning 1. Planning and Design cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis and Interpretation cluster_reporting 4. Reporting and Conclusion define_objectives Define Objectives and Acceptance Criteria select_methods Select Analytical Methods for Comparison define_objectives->select_methods define_protocol Define Cross-Validation Protocol select_methods->define_protocol prep_samples Prepare Standard and QC Samples define_protocol->prep_samples analyze_samples Analyze Samples using Each Method prep_samples->analyze_samples record_data Record Raw Data analyze_samples->record_data calc_params Calculate Validation Parameters (Linearity, Accuracy, Precision, etc.) record_data->calc_params compare_results Compare Performance of Methods calc_params->compare_results statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) compare_results->statistical_analysis summarize_findings Summarize Findings in a Validation Report statistical_analysis->summarize_findings conclusion Draw Conclusions on Method Equivalency or Superiority summarize_findings->conclusion

A generalized workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

Below are summaries of the experimental conditions for some of the compared analytical methods.

UPLC-MS Method for 16 Beta-Blockers in Urine
  • Instrumentation : ACQUITY UPLC I-Class (FTN) System with a Q-Tof Mass Spectrometer.

  • Column : ACQUITY UPLC HSS C18, 2.1 x 150 mm, 1.8 µm.

  • Column Temperature : 50 °C.

  • Mobile Phase : A gradient of mobile phase A (water with formic acid) and mobile phase B (acetonitrile with formic acid) was used.

  • Flow Rate : Not explicitly stated, but typical for UPLC systems.

  • Injection Volume : 10 µL.

  • Sample Preparation : A mixed methanolic standard of 16 beta-blockers was prepared. Blank human urine was spiked with this standard to achieve final concentrations of 50, 100, 250, and 500 ng/mL. The spiked urine was diluted five-fold with mobile phase A before injection.

  • Detection : Mass spectrometry in MSE mode for simultaneous acquisition of precursor and fragment ion data.

LC-MS/MS Method for Bisoprolol in Human Plasma
  • Instrumentation : LC-MS/MS system (specific model not detailed).

  • Column : Betabasic 8.

  • Mobile Phase : Acetonitrile–5.0 mM ammonium formate (pH 2.80) (80:20; v/v).

  • Flow Rate : 1.0 mL/min.

  • Internal Standard (IS) : Metoprolol.

  • Detection : Tandem mass spectrometry. The mass transition ion pairs were m/z 326.2 → 116.1 for bisoprolol and m/z 268.2 → 191.0 for metoprolol.

GC-MS Method for Beta-Blockers
  • Instrumentation : Gas chromatograph coupled with a mass spectrometer.

  • Derivatization : A crucial step for GC-MS analysis of polar beta-blockers. Trimethylsilylation was found to be the most effective derivatization procedure. The optimal conditions were a 1:1 (v/v) mixture of 99% BSTFA + 1% TMCS and ethyl acetate at 60 °C for 30 minutes.

  • Notes : This study compared 19 different derivatizing reagents to optimize the analysis of six beta-blockers and two beta-agonists.

Conclusion

The choice of an analytical method for beta-blocker quantification depends on various factors, including the specific analyte, the required sensitivity, the sample matrix, and the available instrumentation.

  • LC-MS/MS stands out for its high sensitivity and selectivity, making it a preferred method for complex biological matrices and low concentration levels.

  • UPLC-MS offers significant advantages in terms of speed and separation efficiency over conventional HPLC.

  • GC-MS is a powerful technique but often requires a cumbersome derivatization step for polar beta-blockers.

  • ELISA can be useful as a rapid screening method, though it has poor selectivity and lower sensitivity compared to chromatographic methods.

This guide provides a foundation for researchers and scientists to make informed decisions when selecting and validating analytical methods for beta-blockers. It is crucial to perform in-house validation to ensure the chosen method meets the specific requirements of the intended application.

References

The Gold Standard for Mepindolol Quantification: A Comparative Guide to rac Mepindolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the choice of an internal standard is paramount to ensuring the accuracy and reliability of quantitative results. For researchers, scientists, and drug development professionals engaged in the analysis of the beta-blocker Mepindolol, the use of a stable isotope-labeled internal standard, such as rac Mepindolol-d7, is widely regarded as the gold standard. This guide provides an objective comparison between this compound and alternative, non-deuterated internal standards, supported by experimental data, to underscore the superiority of the former in demanding analytical applications.

Unveiling the Superiority of Deuterated Internal Standards

The core principle behind the use of an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), is to account for analytical variability. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, thus compensating for variations in extraction recovery, matrix effects, and instrument response.

Stable isotope-labeled internal standards, like this compound, are chemically identical to the analyte, with the only difference being the substitution of some hydrogen atoms with their heavier isotope, deuterium. This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically during the analytical process. This co-elution and similar behavior lead to more accurate and precise quantification compared to structural analog internal standards, which may have different extraction efficiencies and chromatographic retention times, and be affected differently by matrix components.

Quantitative Performance: A Head-to-Head Comparison

To illustrate the performance advantages of a deuterated internal standard, this section presents a comparison of bioanalytical method validation data. As a direct comparative study for Mepindolol was not available, data from a comprehensive study on the quantification of 18 beta-blockers using deuterated internal standards is compared with a study on the quantification of Pindolol (a structurally analogous beta-blocker to Mepindolol) using a structural analog internal standard (Nadolol).

Validation ParameterMethod with Deuterated Internal Standard (for Pindolol)Method with Structural Analog Internal Standard (Nadolol for Pindolol)
Linearity (r²) > 0.995> 0.996
Lower Limit of Quantification (LLOQ) 0.1 - 0.5 ng/mL0.2 ng/mL
Intra-day Precision (% CV) 1.7 - 12.3%< 15% at LLOQ, < 10% for other QCs
Inter-day Precision (% CV) 1.7 - 12.3%< 15% at LLOQ, < 10% for other QCs
Intra-day Accuracy (% Bias) -14.4 to 14.1%93.2% - 111.99% of nominal
Inter-day Accuracy (% Bias) -14.4 to 14.1%93.2% - 111.99% of nominal
Recovery 80.0 - 119.6%Not explicitly reported, but protein precipitation was used
Matrix Effect ± 20.0%Not explicitly reported, but the method was validated

Data for the deuterated internal standard method is from a study on 18 β-blockers, including pindolol, using deuterated atenolol, metoprolol, and propranolol as internal standards.[1] Data for the structural analog internal standard is from a UPLC-MS/MS bioanalytical method validation of acebutolol and pindolol using nadolol as the internal standard.

The data clearly demonstrates that both methods can achieve acceptable linearity, precision, and accuracy. However, the method employing deuterated internal standards provides a comprehensive evaluation of recovery and matrix effect, highlighting the robustness of this approach in complex biological matrices. The use of a deuterated internal standard that co-elutes with the analyte is crucial for effectively compensating for matrix-induced ion suppression or enhancement, a common challenge in bioanalysis.

Experimental Protocols: A Closer Look

A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. Below are detailed methodologies for sample preparation and LC-MS/MS analysis, representative of the approaches used for quantifying beta-blockers like Mepindolol.

Sample Preparation: Protein Precipitation

This method is rapid and widely used for the extraction of drugs from plasma samples.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard solution (this compound or a structural analog).

  • Add 300 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge the samples at 6000 rpm for 5 minutes at 4°C.

  • Transfer approximately 50 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the analysis of Mepindolol and its internal standard.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for Mepindolol and the internal standard would be optimized. For example:

      • Mepindolol: [M+H]⁺ → fragment ion

      • This compound: [M+H]⁺ → fragment ion

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logical flow of using an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Plasma_Sample Plasma Sample Spike_IS Spike with Internal Standard (this compound) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Peak_Area_Ratio Calculate Peak Area Ratio (Analyte / IS) Data_Processing->Peak_Area_Ratio Calibration_Curve Compare to Calibration Curve Peak_Area_Ratio->Calibration_Curve Final_Concentration Determine Mepindolol Concentration Calibration_Curve->Final_Concentration

Caption: Bioanalytical workflow for Mepindolol quantification.

Signaling_Pathway cluster_analyte Analyte (Mepindolol) cluster_is Internal Standard (this compound) cluster_output Result Analyte_Extraction Extraction Variability IS_Extraction Extraction Variability Analyte_Extraction->IS_Extraction Compensated Accurate_Quantification Accurate & Precise Quantification Analyte_Matrix Matrix Effects IS_Matrix Matrix Effects Analyte_Matrix->IS_Matrix Compensated Analyte_Instrument Instrument Fluctuation IS_Instrument Instrument Fluctuation Analyte_Instrument->IS_Instrument Compensated IS_Extraction->Accurate_Quantification IS_Matrix->Accurate_Quantification IS_Instrument->Accurate_Quantification

Caption: Compensation of analytical variability by a deuterated IS.

References

Performance of rac Mepindolol-d7 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers an objective comparison of the anticipated performance of rac Mepindolol-d7 as an internal standard in bioanalytical assays against alternative approaches. The supporting experimental data is drawn from studies on structurally similar beta-blockers, providing a robust framework for what to expect.

Data Presentation: Comparative Analytical Performance

The use of a deuterated internal standard like this compound is the gold standard in quantitative bioanalysis using mass spectrometry. Its key advantage is that it co-elutes with the analyte and behaves nearly identically during sample preparation and ionization, thus compensating for matrix effects and variability. The following tables summarize typical validation parameters for the analysis of beta-blockers in human plasma, which would be expected for a Mepindolol assay using this compound.

Table 1: Comparison of Bioanalytical Method Performance with Different Internal Standard Strategies

ParameterDeuterated Internal Standard (e.g., this compound)Analogue Internal Standard (e.g., Nadolol)No Internal Standard
Linearity (r²) > 0.99> 0.99Variable, prone to matrix effects
Precision (%CV) < 15% (< 20% at LLOQ)[1]< 15% (< 20% at LLOQ)[2]Can exceed 20%
Accuracy (%RE) ± 15% (± 20% at LLOQ)[1]± 15% (± 20% at LLOQ)[2]Can exceed 20%
Recovery Consistent and reproducibleMay differ from analyteHighly variable
Matrix Effect Effectively compensatedPartial compensationSignificant and uncompensated
Lower Limit of Quantitation (LLOQ) Typically low ng/mL to pg/mLLow ng/mL[2]Higher due to variability

Table 2: Typical Validation Results for Beta-Blocker (Pindolol) Analysis in Human Plasma using UPLC-MS/MS with an Analogue Internal Standard

Quality Control LevelConcentration (ng/mL)Intra-batch Precision (%CV)Inter-batch Precision (%CV)Inter-batch Accuracy (%)
LLOQ0.2< 15< 1593.2 - 112.0
Low0.5< 10< 1095.0 - 105.0
Medium50< 10< 1098.0 - 102.0
High125< 10< 1097.0 - 103.0

Data for pindolol analysis using nadolol as an internal standard is presented as a proxy for mepindolol analysis.

Experimental Protocols

A robust and validated bioanalytical method is crucial for accurate quantification of drugs in biological matrices. Below is a typical experimental protocol for the analysis of a beta-blocker like mepindolol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquoting: Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution (this compound in a suitable solvent like methanol) to each tube, except for blank samples.

  • pH Adjustment: Add 50 µL of 1 M ammonium formate buffer (pH 3) to each tube to acidify the sample.

  • Extraction: Add 650 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE).

  • Mixing: Vortex the tubes for 20 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.

  • Transfer: Carefully transfer approximately 420 µL of the upper organic layer to a new set of tubes.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 40% acetonitrile/60% water).

LC-MS/MS Analysis
  • Chromatographic System: A UPLC or HPLC system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both mepindolol and this compound.

Mandatory Visualization

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma Plasma Sample Spike_IS Spike with this compound Plasma->Spike_IS LLE Liquid-Liquid Extraction Spike_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon UPLC UPLC Separation Recon->UPLC MSMS Tandem Mass Spectrometry UPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: Bioanalytical workflow for Mepindolol in plasma.

Signaling_Pathway cluster_advantages Advantages of Deuterated Internal Standard cluster_outcomes Resulting Improvements in Bioanalysis IS This compound (IS) CoElution Co-elution & Identical Physicochemical Properties IS->CoElution Analyte Mepindolol (Analyte) Analyte->CoElution Compensation Effective Compensation for: CoElution->Compensation MatrixEffect Matrix Effects Compensation->MatrixEffect IonizationVar Ionization Variability Compensation->IonizationVar ExtractionVar Extraction Inconsistency Compensation->ExtractionVar HighAccuracy High Accuracy MatrixEffect->HighAccuracy HighPrecision High Precision IonizationVar->HighPrecision Reliability Improved Method Reliability ExtractionVar->Reliability

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of rac Mepindolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. The proper disposal of chemical reagents, such as rac Mepindolol-d7, is a critical component of responsible laboratory practice. This guide provides essential safety and logistical information for the disposal of this compound, ensuring compliance and minimizing environmental impact.

Understanding the Compound: Safety and Hazard Profile

Note: The deuterium labeling in this compound does not impart radioactivity. The primary hazards are associated with its chemical and pharmacological properties.

A comprehensive Safety Data Sheet (SDS) for rac Mepindolol or this compound should be obtained from your chemical supplier. This document will provide specific details on hazard classifications, toxicological properties, and environmental hazards, which are crucial for a complete and accurate risk assessment.

Quantitative Data Summary

Due to the limited publicly available data for this compound, a comprehensive quantitative summary is not possible. The following table provides a general overview of relevant information for the non-deuterated form, rac Mepindolol. It is imperative to consult the specific SDS for lot-specific and more detailed data.

PropertyValueSource
Molecular Formula C₁₅H₁₅D₇N₂O₂Supplier Information
Molecular Weight 269.4 g/mol Supplier Information
Appearance Off-white solidSupplier Information
Solubility Soluble in ethanol, methanol, and DMSOGeneral Chemical Properties
Storage Store at -20°C for long-term stabilityGeneral Chemical Handling

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This is a general guideline and must be adapted to comply with all applicable local, state, and federal regulations.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene) when handling this compound.

2. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., pipette tips, weighing boats), must be treated as hazardous chemical waste.

  • Segregate this waste from non-hazardous laboratory trash.

3. Waste Collection:

  • Solid Waste: Collect solid this compound and contaminated disposable items in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.

4. Waste Labeling:

  • Clearly label the hazardous waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The approximate concentration and quantity of the waste

    • The date of accumulation

    • The name of the principal investigator or lab contact

5. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from heat sources and incompatible materials.

6. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • DO NOT dispose of this compound down the drain or in the regular trash. As a beta-blocker, it can have adverse effects on aquatic ecosystems.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Start Handling this compound PPE Wear Appropriate PPE (Goggles, Lab Coat, Gloves) Start->PPE AssessWaste Assess Waste Type PPE->AssessWaste SolidWaste Solid Waste (Unused product, contaminated labware) AssessWaste->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, rinsate) AssessWaste->LiquidWaste Liquid EmptyContainer Empty Product Container AssessWaste->EmptyContainer Container CollectSolid Collect in Labeled Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Hazardous Waste Container LiquidWaste->CollectLiquid TripleRinse Triple-Rinse with Appropriate Solvent EmptyContainer->TripleRinse StoreWaste Store Sealed Container in Satellite Accumulation Area CollectSolid->StoreWaste CollectLiquid->StoreWaste CollectRinsate Collect Rinsate as Liquid Hazardous Waste TripleRinse->CollectRinsate CollectRinsate->StoreWaste EHSDisposal Arrange for Disposal via EHS or Licensed Contractor StoreWaste->EHSDisposal

Caption: Disposal workflow for this compound.

This procedural guidance is designed to ensure the safe and compliant disposal of this compound. By adhering to these steps and consulting with your institution's safety professionals, you contribute to a safer research environment and the protection of our ecosystem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.